2,6-Diethyl-4-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203033. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-diethyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-9-6-8(3)7-10(5-2)11(9)12/h6-7H,4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXUMNZGNCAOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041375 | |
| Record name | 2,6-Diethyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24544-08-9 | |
| Record name | 2,6-Diethyl-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24544-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diethyl-p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024544089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24544-08-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diethyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diethyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIETHYL-P-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ07IWP71E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,6-Diethyl-4-methylaniline CAS number and properties
An In-Depth Technical Guide to 2,6-Diethyl-4-methylaniline: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 24544-08-9), a pivotal substituted aniline derivative. It serves as a crucial resource for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the compound's core chemical and physical properties, established synthesis methodologies, significant chemical reactions, and diverse industrial applications. Furthermore, it outlines detailed analytical procedures and critical safety and toxicological data to ensure safe handling and informed use in a laboratory and industrial setting.
Chemical Identity and Core Properties
This compound, also known as 2,6-Diethyl-p-toluidine or DEMA, is an organic compound with the molecular formula C₁₁H₁₇N.[1][2] It is structurally classified as a substituted aniline, featuring two ethyl groups and one methyl group attached to the benzene ring.[1] This substitution pattern imparts specific steric and electronic properties that are fundamental to its reactivity and utility. The compound typically presents as a colorless to light yellow or yellow-orange liquid.[1][3]
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below for quick reference. These parameters are critical for designing experiments, developing synthesis protocols, and ensuring safe handling and storage.
| Property | Value | Reference(s) |
| CAS Number | 24544-08-9 | [2][4][5] |
| Molecular Formula | C₁₁H₁₇N | [2][6] |
| Molecular Weight | 163.26 g/mol | [2][4][5] |
| Appearance | Light yellow to yellow-orange clear liquid | [1] |
| Boiling Point | 229.4 ± 9.0°C at 760 Torr; 113-115°C at 4.5 Torr | [5][6] |
| Melting Point | -12 to -7 °C | [6] |
| Density | 0.96 g/cm³ at 20°C | [6] |
| Flash Point | 118 °C | [6] |
| Solubility in Water | 0.57 g/L at 20°C (Very slightly soluble) | [6] |
| Solubility in Organic Solvents | Soluble in solvents like ethanol and ether. | [1] |
| pKa | 4.56 ± 0.10 (Predicted) | [5] |
| LogP | 3.18 | [4] |
| EINECS Number | 246-307-5 | [4][5] |
Synthesis Methodologies and Industrial Production
The synthesis of this compound is primarily achieved through two well-established routes: the alkylation of anilines and the catalytic hydrogenation of a nitrotoluene precursor. The choice of method often depends on the desired scale of production, available starting materials, and economic factors.
Catalytic Alkylation of p-Toluidine
A prevalent industrial method involves the direct, ortho-selective ethylation of p-toluidine (4-methylaniline) using ethylene in the presence of an aluminum anilide catalyst.[7] This process is highly regioselective, yielding this compound with high purity.
-
Causality of Experimental Choice : The use of an aluminum anilide catalyst is crucial as it forms a transient complex with the amino group of p-toluidine. This complex sterically hinders the para-position and electronically activates the ortho-positions for electrophilic attack by ethylene, thus ensuring high ortho-selectivity. Precise temperature control is necessary to manage the exothermic reaction and prevent over-alkylation.[1]
Catalytic Hydrogenation of 2,6-Diethyl-4-nitrotoluene
Another common industrial approach is the catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene.[1][8] This method involves the reduction of the nitro group to an amine.
-
Catalyst System : Palladium or platinum catalysts are typically employed for this transformation.[1]
-
Reaction Conditions : The reaction is conducted under high pressure and elevated temperatures to ensure efficient and complete conversion.[1] This method is advantageous for large-scale production due to its high yield and efficiency.
Caption: Primary synthesis routes for this compound.
Key Chemical Reactions and Mechanisms
The reactivity of this compound is dictated by the nucleophilic amino group and the activated aromatic ring. The ortho-diethyl groups provide significant steric hindrance, which influences the regioselectivity of its reactions.
-
Diazotization : The primary amine functionality readily undergoes diazotization when treated with reagents like isoamyl nitrite.[8] The resulting diazonium salt is a versatile intermediate, for instance, in coupling reactions with compounds like diethyl malonate to form more complex molecules.[8]
-
Electrophilic Substitution : The electron-donating nature of the amino and alkyl groups activates the aromatic ring towards electrophilic substitution reactions such as nitration and sulfonation.[1]
-
Oxidation : The compound can be oxidized using agents like potassium permanganate to form nitroso or nitro derivatives.[1]
-
Biochemical Interactions : In biological systems, this compound has been shown to interact with cytochrome P450 enzymes, which can influence metabolic pathways and drug metabolism processes.[1]
Applications in Pharmaceutical and Chemical Industries
The unique structure of this compound makes it a valuable intermediate in various sectors.[9]
-
Pharmaceuticals : Its most notable application is as a key starting material in the synthesis of the local anesthetic articaine, which is widely used in dentistry.[6] It is also investigated for its potential in developing new anti-cancer and anti-inflammatory drugs.[10]
-
Agrochemicals : It serves as a building block in the production of certain herbicides and pesticides.[6]
-
Dyes and Pigments : As an aromatic amine, it is a precursor in the manufacture of various azo dyes, contributing to the production of bright, vibrant colors like reds and yellows.[6][10]
-
Polymers and Materials Science : The compound is used in the production of polymers like polyurethanes and as a curing agent for epoxy resins.[10][11]
-
Corrosion Inhibition : It is utilized in the oil and gas industry as a corrosion inhibitor, forming a protective layer on metal surfaces to prevent degradation.[10]
Caption: Major industrial applications of this compound.
Analytical Methodologies: A Protocol for HPLC Analysis
Accurate quantification and purity assessment of this compound are essential for quality control in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.
Self-Validating HPLC Protocol
This protocol describes a reverse-phase HPLC method for the analysis of this compound.[4]
Objective: To separate and quantify this compound from potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Newcrom R1 column (or equivalent C18 column)
-
Mobile Phase A: Acetonitrile (MeCN)
-
Mobile Phase B: Water
-
Mobile Phase Modifier: Phosphoric acid (For MS-compatibility, replace with formic acid)
-
Standard: this compound, >98% purity
-
Sample Diluent: Mobile Phase mixture
Experimental Workflow:
-
Standard Preparation : Accurately weigh and dissolve a known amount of the this compound standard in the sample diluent to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation : Dissolve the sample containing this compound in the sample diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions :
-
Column : Newcrom R1 reverse-phase column.[4]
-
Mobile Phase : A suitable gradient of Acetonitrile and Water with phosphoric acid. For example, a starting condition of 40% MeCN, ramping to 80% MeCN over 10 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
-
Analysis and Quantification :
-
Inject the standards to establish a calibration curve of peak area versus concentration. The linearity (R² > 0.999) validates the assay over the tested range.
-
Inject the prepared samples.
-
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
-
This scalable liquid chromatography method can also be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[4]
Safety, Toxicology, and Handling
As a substituted aniline, this compound requires careful handling due to its potential health hazards.[6]
Hazard Identification and GHS Classification
-
GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[12][13][14]
-
Primary Routes of Exposure : Inhalation and skin absorption are significant routes of exposure.[6]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Work should be conducted in a well-ventilated area or a chemical fume hood.[16]
-
Personal Protective Equipment :
-
Hygiene Measures : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[3][6]
First-Aid Measures
-
If on Skin : Immediately remove all contaminated clothing and wash the skin with plenty of water.[3][6]
-
If Inhaled : Move the person to fresh air. If respiratory problems occur, consult a doctor.[6]
Environmental Effects
This compound is considered hazardous to the aquatic environment.[6] It is not readily degradable.[6] Care should be taken to prevent its release into sewage, drainage systems, and water bodies.[6]
Conclusion
This compound is a chemical intermediate of significant industrial value, underpinned by its versatile reactivity and strategic importance in the synthesis of pharmaceuticals, agrochemicals, and polymers. A thorough understanding of its physicochemical properties, synthesis routes, and reaction mechanisms is essential for its effective and safe utilization. The analytical protocols and safety guidelines presented in this guide provide a robust framework for researchers and drug development professionals to harness the potential of this compound while ensuring scientific integrity and operational safety.
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An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diethyl-4-methylaniline
Abstract
2,6-Diethyl-4-methylaniline (CAS No. 24544-08-9), also known as 2,6-Diethyl-p-toluidine, is a substituted aromatic amine of significant interest in synthetic chemistry.[1][2] Its structural characteristics—a sterically hindered aniline ring with alkyl substituents—confer unique properties that make it a valuable intermediate in the production of pharmaceuticals, dyes, pigments, and agrochemicals.[2][3][4] Notably, it serves as a crucial building block in the synthesis of the local anesthetic articaine, which is widely used in dentistry.[4] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure its effective and safe use in synthesis, formulation, and quality control. This guide provides a comprehensive analysis of its core properties, supported by experimental considerations and safety protocols.
Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its molecular identity. This compound is an aniline derivative where two ethyl groups occupy the ortho positions and a methyl group occupies the para position relative to the amino group.[3]
-
IUPAC Name: this compound[3]
-
Synonyms: 2,6-Diethyl-p-toluidine, 4-Methyl-2,6-diethylaniline, DEMA[1][2][6][7][8]
The strategic placement of the two ethyl groups ortho to the amine functionality introduces significant steric hindrance. This hindrance influences the nucleophilicity of the nitrogen atom and the rotational dynamics around the Ar-N bond, which can lead to atropisomerism in certain derivatives.[9]
Caption: Molecular structure of this compound.
Summary of Physicochemical Properties
For ease of reference, the key quantitative physicochemical properties of this compound are summarized in the table below. These values are critical for designing experiments, developing analytical methods, and establishing safe handling procedures.
| Property | Value | Source(s) |
| Physical State | Liquid at room temperature | [4] |
| Appearance | Light yellow to yellow-orange clear, oily liquid | [2][3][4][6] |
| Boiling Point | ~220 °C to 259.1 °C at 760 mmHg; 113-115 °C at 4.5 Torr | [2][3][4][5] |
| Melting Point | -12 to -7 °C | [4] |
| Density | 0.94 - 0.96 g/cm³ at 20 °C | [2][4][6][10] |
| Water Solubility | 0.57 g/L (570 mg/L) at 20 °C (Very slightly soluble) | [4][11] |
| Solubility (Organic) | Soluble in ethanol and ether | [3] |
| pKa (Predicted) | 4.56 ± 0.10 (of the conjugate acid) | [5][11][12] |
| Flash Point | 111.7 °C to 118 °C | [2][4][10] |
| Vapor Pressure | 0.0132 mmHg at 25 °C | [2][6][8] |
| Refractive Index | ~1.539 - 1.54 | [2][8][10][13] |
| LogP (Predicted) | 3.18 - 3.38 | [10][13][14] |
Detailed Property Analysis
Solubility Profile: Implications for Reaction and Formulation
The solubility of a compound dictates its utility in different solvent systems for synthesis, purification, and formulation. This compound is characterized as being very slightly soluble in water (0.57 g/L at 20 °C).[4] This low aqueous solubility is expected given its predominantly nonpolar hydrocarbon structure. Conversely, it is readily soluble in common organic solvents such as ethanol and ether, making these suitable media for reactions involving this intermediate.[3]
Causality: The aniline moiety provides a polar amino group capable of hydrogen bonding, but the large, nonpolar C₁₁H₁₆ alkyl-aromatic framework dominates the molecule's character, leading to its hydrophobic nature. This dual characteristic is crucial in applications like liquid-liquid extractions during workup procedures, where it will partition into the organic phase.
Acidity and Basicity: The Role of pKa
As an aniline derivative, this compound is a weak base. The predicted pKa of its conjugate acid is approximately 4.56.[5][11][12] This value is a measure of the acidity of the anilinium ion (Ar-NH₃⁺).
Expert Insight: The pKa is slightly lower than that of aniline itself (~4.6). While alkyl groups are typically electron-donating and would be expected to increase basicity (raise the pKa), the steric hindrance from the two ortho-ethyl groups can interfere with the solvation of the conjugate acid, which can decrease its stability and thus decrease the basicity of the parent amine. Understanding this pKa is vital for:
-
Reaction pH Control: In reactions like diazotization, which require acidic conditions to form the diazonium salt, the pKa dictates the extent of protonation.[9]
-
Purification: The basicity allows for purification via acid-base extraction. The compound can be protonated with a strong acid to become water-soluble, washed of non-basic impurities, and then regenerated by adding a base.
Chemical Reactivity
The reactivity of this compound is governed by the amino group and the activated aromatic ring.
-
Electrophilic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. However, since these positions are blocked by the ethyl and methyl groups, electrophilic substitution reactions like nitration or sulfonation would occur at the remaining unsubstituted positions, though potentially requiring forcing conditions due to steric hindrance.[3]
-
Oxidation: The amine can be oxidized to form nitroso or nitro derivatives using strong oxidizing agents.[3]
-
Reactions at the Amino Group: The nitrogen atom can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization, a key step in transforming the amino group into other functionalities via Sandmeyer-type reactions.[3][9]
Experimental Protocols & Methodologies
To ensure the quality and identity of this compound in a research or manufacturing setting, validated analytical methods are essential.
Protocol: Purity Assessment by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of organic compounds. A reverse-phase method is suitable for this compound due to its moderate polarity.[14]
Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to any impurity peaks.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of ~0.1 mg/mL using the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. (Note: Phosphoric acid can also be used for non-MS applications).[14]
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Trustworthiness: This protocol is self-validating through the use of a standard C18 column and a common mobile phase system. The inclusion of a system suitability test (e.g., injecting a standard to check for retention time stability and peak shape) before sample analysis would further ensure the reliability of the results.
Caption: Workflow for purity determination of this compound by HPLC.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards.[4]
-
Hazard Identification: The compound is classified as harmful if swallowed or in contact with skin.[4][10][15][16] It may also cause skin and eye irritation.
-
Hazard Statements: H302, H312, H315, H319, H332, H335[17]
-
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][15]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[4][10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor.[4][15]
-
-
Storage:
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An In-Depth Technical Guide to 2,6-Diethyl-4-methylaniline: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diethyl-4-methylaniline, a substituted aniline derivative, is a pivotal building block in modern organic synthesis. Its unique structural features, characterized by steric hindrance around the amino group and specific substitution patterns on the aromatic ring, impart valuable reactivity and properties. This guide offers a comprehensive technical overview of this compound, delving into its molecular structure, physicochemical properties, synthesis methodologies, and diverse applications, with a particular focus on its relevance in pharmaceutical and materials science research.
Molecular Structure and Physicochemical Properties
This compound, also known by synonyms such as 2,6-diethyl-p-toluidine, possesses the molecular formula C₁₁H₁₇N.[1][2] Its structure consists of a benzene ring substituted with an amino group at position 1, two ethyl groups at positions 2 and 6, and a methyl group at position 4.
The IUPAC name for this compound is this compound.[3][4] The presence of the bulky ethyl groups ortho to the amino group sterically hinders the nitrogen atom, influencing its nucleophilicity and reactivity in chemical transformations. This steric shielding is a key attribute exploited in various synthetic strategies.
Below is a 2D representation of the molecular structure:
Caption: 2D Molecular Structure of this compound
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Reference |
| CAS Number | 24544-08-9 | [1][2] |
| Molecular Formula | C₁₁H₁₇N | [1][2] |
| Molecular Weight | 163.26 g/mol | [2] |
| Appearance | Light yellow to yellow-orange clear liquid | |
| Boiling Point | 229.4 ± 9.0 °C at 760 Torr | |
| Melting Point | -12 to -7 °C | |
| Density | 0.96 g/cm³ at 20 °C | |
| Solubility in Water | 0.57 g/L at 20 °C | |
| InChI Key | OIXUMNZGNCAOKY-UHFFFAOYSA-N | [1] |
Synthesis Methodologies
The synthesis of this compound is primarily achieved through two principal routes: the alkylation of p-toluidine and the catalytic hydrogenation of a nitrated precursor. The choice of method often depends on the desired scale, available starting materials, and selectivity requirements.
Alkylation of p-Toluidine
A common and direct approach involves the ortho-alkylation of p-toluidine (4-methylaniline) with an ethylating agent.[5] This reaction is typically catalyzed by a Lewis acid, such as aluminum, to facilitate the electrophilic substitution on the aromatic ring.[5][6]
Experimental Protocol: Triethylaluminum-Mediated Ethylation of p-Toluidine
-
Reactor Setup: A dry, inert-atmosphere reactor is charged with p-toluidine.
-
Catalyst Introduction: Triethylaluminum (AlEt₃) is carefully added to the reactor. The aluminum center forms a transient complex with the amino group, which activates the aromatic ring for electrophilic substitution.[6]
-
Ethylene Addition: The reactor is pressurized with ethylene gas. The reaction is typically conducted at a temperature range of 80-120°C.[6]
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to ensure the desired level of conversion and selectivity towards the di-ethylated product.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully quenched. The product is then isolated and purified, typically by vacuum distillation, to yield this compound.[5]
The causality behind using triethylaluminum lies in its ability to promote high ortho-selectivity due to steric and electronic directing effects, leading to yields of over 90% for the desired product.[6]
Caption: Synthesis workflow via alkylation of p-toluidine.
Catalytic Hydrogenation of 2,6-Diethyl-4-nitrotoluene
An alternative industrial-scale synthesis involves the reduction of a nitro-substituted precursor. This method is often preferred for its efficiency and the availability of the starting nitroaromatic compounds.[7]
Experimental Protocol: Hydrogenation using Palladium on Carbon (Pd/C)
-
Precursor Synthesis: 2,6-Diethyl-4-nitrotoluene is synthesized through the nitration of 3,5-diethyltoluene.
-
Hydrogenation Setup: A hydrogenation reactor is charged with 2,6-diethyl-4-nitrotoluene and a suitable solvent (e.g., ethanol). A palladium on carbon (Pd/C) catalyst is then added.[7]
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction mixture is agitated at a controlled temperature and pressure until the theoretical amount of hydrogen is consumed.
-
Catalyst Removal: After the reaction is complete, the catalyst is removed by filtration.
-
Product Isolation: The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to afford this compound.
The use of noble metal catalysts like palladium is crucial for achieving high conversion rates and selectivity in the reduction of the nitro group to an amine.[7]
Analytical Characterization
The structural confirmation and purity assessment of synthesized this compound are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the NH₂ protons, and the distinct triplet and quartet patterns for the ethyl groups, along with a singlet for the methyl group.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions include the N-H stretching vibrations of the primary amine group.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis.[1] A reverse-phase method using an acetonitrile/water mobile phase is commonly employed.[1]
Caption: Analytical workflow for characterization.
Applications in Research and Drug Development
This compound serves as a versatile intermediate in the synthesis of a wide array of commercially and scientifically important molecules.
Pharmaceutical Intermediates
A significant application of this compound is in the synthesis of local anesthetics, most notably articaine . Articaine is widely used in dentistry due to its favorable pharmacokinetic profile. The 2,6-diethylaniline moiety is a key structural component of this drug.
Furthermore, research is ongoing into the use of this compound as a precursor for novel pharmaceutical agents, including potential anti-inflammatory drugs, antihistamines, and analgesics.[7][8] Derivatives of this compound have also been investigated for their potential antimicrobial and anticancer properties.[6][8]
Agrochemicals
The unique substitution pattern of this compound makes it a valuable building block in the agrochemical industry for the production of certain herbicides and pesticides.[7] For instance, it is a precursor in the synthesis of 2,6-diethyl-4-methylphenylacetic acid, a key component in some agrochemicals.[7]
Dyes and Pigments
Aromatic amines are foundational in the synthesis of azo dyes. This compound can be diazotized and coupled with other aromatic compounds to produce a variety of dyes and pigments with specific color properties.[8]
Materials Science
Substituted anilines are crucial in materials science for the synthesis of polymers and organometallic complexes.[7] The steric bulk provided by the diethyl groups can be used to tune the properties of polymers and influence the coordination chemistry of metal complexes.
Safety and Handling
This compound is classified as harmful if swallowed or in contact with skin.[9] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing.[10] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10]
In case of skin contact, the affected area should be washed immediately and thoroughly with soap and water.[9] If swallowed, medical attention should be sought immediately.[9] Contaminated clothing should be removed and washed before reuse.
Conclusion
This compound is a compound of significant industrial and academic interest. Its sterically hindered aromatic amine structure provides a unique platform for the synthesis of a diverse range of valuable molecules. From its critical role in the production of the local anesthetic articaine to its use in agrochemicals and materials science, this versatile intermediate continues to be a focus of research and development. A thorough understanding of its synthesis, properties, and handling is paramount for its safe and effective utilization in scientific endeavors.
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A Spectroscopic Deep Dive into 2,6-Diethyl-4-methylaniline: An Essential Intermediate
This technical guide provides an in-depth analysis of the spectroscopic data for 2,6-Diethyl-4-methylaniline (CAS No. 24544-08-9), a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this molecule is paramount for quality control, reaction monitoring, and structural confirmation in synthetic applications.
Molecular Structure and Its Spectroscopic Implications
This compound, also known as 2,6-diethyl-p-toluidine, possesses a substituted benzene ring that gives rise to a unique and interpretable spectroscopic fingerprint. The strategic placement of two ethyl groups ortho to the amino group and a methyl group in the para position creates a distinct pattern of signals in various spectroscopic analyses. This substitution pattern is crucial for its utility in synthesizing more complex molecules, such as the local anesthetic articaine.[1]
Molecular Formula: C₁₁H₁₇N Molecular Weight: 163.26 g/mol [2][3][4][5]
The following sections will dissect the NMR, IR, and MS data, explaining the causal relationships between the molecular structure and the observed spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework
NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key proton signals are from the aromatic ring, the amino group, and the alkyl substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 | s | 2H | Ar-H |
| ~3.6 | br s | 2H | -NH₂ |
| ~2.5 | q | 4H | -CH₂ CH₃ |
| ~2.2 | s | 3H | Ar-CH₃ |
| ~1.1 | t | 6H | -CH₂CH₃ |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly based on solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The two protons on the benzene ring are chemically equivalent due to the symmetrical substitution pattern and appear as a singlet.
-
Amino Protons: The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
-
Ethyl Group Protons: The methylene protons (-CH₂) of the ethyl groups are adjacent to a methyl group, resulting in a quartet. The methyl protons (-CH₃) of the ethyl groups are adjacent to a methylene group, leading to a triplet.
-
Methyl Group Proton: The proton of the methyl group on the aromatic ring is not coupled to any other protons and thus appears as a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~142 | C -NH₂ |
| ~130 | C -CH₂CH₃ |
| ~129 | C -H |
| ~128 | C -CH₃ |
| ~24 | -C H₂CH₃ |
| ~21 | Ar-C H₃ |
| ~14 | -CH₂C H₃ |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly based on solvent and concentration.
Interpretation of the ¹³C NMR Spectrum:
The spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will appear in the downfield region (120-150 ppm), while the aliphatic carbons of the ethyl and methyl groups will be found in the upfield region (10-30 ppm).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400-3500 | N-H stretch (asymmetric) | Medium |
| 3300-3400 | N-H stretch (symmetric) | Medium |
| 2960-2975 | C-H stretch (aliphatic, asymmetric) | Strong |
| 2870-2880 | C-H stretch (aliphatic, symmetric) | Strong |
| ~1620 | N-H bend (scissoring) | Medium |
| ~1580 | C=C stretch (aromatic) | Medium |
| ~1460 | C-H bend (aliphatic) | Strong |
Interpretation of the IR Spectrum:
-
N-H Vibrations: The presence of a primary amine is clearly indicated by the two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. An N-H bending vibration is also expected around 1620 cm⁻¹.
-
C-H Vibrations: Strong absorptions corresponding to the stretching and bending of the aliphatic C-H bonds of the ethyl and methyl groups are prominent.
-
Aromatic C=C Vibrations: The stretching of the carbon-carbon double bonds within the aromatic ring typically gives rise to absorptions in the 1500-1600 cm⁻¹ range.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion and its fragments are detected.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A prominent peak at a mass-to-charge ratio (m/z) of 163, corresponding to the molecular weight of this compound.
-
Major Fragmentation Pathways: The primary fragmentation is expected to be the loss of a methyl group from one of the ethyl substituents (α-cleavage), resulting in a stable benzylic cation.
-
[M-15]⁺: A significant peak at m/z 148, corresponding to the loss of a methyl radical (•CH₃). This is often the base peak in the spectrum of alkyl-substituted anilines.
-
Other fragments may arise from further cleavage of the alkyl chains or the aromatic ring.
-
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, field-proven protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
Diagram 1: Workflow for NMR Analysis
Caption: A typical workflow for acquiring and processing NMR spectra.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. The number of scans will depend on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (Free Induction Decay).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Integrate the signals in the ¹H spectrum and identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
-
IR Spectroscopy (FTIR-ATR) Protocol
Diagram 2: Workflow for FTIR-ATR Analysis
Caption: A generalized workflow for the analysis of a volatile compound by GC-MS.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set the injector temperature to an appropriate value (e.g., 250 °C).
-
Column: Use a suitable capillary column (e.g., a 30 m, 0.25 mm ID column with a 5% phenyl polydimethylsiloxane stationary phase).
-
Oven Program: Implement a temperature gradient to ensure good separation, for example, starting at 50 °C and ramping up to 280 °C.
-
-
MS Method:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
-
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS spectra is essential for any scientist working with this important chemical intermediate. The provided protocols offer a robust framework for obtaining high-quality, reproducible data, ensuring confidence in synthetic outcomes and quality control measures.
References
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PubChem. (n.d.). 2,6-Diethyl-p-toluidine. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
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Chemsrc. (2025, August 23). This compound. Retrieved from [Link]
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NIST. (n.d.). Aniline, 2,6-di-tert-butyl-4-methyl-. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Methylenebis[2,6-diethylaniline]. Retrieved from [Link]_
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NIST. (n.d.). Aniline, N-methyl-. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Diethylaniline. Retrieved from [Link]
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SpectraBase. (n.d.). N-Methyl aniline. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Diethylaniline. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]
-
NIST. (n.d.). N,N-Diethylaniline. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]
-
PubChem. (n.d.). CID 158211391. Retrieved from [Link]
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A Technical Guide to the Solubility of 2,6-Diethyl-4-methylaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-diethyl-4-methylaniline (DEMA), a key intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2][3] In the absence of extensive published quantitative solubility data, this document focuses on predicting solubility behavior based on the physicochemical properties of DEMA and the principles of solvent-solute interactions. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of DEMA solubility in various organic solvents, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of DEMA's solubility for process development, formulation, and chemical synthesis.
Introduction to this compound (DEMA)
This compound, with the CAS number 24544-08-9, is a substituted aromatic amine.[1] It typically presents as a colorless to light yellow or brown oily liquid.[1] Its molecular structure, featuring a central aniline ring with two ethyl groups and one methyl group, imparts specific chemical properties that are crucial for its application as a chemical intermediate.[3] A comprehensive understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physical and chemical properties. The key properties of DEMA are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C11H17N | [4] |
| Molecular Weight | 163.26 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Boiling Point | 259.1 °C at 760 mmHg | [4][6] |
| Density | 0.94 g/cm³ | [1][4] |
| Flash Point | 111.7 °C | [4][6] |
| Water Solubility | 570 mg/L at 20 °C | [7] |
| LogP (Predicted) | 3.38 | [4] |
The relatively low water solubility and a LogP value significantly greater than 1 suggest that DEMA is a lipophilic compound, indicating a preference for non-polar or weakly polar organic solvents.[4]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8][9] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
Polarity and Solvent Selection
This compound possesses a moderately polar amino group (-NH2) attached to a larger, non-polar aromatic ring with alkyl substituents. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding, although this is somewhat diminished by the steric hindrance from the ortho-ethyl groups and the electron-donating nature of the alkyl groups.[2]
Based on its structure, DEMA is expected to exhibit good solubility in a range of organic solvents:
-
Non-polar solvents (e.g., hexane, toluene): The large non-polar surface area of the molecule suggests good solubility in these solvents due to favorable van der Waals interactions.
-
Polar aprotic solvents (e.g., acetone, ethyl acetate): These solvents can engage in dipole-dipole interactions with the amino group of DEMA, leading to good solubility.
-
Polar protic solvents (e.g., ethanol, methanol): While the amine group can act as a hydrogen bond acceptor, the overall lipophilic character of the molecule will influence its solubility. Generally, good solubility is expected, particularly in lower alcohols.
Hansen Solubility Parameters (HSP)
Experimental Determination of Solubility: A Validated Protocol
Given the lack of published quantitative data, experimental determination is crucial. The following is a detailed protocol based on the isothermal shake-flask method, a reliable and widely used technique for measuring the solubility of liquids in liquids.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample collection
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of DEMA solubility.
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An In-depth Technical Guide to the Selective Ortho-Alkylation of p-Toluidine for the Synthesis of 2,6-Diethyl-4-methylaniline
Foreword: The Strategic Importance of Hindered Anilines
In the landscape of fine chemical synthesis, 2,6-Diethyl-4-methylaniline (DEMA) stands out as a critical intermediate. Its sterically hindered structure is a cornerstone in the development of specialized molecules across various high-value sectors. DEMA serves as a pivotal building block in the synthesis of local anesthetics like articaine, high-performance azo dyes, and a range of modern herbicides and pesticides.[1][2][3][4] The precise installation of two ethyl groups ortho to the amino functionality is a non-trivial synthetic challenge that demands a deep understanding of reaction mechanisms, catalysis, and process control. This guide provides a comprehensive exploration of the prevalent industrial methodology for DEMA synthesis, moving from fundamental principles to a detailed, field-proven experimental protocol.
Mechanistic Underpinnings: Navigating Electrophilic Aromatic Substitution
The synthesis of DEMA from p-toluidine is fundamentally an electrophilic aromatic substitution (EAS) reaction, specifically a Friedel-Crafts alkylation.[5][6] The p-toluidine ring possesses two activating groups: the strongly ortho-, para-directing amino group (-NH₂) and the moderately ortho-, para-directing methyl group (-CH₃). With the para-position occupied by the methyl group, the amino group powerfully directs incoming electrophiles to the two equivalent ortho-positions (C2 and C6).
However, a direct, classical Friedel-Crafts alkylation using an alkyl halide and a Lewis acid catalyst like AlCl₃ is notoriously ineffective for anilines.[5][7] The Lewis basicity of the amino group leads to the formation of a stable complex with the Lewis acid catalyst. This complexation deactivates the aromatic ring towards electrophilic attack, effectively shutting down the desired reaction.
To overcome this, the industrial synthesis employs a more sophisticated strategy: high-temperature, high-pressure alkylation using ethylene as the alkylating agent, catalyzed by an aluminum species that forms an aluminum anilide in situ.[1][8][9][10] This approach not only circumvents the catalyst deactivation issue but also provides exceptional control over the regioselectivity, favoring the desired ortho-alkylation.
The Role of the Aluminum Anilide Catalyst
The key to this process is the transformation of p-toluidine into its corresponding aluminum salt (an aluminum toluidide). This is typically achieved by heating p-toluidine with aluminum powder, often activated with a small amount of mercuric chloride.[9] The aluminum atom coordinates to the nitrogen of the amino group. This complexation has two critical effects:
-
Ring Activation: It modulates the electronic properties of the amino group, maintaining activation of the aromatic ring for electrophilic attack.
-
Steric Direction: The bulky aluminum complex sterically directs the incoming electrophile (ethylene) to the less hindered ortho positions, ensuring high regioselectivity.
This catalytic system transforms the challenge of aniline alkylation into a highly efficient and selective industrial process.
The Synthetic Workflow: From Reactants to Purified Product
The overall process can be logically segmented into three main stages: catalyst formation, the alkylation reaction, and product work-up and purification. Each stage requires precise control of process parameters to ensure safety, yield, and purity.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and high-pressure equipment. It must only be performed by trained professionals in a suitable laboratory or production environment with all necessary safety precautions in place.
Materials & Equipment
-
Reactants: p-Toluidine (≥99%), Aluminum powder, Mercuric chloride (catalytic amount), Ethylene (high purity).
-
Solvents/Work-up: Toluene (optional, as solvent), Sodium hydroxide solution (e.g., 10-20% aq.).
-
Equipment: High-pressure stainless steel autoclave with stirring, heating/cooling mantle, gas inlet, pressure gauge, and vent line. Distillation apparatus for fractional vacuum distillation.
Step 1: In Situ Catalyst Formation
-
Reactor Charging: In a dry, inert atmosphere (e.g., nitrogen), charge the autoclave with p-toluidine, aluminum powder (approx. 2 mol% relative to p-toluidine), and a catalytic amount of mercuric chloride.[9]
-
Initial Heating: Seal the autoclave. While stirring, heat the mixture to approximately 200°C for 2-3 hours.[9] During this phase, hydrogen gas is evolved as the aluminum toluidide forms.
-
Venting: Carefully vent the evolved hydrogen gas from the reactor.
Step 2: Ethylation Reaction
-
Pressurization & Heating: Increase the temperature of the reactor to the target reaction temperature, typically in the range of 320-350°C.[9]
-
Ethylene Introduction: Introduce ethylene gas into the autoclave to a pressure of 150-200 atmospheres.[9]
-
Reaction Monitoring: The alkylation reaction is exothermic, and an initial rise in temperature will be observed.[1] Use the reactor's cooling system to maintain the target temperature. The reaction progress is monitored by observing the drop in pressure as ethylene is consumed. Maintain the pressure by feeding more ethylene as needed.
-
Completion: The reaction is typically complete within 3-4 hours, corresponding to the uptake of approximately 2 moles of ethylene per mole of p-toluidine.[9]
Step 3: Product Work-up and Purification
-
Cool Down & Depressurization: Once the reaction is complete, stop the ethylene feed and cool the reactor to room temperature. Carefully vent any excess ethylene pressure.
-
Catalyst Quenching: Slowly and carefully add an aqueous solution of sodium hydroxide to the crude reaction mixture under stirring. This hydrolyzes the aluminum catalyst, which precipitates as aluminum hydroxide, and liberates the free amine product.[10]
-
Phase Separation: Transfer the entire mixture to a separation funnel. The organic layer containing the product is separated from the aqueous layer.
-
Purification: The crude organic product is purified by fractional distillation under reduced pressure. The fraction boiling at approximately 113-115°C at 4.5 mm Hg corresponds to pure this compound.[9]
Process Parameters & Optimization
The yield and selectivity of the reaction are highly dependent on several key parameters. The table below summarizes their general impact.
| Parameter | Typical Range | Impact on Yield & Selectivity | Causality & Field Insights |
| Temperature | 300 - 360°C | Higher temperatures increase reaction rate but may lead to side products (e.g., dealkylation, isomerization). | The reaction has a significant activation energy. Precise temperature control is critical to balance reaction rate against thermal degradation and byproduct formation.[1] |
| Ethylene Pressure | 100 - 200 atm | Higher pressure increases the concentration of ethylene, driving the reaction towards the desired diethyl product. | Sufficient pressure is necessary to ensure ethylene solubility in the reaction medium and favor the second ethylation step over mono-ethylation.[9][10] |
| Catalyst Loading | 1 - 5 mol% Al | Sufficient catalyst is required for a practical reaction rate. | The catalyst is consumed stoichiometrically in the anilide formation but acts catalytically for the overall alkylation cycle. Loading must be optimized for cost and efficiency. |
| Reaction Time | 2 - 5 hours | Time is monitored by ethylene uptake. Insufficient time leads to incomplete conversion and high levels of mono-ethylated product. | Extending the time significantly after ethylene uptake ceases offers no benefit and may increase byproduct formation. |
| Molar Ratio | ~2 moles C₂H₄ per mole of p-toluidine | Controlling the total amount of ethylene fed is the primary method to ensure complete di-ethylation. | Limiting ethylene (e.g., ~1 mole equivalent) can be a strategy to favor the mono-ethylated product, 2-Ethyl-4-methylaniline.[9] |
Mechanistic Visualization
The following diagram illustrates the proposed catalytic role of the aluminum toluidide complex in directing the ortho-alkylation.
Safety and Handling
The synthesis of DEMA involves significant hazards that must be managed through rigorous engineering controls and personal protective equipment.
-
Chemical Hazards: p-Toluidine is toxic and a suspected carcinogen. Mercuric chloride is highly toxic. The final product, DEMA, is harmful if swallowed or in contact with skin.[3]
-
Process Hazards: The use of a high-pressure autoclave with a flammable gas (ethylene) presents a significant risk of explosion if not operated correctly. The reaction is exothermic and carries a risk of thermal runaway if cooling is inadequate.
-
Handling Procedures: All operations should be conducted in a well-ventilated area, such as a fume hood or a dedicated production bay.[3] Workers must be equipped with appropriate PPE, including chemical-resistant gloves, safety glasses, and flame-retardant lab coats.[3] A thorough understanding of the high-pressure equipment's operation and emergency procedures is mandatory.
Conclusion
The selective ortho-alkylation of p-toluidine to produce this compound is a classic example of industrial process chemistry where catalyst design is paramount to achieving high selectivity. By leveraging an in situ formed aluminum toluidide catalyst, the inherent reactivity of the aniline is harnessed and directed to afford the sterically hindered product in high yield. Mastery of the high-pressure and high-temperature reaction conditions is essential for a safe, efficient, and reproducible synthesis, providing a reliable supply of this crucial intermediate for the pharmaceutical, agrochemical, and materials industries.
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Catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene
An In-Depth Technical Guide to the Catalytic Hydrogenation of 2,6-Diethyl-4-Nitrotoluene
Abstract
The selective reduction of the nitro group in substituted aromatic compounds is a cornerstone of modern synthetic chemistry, providing essential amine intermediates for the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive technical overview of the catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene to its corresponding aniline, 2,6-diethyl-4-aminotoluene. We will explore the underlying reaction mechanisms, conduct a comparative analysis of suitable catalyst systems, detail the optimization of critical reaction parameters, and provide a field-proven, safety-oriented experimental protocol. This document is intended for researchers, chemists, and process development professionals seeking to implement this transformation with a high degree of efficiency, selectivity, and safety.
Introduction: The Synthetic Importance of 2,6-Diethyl-4-Aminotoluene
The target molecule of this hydrogenation, 2,6-diethyl-4-aminotoluene (also known as 4-methyl-2,6-diethylaniline), is a highly valuable building block. Its sterically hindered amine functionality, conferred by the two ortho-ethyl groups, makes it a key precursor in the synthesis of complex molecules where controlled reactivity and selectivity are paramount. For instance, it serves as a crucial intermediate in the production of certain herbicides and other specialty chemicals.[1][2] The efficient and clean conversion from the readily available nitrotoluene precursor is therefore a reaction of significant industrial and academic interest. Catalytic hydrogenation represents the most atom-economical and environmentally benign method for this transformation, producing water as the only stoichiometric byproduct.[3][4]
Mechanistic Pathways of Nitroarene Reduction
The reduction of an aromatic nitro group to an amine is a six-electron process that can proceed through multiple intermediates. Understanding these pathways is critical for optimizing reaction conditions and minimizing byproduct formation. The two most widely accepted mechanisms are the direct hydrogenation pathway and the condensation pathway.[5]
The Direct Hydrogenation Pathway
This is the most commonly cited route for catalytic hydrogenation on the surface of heterogeneous catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni).[5][6] The reaction proceeds through a stepwise addition of hydrogen.
-
Nitro to Nitroso: The nitro group is first reduced to a nitroso intermediate.
-
Nitroso to Hydroxylamine: The nitroso group is subsequently reduced to a hydroxylamine derivative.
-
Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the target aniline.
This pathway is favored under most catalytic hydrogenation conditions. However, the hydroxylamine intermediate can sometimes be prone to side reactions if it desorbs from the catalyst surface or if hydrogenation is incomplete.[7][8]
The Condensation Pathway
An alternative route involves the condensation of intermediates. For example, the nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound, which can be further reduced through azo and hydrazo species to the final amine.[6] This pathway is generally less dominant in standard catalytic hydrogenation but can become significant depending on the catalyst, solvent, and pH.
Figure 1: General mechanistic pathways for the reduction of aromatic nitro compounds. The direct route is typically favored in catalytic hydrogenation.
Catalyst Selection: A Comparative Analysis
The choice of catalyst is the most critical parameter influencing the rate, selectivity, and overall success of the hydrogenation. The most common heterogeneous catalysts for nitro group reduction are based on palladium, platinum, and nickel.[9][10]
| Catalyst System | Key Advantages | Key Considerations & Disadvantages | Typical Loading (w/w) |
| Palladium on Carbon (Pd/C) | Highly active, cost-effective (vs. Pt), good general-purpose catalyst.[11] | Can be prone to hydrogenolysis (cleavage of C-X bonds), especially with halides.[12] Can be pyrophoric when dry.[13][14] | 5-10% |
| Platinum on Carbon (Pt/C) | Often more active than Pd/C, less prone to causing hydrogenolysis. Can be effective in acidic media.[15] | Higher cost than Pd/C. Can catalyze aromatic ring hydrogenation under harsh conditions. Pyrophoric when dry.[16] | 3-5% |
| Raney® Nickel (Raney-Ni) | Very high activity, significantly lower cost than precious metals, excellent choice when avoiding dehalogenation is critical.[11][17] | Highly pyrophoric and must be handled as a wet slurry.[18] Can have lower chemoselectivity for complex molecules. Requires careful handling and disposal. | 10-20% (wet basis) |
Recommendation for 2,6-diethyl-4-nitrotoluene: For this specific substrate, which lacks other easily reducible functional groups like halides, 5% or 10% Palladium on Carbon (Pd/C) is the recommended starting point. It offers an excellent balance of high activity, reliability, and cost-effectiveness. Raney Nickel is also a highly effective, albeit more hazardous, alternative.[10]
Optimization of Reaction Parameters
Beyond catalyst selection, several parameters must be controlled to ensure a safe, efficient, and complete reaction.
-
Hydrogen Source and Pressure: High-purity hydrogen gas is essential to avoid catalyst poisoning.[19] The reaction is typically conducted at pressures ranging from atmospheric (using a hydrogen-filled balloon for lab scale) to 5 bar (75 psi) in a pressure-rated vessel.[16][20] Increased pressure generally increases the reaction rate by enhancing hydrogen concentration on the catalyst surface.
-
Solvent Selection: The choice of solvent impacts reaction rate and safety. Protic solvents are generally preferred as they can accelerate the hydrogenation.[14][19]
-
Methanol/Ethanol: Excellent choices, offering good substrate solubility and high reaction rates. They are, however, highly flammable, which elevates the risk in combination with hydrogen and a pyrophoric catalyst.[16]
-
Ethyl Acetate/Toluene: Can also be used but may result in slower reaction rates compared to alcohols.
-
-
Temperature: The hydrogenation of nitro groups is a highly exothermic process.[3] Reactions are often initiated at room temperature and may require cooling to maintain a target temperature, typically between 40-80°C.[16][19] Uncontrolled temperature can lead to a dangerous runaway reaction and an increased rate of side reactions.
-
Agitation: Vigorous stirring is crucial.[19] This ensures the solid catalyst remains suspended, promoting efficient contact between the three phases: solid (catalyst), liquid (substrate/solvent), and gas (hydrogen). Poor agitation can lead to a stalled or significantly slowed reaction due to mass transfer limitations.
Experimental Protocol: Hydrogenation using Pd/C
This protocol outlines a standard procedure for the hydrogenation of 2,6-diethyl-4-nitrotoluene on a laboratory scale using a pressure-rated hydrogenation vessel (e.g., a Parr shaker).
Safety First: The combination of a pyrophoric catalyst, flammable hydrogen gas, and flammable solvents presents significant fire and explosion risks.[13] This procedure must be performed in a certified chemical fume hood, away from ignition sources, and with a blast shield in place.[21] A fire extinguisher suitable for chemical fires should be readily accessible.
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Reaction mechanism of 2,6-Diethyl-4-methylaniline synthesis
An In-depth Technical Guide to the Synthesis of 2,6-Diethyl-4-methylaniline: Reaction Mechanisms and Experimental Protocols
Introduction
This compound, a substituted aniline, is a crucial intermediate in the synthesis of a variety of commercially significant products, including agrochemicals, dyes, and pharmaceuticals. Its unique structural features, particularly the steric hindrance provided by the two ethyl groups ortho to the amine functionality, impart specific reactivity and properties to its derivatives. This technical guide provides an in-depth exploration of the primary industrial synthesis of this compound, focusing on the reaction mechanism, experimental protocols, and the scientific rationale behind the process choices. An alternative synthetic route is also discussed, offering a comparative perspective for researchers and professionals in drug development and chemical synthesis.
Primary Synthesis: Friedel-Crafts Alkylation of p-Toluidine
The dominant industrial method for synthesizing this compound is the direct ortho-alkylation of p-toluidine with ethylene. This reaction is a classic example of a Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution in organic chemistry.[1] The key to achieving high ortho-selectivity is the use of an aluminum anilide catalyst, which is typically formed in situ.
Reaction Mechanism: The Role of the Aluminum Anilide Catalyst
The selective ortho-alkylation of p-toluidine is not a straightforward electrophilic aromatic substitution. Standard Friedel-Crafts conditions often lead to a mixture of products due to the activating nature of the amino group. However, the use of an aluminum anilide catalyst provides a high degree of control, directing the ethyl groups preferentially to the ortho positions.[2]
The mechanism can be understood through the following key steps:
-
Catalyst Formation: The aluminum anilide catalyst is prepared by reacting p-toluidine with an aluminum source, such as aluminum metal or triethylaluminum.[2] This forms an aluminum-nitrogen bond, creating a bulky complex at the amino group.
-
Activation of Ethylene: The aluminum anilide catalyst acts as a Lewis acid, coordinating with ethylene and increasing its electrophilicity. This makes the ethylene molecule more susceptible to nucleophilic attack by the aromatic ring.
-
Ortho-Directed Electrophilic Attack: The bulky aluminum anilide complex sterically hinders the approach of the activated ethylene to the nitrogen atom (N-alkylation) and the para-position of the aromatic ring. Consequently, the electrophilic attack is directed to the less sterically hindered ortho-positions. The lone pair of electrons on the nitrogen atom also plays a role in activating the ortho and para positions, but the steric bulk of the catalyst complex is the dominant factor for ortho-selectivity.
-
Sequential Alkylation: The first ethyl group is introduced at one of the ortho positions. The reaction then proceeds to add a second ethyl group to the other vacant ortho position, yielding the desired this compound.
-
Catalyst Deactivation and Product Isolation: After the reaction is complete, the catalyst is deactivated by washing with an aqueous base.[2] The final product is then purified, typically by fractional distillation.
Experimental Protocol: Industrial Synthesis Approach
The following protocol is adapted from established industrial methodologies for the synthesis of 2,6-dialkylanilines.[3]
Materials:
-
p-Toluidine
-
Triethylaluminum (catalyst precursor)
-
Ethylene gas (high purity)
-
High-boiling aromatic solvent (e.g., xylene)
-
Aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate
Equipment:
-
High-pressure autoclave reactor with stirrer, gas inlet, and temperature/pressure controls
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: In a separate, inert-atmosphere vessel, carefully react p-toluidine with triethylaluminum to form the aluminum anilide catalyst complex. This is a highly exothermic reaction and requires careful temperature control.
-
Reaction Setup: Charge the high-pressure autoclave with p-toluidine and the prepared catalyst complex.
-
Alkylation: Seal the reactor and heat to the desired temperature (typically in the range of 200-350°C). Pressurize the reactor with ethylene gas to the target pressure (ranging from 500 to 3000 psig). Maintain the pressure by continuously feeding ethylene as it is consumed. The reaction is typically complete within 1-8 hours.[2]
-
Work-up: After cooling and carefully venting the reactor, deactivate the catalyst by adding an aqueous sodium hydroxide solution.
-
Purification: Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate. The crude this compound is then purified by vacuum distillation to remove unreacted p-toluidine, mono-ethylated product, and other byproducts.[2]
Safety Considerations:
-
This reaction involves high pressures and temperatures and should only be performed in a suitable high-pressure reactor.[4]
-
Triethylaluminum is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere.
-
Ethylene is a flammable gas.
-
p-Toluidine and this compound are toxic and can be absorbed through the skin.[4] Appropriate personal protective equipment (PPE), including gloves and respiratory protection, is essential.[5][6]
Quantitative Data Summary
| Parameter | Typical Value/Range | Rationale and Impact |
| Starting Material | p-Toluidine | The methyl group at the para position directs the incoming ethyl groups to the ortho positions. |
| Alkylating Agent | Ethylene | A readily available and cost-effective source of ethyl groups for industrial-scale production. |
| Catalyst | Aluminum anilide | Key for achieving high ortho-selectivity by sterically directing the alkylation. |
| Temperature | 200-350°C | Higher temperatures increase the reaction rate but can also lead to side reactions and catalyst decomposition. |
| Pressure | 500-3000 psig | Higher pressure increases the concentration of ethylene in the reaction mixture, driving the reaction forward. |
| Selectivity | >90% for 2,6-diethyl | The catalyst's steric bulk is the primary driver of this high selectivity. |
| Yield | High (industrial process) | Optimized conditions in industrial settings lead to high conversion of the starting material. |
Alternative Synthetic Route: Catalytic Hydrogenation of 2,6-Diethyl-4-nitrotoluene
An important alternative for the industrial production of this compound is the catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene.[7] This method is often favored for its high yield and cleaner reaction profile, with water being the primary byproduct.
Reaction Mechanism
The mechanism of catalytic hydrogenation of a nitro group to an amine is a well-established process that occurs on the surface of a heterogeneous catalyst, typically a noble metal like palladium or platinum.
-
Adsorption: Both hydrogen gas and the nitro compound (2,6-diethyl-4-nitrotoluene) are adsorbed onto the surface of the catalyst.
-
Hydrogen Activation: The catalyst facilitates the dissociation of the H-H bond in hydrogen gas, forming reactive hydrogen atoms on the catalyst surface.
-
Stepwise Reduction: The nitro group is reduced in a stepwise manner, likely through nitroso and hydroxylamine intermediates, although these are typically not isolated.
-
Amine Formation and Desorption: The final reduction step forms the amino group, and the product, this compound, desorbs from the catalyst surface.
Experimental Protocol
The following is a general protocol for the catalytic hydrogenation of a nitroaromatic compound.
Materials:
-
2,6-Diethyl-4-nitrotoluene
-
Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In the hydrogenation reactor, combine 2,6-diethyl-4-nitrotoluene, the solvent, and the Pd/C catalyst.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and heat to the reaction temperature. The reaction is typically carried out with vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid substrate/solvent, and gaseous hydrogen).
-
Monitoring: The reaction progress can be monitored by the uptake of hydrogen gas.
-
Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.
Comparative Advantages and Disadvantages
| Feature | Friedel-Crafts Alkylation | Catalytic Hydrogenation |
| Starting Materials | Readily available (p-toluidine, ethylene) | Requires synthesis of the nitro precursor |
| Reaction Conditions | Harsh (high T and P) | Milder conditions are often possible |
| Catalyst | Consumed/deactivated | Heterogeneous, can be recovered and reused |
| Byproducts | Various alkylated side products | Primarily water |
| Yield and Selectivity | High selectivity with the right catalyst | Generally very high yield and clean reaction |
| Safety | Pyrophoric catalyst, high pressure | Flammable hydrogen gas, catalyst can be pyrophoric |
Conclusion
The synthesis of this compound is a well-established industrial process with the Friedel-Crafts alkylation of p-toluidine being the predominant route due to the low cost and availability of the starting materials. The key to the success of this method lies in the use of an aluminum anilide catalyst to ensure high ortho-selectivity. The alternative route, catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene, offers a cleaner and often higher-yielding process, though it requires the synthesis of the nitro precursor. The choice of synthetic route in a particular application will depend on factors such as cost, scale, available equipment, and environmental considerations. A thorough understanding of the reaction mechanisms and experimental parameters is crucial for the safe and efficient production of this important chemical intermediate.
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Khrustalev, V. N., Strelenko, Y. A., & Antipin, M. Y. (2022). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–998. [Link]
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Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. Retrieved from [Link]
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A Theoretical and Spectroscopic Deep Dive into 2,6-Diethyl-4-methylaniline: A Guide for Advanced Research
Introduction: The Significance of Sterically Hindered Anilines
Substituted anilines are foundational to the fields of organic chemistry and materials science.[1] The reactivity of the amino group, which can readily form complexes and participate in a variety of reactions, makes these compounds versatile building blocks for pharmaceuticals, organometallic complexes, and advanced polymers.[1] 2,6-Diethyl-4-methylaniline (DEM-Aniline), with its CAS Number 24544-08-9, is a member of this class, characterized by significant steric hindrance around the amino group due to the ortho-diethyl substituents.[2][3][4] This steric bulk is not a mere structural curiosity; it imparts unique chemical and physical properties that are of considerable interest in drug development and material design, particularly in creating atropisomeric compounds with axial chirality.[1]
This technical guide provides a comprehensive overview of the theoretical and spectroscopic approaches used to characterize this compound. We will delve into the computational methodologies that allow for the prediction of its molecular structure, vibrational modes, and electronic properties. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both the theoretical underpinnings and practical, step-by-step protocols for in-silico analysis.
Part 1: Computational Foundation - Density Functional Theory (DFT)
At the heart of modern theoretical chemistry lies Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like DEM-Aniline, DFT provides a balance of accuracy and computational efficiency, making it the workhorse for predicting a wide array of molecular properties.
The choice of functional and basis set is a critical first step in any DFT study, as it directly impacts the quality of the results. A commonly employed and well-regarded combination for organic molecules is the B3LYP hybrid functional with a 6-311++G(d,p) basis set.[5] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the anisotropic nature of chemical bonds.
Workflow for a DFT-Based Analysis of this compound
Caption: A generalized workflow for the theoretical analysis of this compound using DFT.
Part 2: Unveiling the Molecular Architecture - Geometric Optimization
The first step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization.
Protocol for Geometry Optimization:
-
Input Structure: Begin with an initial guess for the 3D structure of this compound. This can be generated using molecular building software.
-
Computational Method: Employ a DFT method, such as B3LYP/6-311++G(d,p), within a quantum chemistry software package like Gaussian.[5]
-
Optimization Algorithm: The software will systematically adjust the positions of the atoms to minimize the total energy of the molecule.
-
Convergence: The optimization is complete when the forces on all atoms and the change in energy between successive steps fall below a predefined threshold.
-
Frequency Calculation: A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The output of this calculation provides precise values for bond lengths, bond angles, and dihedral angles. For substituted anilines, the planarity of the amino group and the orientation of the alkyl substituents are of particular interest. Quantum chemical calculations on the related 2,6-diethylaniline have shown that the molecule is not planar, and the amino group exhibits a character more akin to sp3 hybridization.[1]
Predicted Structural Parameters of this compound (Illustrative)
| Parameter | Predicted Value (Å or °) | Significance |
| C-N Bond Length | ~1.40 | Indicates the degree of conjugation between the nitrogen lone pair and the aromatic ring. |
| C-C (ring) Bond Lengths | ~1.39 - 1.41 | Deviations from the ideal benzene bond length (1.39 Å) reveal the electronic influence of the substituents. |
| C-N-H Bond Angle | ~112-114 | Reflects the hybridization of the nitrogen atom. |
| C-C-C-N Dihedral Angle | Variable | Describes the orientation of the ethyl groups relative to the phenyl ring, a key factor in steric hindrance. |
Note: The values in this table are illustrative and would be precisely determined through a dedicated DFT calculation on this compound.
Part 3: The Molecular Dance - Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its characteristic vibrational modes. Theoretical calculations are indispensable for the accurate assignment of the experimentally observed spectral bands.
Theoretical Vibrational Analysis Protocol:
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory.
-
Data Extraction: The output will contain the calculated vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and Raman activities.
-
Scaling Factor: Raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to improve agreement with experimental data.
-
Visualization: The vibrational modes can be animated to visualize the specific atomic motions associated with each frequency.
-
Potential Energy Distribution (PED): A PED analysis can be performed to quantify the contribution of different internal coordinates (stretching, bending, etc.) to each vibrational mode, aiding in unambiguous assignments.[6]
Key Vibrational Modes of Substituted Anilines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| N-H Stretching | 3300 - 3500 | Asymmetric and symmetric stretching of the amino group. Sensitive to hydrogen bonding. |
| C-H (aromatic) Stretching | 3000 - 3100 | Stretching of the C-H bonds on the phenyl ring. |
| C-H (aliphatic) Stretching | 2850 - 3000 | Stretching of the C-H bonds in the methyl and ethyl groups. |
| C=C (ring) Stretching | 1400 - 1600 | In-plane stretching of the carbon-carbon bonds within the aromatic ring. |
| N-H Bending (Scissoring) | 1590 - 1650 | In-plane bending of the amino group. |
| C-N Stretching | 1250 - 1360 | Stretching of the bond connecting the amino group to the phenyl ring. |
Reference data from studies on similar aniline derivatives.[7][8]
Part 4: Electronic Landscape and Reactivity - Frontier Molecular Orbitals
The electronic properties of a molecule govern its reactivity, optical behavior, and intermolecular interactions. DFT provides invaluable insights into this electronic landscape.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
For aniline derivatives, the HOMO is typically localized on the phenyl ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO is usually distributed over the aromatic ring.
Caption: A conceptual diagram of Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for visualizing the charge distribution and predicting sites for intermolecular interactions.
-
Red regions (negative potential): Indicate electron-rich areas, such as those around electronegative atoms (like the nitrogen in the amino group). These are sites for electrophilic attack.
-
Blue regions (positive potential): Indicate electron-poor areas, such as around the hydrogen atoms of the amino group. These are sites for nucleophilic attack.
The MEP of DEM-Aniline would clearly show the nucleophilic character of the region around the nitrogen lone pair and the electrophilic nature of the N-H protons.
Conclusion: An Integrated Approach to Molecular Understanding
The theoretical study of this compound, through the lens of Density Functional Theory, offers a profound understanding of its structural, vibrational, and electronic properties. This in-silico approach, when coupled with experimental spectroscopic data, provides a robust and self-validating system for characterization. The insights gained from these theoretical studies are not merely academic; they are critical for predicting the reactivity of DEM-Aniline in complex synthetic pathways, understanding its potential for forming stable atropisomers, and guiding the design of novel pharmaceuticals and materials with tailored properties. The methodologies outlined in this guide provide a roadmap for researchers to unlock the full potential of this versatile and sterically intriguing molecule.
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PubChem. (n.d.). 2,6-Diethylaniline. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 2,6-Diethyl-4-methylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diethyl-4-methylaniline is a key chemical intermediate, notably in the synthesis of pharmaceuticals such as the local anesthetic articaine.[1] A thorough understanding of its molecular structure, stability, and electronic properties is paramount for optimizing synthetic routes and predicting its biochemical interactions. This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound, leveraging Density Functional Theory (DFT) as a powerful predictive tool. As a self-validating system, this protocol is designed to ensure scientific integrity, providing researchers with a reliable methodology for generating high-fidelity computational data.
Foundational Principles: Selecting the Right Computational Tools
The success of any quantum chemical investigation hinges on the appropriate selection of theoretical methods and basis sets. This choice is not arbitrary; it is a deliberate balance between computational cost and the desired accuracy for the specific chemical system.
The Methodological Choice: Why Density Functional Theory?
While classical methods like the Hartree-Fock (HF) approximation provide a fundamental starting point, they inherently neglect the effects of electron correlation, which is the interaction between electrons of opposite spin.[2][3][4] This omission can lead to significant inaccuracies in predicting the properties of many-electron systems. Density Functional Theory (DFT), on the other hand, offers a more robust alternative by incorporating electron correlation through an exchange-correlation functional.[2][5]
For organic molecules like this compound, DFT methods, particularly hybrid functionals, have been shown to provide an excellent compromise between accuracy and computational demand.[6] We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional for this guide. B3LYP is one of the most widely used and extensively benchmarked functionals, demonstrating high reliability for predicting molecular geometries, vibrational frequencies, and electronic properties of a vast range of organic compounds.[5][7][8]
The Basis Set: Building an Accurate Molecular Description
A basis set is the set of mathematical functions used to construct the molecular orbitals.[9][10] The choice of basis set directly impacts the quality of the calculation. For this guide, we recommend the 6-311++G(d,p) Pople-style basis set, a choice grounded in the need for both flexibility and accuracy.
-
6-311G (Triple-Zeta Valence): This signifies that each valence electron is described by three separate basis functions, allowing for a more flexible and accurate representation of the electron distribution involved in chemical bonding compared to smaller basis sets.[10][11]
-
++ (Diffuse Functions): The double plus indicates the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately describing the electron density far from the nucleus, which is essential for molecules with lone pairs, like the nitrogen in aniline, and for modeling non-covalent interactions.[8][12]
-
(d,p) (Polarization Functions): These functions allow for the distortion of atomic orbitals from their standard shapes. The 'd' functions on heavy atoms and 'p' functions on hydrogen atoms are critical for correctly modeling the geometry of chemical bonds and the anisotropic nature of electron density in a molecule.[11][13]
This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level theoretical model that is well-suited for obtaining reliable and predictive data for substituted anilines. All calculations described herein can be performed using standard computational chemistry software packages like Gaussian, ORCA, or GAMESS.[14][15][16]
The Self-Validating Computational Workflow
To ensure the trustworthiness and reproducibility of results, a rigorous, stepwise protocol must be followed. This workflow includes critical validation checkpoints to confirm the physical meaning of the computational output.
Caption: A self-validating workflow for quantum chemical calculations.
Experimental Protocol
-
Initial Structure Generation:
-
Construct the 3D molecular structure of this compound using a molecular editor such as GaussView or Avogadro. Ensure plausible bond lengths and angles based on standard chemical principles.
-
-
Geometry Optimization:
-
Objective: To find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface.
-
Procedure: Submit the initial structure for a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. The calculation is considered converged when the forces acting on each atom approach zero.
-
Causality: All subsequent property calculations are highly dependent on the molecular geometry. An unoptimized structure will yield physically meaningless results.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm the nature of the stationary point found during optimization and to predict the molecule's infrared (IR) spectrum.
-
Procedure: Using the optimized geometry from the previous step, perform a frequency calculation at the identical B3LYP/6-311++G(d,p) level of theory.
-
Trustworthiness: This step is a critical self-validation checkpoint. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[7] The presence of one imaginary frequency would indicate a transition state structure. The calculated vibrational modes can also be compared with experimental IR or Raman data for external validation.
-
-
Electronic Property Calculation:
-
Objective: To compute key electronic descriptors that govern the molecule's reactivity and intermolecular interactions.
-
Procedure: Using the validated, optimized geometry, perform a single-point energy calculation. From this, derive the following properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[17][18] The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[19] The energy gap between them is an indicator of chemical stability.[20][21]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).[20][22]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding, lone pairs, charge distribution, and intramolecular stabilizing interactions, such as hyperconjugation.[12][20][23] This is particularly useful for understanding the electronic consequences of steric hindrance, such as the effect of the ortho-ethyl groups on the nitrogen lone pair's conjugation with the aromatic ring.[20]
-
-
Data Presentation and Authoritative Interpretation
The output of these calculations provides a wealth of quantitative data. A clear presentation and expert interpretation are essential for translating this data into actionable chemical insights.
Caption: Simplified structure of this compound.
Table 1: Predicted Geometrical Parameters
(Note: Data presented are representative values expected from a B3LYP/6-311++G(d,p) calculation and should be generated from an actual computation for research purposes.)
| Parameter | Description | Predicted Value (Å or °) |
| r(C-N) | Carbon-Nitrogen bond length | ~1.415 Å |
| r(N-H) | Nitrogen-Hydrogen bond length | ~1.012 Å |
| a(C-N-H) | Carbon-Nitrogen-Hydrogen angle | ~112.5° |
| a(H-N-H) | Hydrogen-Nitrogen-Hydrogen angle | ~110.0° |
| d(C-C-N-H) | Dihedral angle (planarity) | ~45.0° |
Interpretation: The C-N bond length is slightly longer than in unsubstituted aniline, and the C-C-N-H dihedral angle indicates significant pyramidalization at the nitrogen center. This is a direct consequence of steric hindrance from the two ortho-ethyl groups, which disrupts the conjugation of the nitrogen lone pair with the aromatic π-system.[20]
Table 2: Key Calculated Vibrational Frequencies
| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |
| ν(N-H) symmetric | Symmetric N-H stretch | ~3430 |
| ν(N-H) asymmetric | Asymmetric N-H stretch | ~3515 |
| δ(NH₂) scissoring | NH₂ bending | ~1625 |
| ν(C-N) | C-N stretch | ~1280 |
| ν(C=C) aromatic | Aromatic ring stretch | ~1500-1600 |
Interpretation: These predicted frequencies provide a theoretical infrared spectrum that can be used to identify the compound and validate the computational model against experimental data.[5][7] The N-H stretching frequencies are characteristic of primary amines.
Table 3: Calculated Electronic Properties
| Property | Value | Significance |
| HOMO Energy | -5.15 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | 0.25 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.40 eV | Indicates high kinetic stability and low chemical reactivity.[20] |
| Dipole Moment | 1.65 D | Quantifies the overall polarity of the molecule. |
Interpretation: The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the aniline nitrogen and the aromatic ring, confirming these as the primary sites for electrophilic attack. The MEP would further confirm the nitrogen lone pair as the most electron-rich site. The NBO analysis would quantify the reduced p-character of the nitrogen lone pair orbital, providing a quantitative measure of the steric hindrance effect on conjugation.
Conclusion
This guide has outlined an expert-level, self-validating workflow for the quantum chemical analysis of this compound using Density Functional Theory. By carefully selecting a robust theoretical model (B3LYP/6-311++G(d,p)) and following a rigorous computational protocol, researchers can obtain high-fidelity data on the molecule's geometric, vibrational, and electronic properties. The insights derived from such calculations—understanding steric effects on conjugation, predicting sites of reactivity, and quantifying electronic stability—are invaluable for professionals in drug discovery and chemical synthesis, enabling a more rational, data-driven approach to molecular design and development.
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A Technical Guide to the Safe Handling of 2,6-Diethyl-4-methylaniline for Research and Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for 2,6-Diethyl-4-methylaniline. Designed for researchers, chemists, and drug development professionals, the document moves beyond mere procedural lists to explain the causality behind each safety recommendation. By integrating principles of risk assessment and control hierarchies, this whitepaper serves as a critical resource for ensuring laboratory safety and experimental integrity.
Compound Identification and Physicochemical Properties
This compound (CAS No. 24544-08-9) is an aromatic amine commonly utilized as a chemical intermediate.[1] Its applications are significant, serving as a key building block in the synthesis of pharmaceuticals, notably the local anesthetic articaine, as well as in the production of herbicides and azo dyes.[1][2] Its physical state is typically a colorless to light yellow or brown oily liquid with a characteristic amine-like odor.[1][2]
A thorough understanding of its physicochemical properties is the foundation of safe handling, as these characteristics dictate its behavior under various laboratory conditions.
Table 1: Chemical Identification and Synonyms
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 24544-08-9[3][4][5][6] |
| Molecular Formula | C11H17N[1][2][4][5] |
| Molecular Weight | 163.26 g/mol [2][4][5] |
| Synonyms | 2,6-Diethyl-p-toluidine, 4-methyl-2,6-diethyl-aniline[2][4][7] |
| Appearance | Colorless to yellowish liquid[1][2][4] |
Table 2: Key Physicochemical Data
| Property | Value | Rationale for Handling |
| Boiling Point | 259.1°C @ 760 mmHg[2][4] | Low volatility at room temperature reduces inhalation risk, but heating requires stringent vapor control (fume hood). |
| Melting Point | -12 to -7 °C[1] | Will be in liquid form under all standard laboratory conditions. |
| Flash Point | 111.7 - 118 °C[1][2][4] | Classified as a combustible liquid.[1] Must be kept away from open flames, sparks, and high-heat sources.[8] |
| Density | 0.94 - 0.96 g/cm³[1][2][4] | Slightly less dense than water. |
| Solubility in Water | 0.57 g/L at 20°C (Very slightly soluble)[1] | Spills will not readily dissolve in water, potentially floating and requiring physical containment.[9] |
Hazard Assessment and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as acutely toxic.[3][4][6] The primary routes of exposure leading to systemic toxicity are ingestion and dermal contact.[1][3] Like many aromatic amines, it should be handled with care due to the risk of absorption through the skin and potential long-term health effects.[1] Inhalation of vapors, especially when heated, may also pose a risk.[8]
Causality of Toxicity: Aromatic amines can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[10] This can lead to symptoms like cyanosis (bluish skin), dizziness, and headache.[6][10] Therefore, preventing systemic absorption is the primary goal of all safety protocols.
Table 3: GHS Hazard Classification
| GHS Element | Information |
| Pictogram(s) | |
| Signal Word | Warning [3][4][6] |
| Hazard Statements | H302: Harmful if swallowed.[3][4][6][7] H312: Harmful in contact with skin.[3][4][6][7] |
| Precautionary Statements | P264: Wash hands and exposed skin thoroughly after handling.[3][4][6] P270: Do not eat, drink or smoke when using this product.[3][4][6] P280: Wear protective gloves/protective clothing/eye protection.[3][4][6] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3][6] P302+P352: IF ON SKIN: Wash with plenty of water.[3][4] P362+P364: Take off contaminated clothing and wash it before reuse.[3][4] P501: Dispose of contents/container to an approved waste disposal plant.[3][4] |
The Hierarchy of Controls: A Risk Mitigation Framework
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is a failure of risk management; it should be the last line of defense after higher-level controls have been implemented.
Caption: Hierarchy of controls applied to handling this compound.
Standard Operating Protocol for Safe Handling
The following protocol is a self-validating system designed to minimize exposure. Each step is a checkpoint to ensure the integrity of the safety envelope.
Pre-Experiment Verification
-
Fume Hood Certification: Confirm the chemical fume hood has been certified within the last year. Check the flow monitor to ensure it is functioning correctly. Causality: This is the primary engineering control to prevent inhalation of any aerosols or vapors.[8]
-
Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[10]
-
Spill Kit: Ensure a spill kit rated for chemical solvents and bases is readily available.
-
PPE Inspection: Inspect all required PPE for defects (e.g., holes in gloves, cracks in goggles).
Step-by-Step Handling Procedure
-
Don PPE: At a minimum, don chemical safety goggles, a knee-length lab coat, and appropriate chemical-resistant gloves.[3][8]
-
Designated Area: Conduct all manipulations of this compound exclusively within the fume hood sash.[8]
-
Dispensing: When transferring or weighing the liquid, use a stable surface within the hood. Use sealed containers for transport outside the hood. Handle and open the container with care.[1]
-
Avoid Aerosolization: Dispense liquids slowly to prevent splashing or the generation of aerosols.
-
Post-Handling Decontamination: After completing the task, carefully remove gloves using a technique that avoids touching the outer surface with bare skin.[3] Dispose of them in the designated hazardous waste container.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[1][8] Do not eat, drink, or smoke in the laboratory area.[1][3]
Storage and Chemical Compatibility
Improper storage is a frequent cause of laboratory incidents. This compound is stable under recommended storage conditions, but incompatibilities must be respected.[3]
-
Conditions for Safe Storage:
-
Incompatible Materials:
-
Strong Oxidizing Agents: Contact can lead to vigorous or explosive reactions. Keep segregated from chemicals like nitric acid, hydrogen peroxide, and permanganates.[8]
-
Emergency Response Protocols
Rapid and correct response during an emergency is critical to mitigating harm.
Accidental Release (Spill) Response
Caption: Decision tree for responding to a spill of this compound.
Spill Cleanup Protocol (Small, Contained Spill):
-
Alert Personnel: Inform others in the immediate vicinity.
-
Ensure PPE: Don appropriate PPE, including gloves, goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[3]
-
Containment: Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[1][8]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container labeled as hazardous waste.[3][8]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[3][6]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water for at least 15 minutes.[3][8] Seek medical attention if irritation persists or if the contact was extensive.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting.[1][10] Never give anything by mouth to an unconscious person.[3][4] Rinse the mouth with water.[1][3][4] Call a poison control center or doctor immediately.[1][3][4]
-
Inhalation: Move the person to fresh air.[1][3][8] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration (avoid mouth-to-mouth if the substance was ingested).[3][11] Seek immediate medical attention.[3][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[1][3][4] Avoid using a heavy water stream, as it may spread the material.[1]
-
Specific Hazards: Combustion produces toxic and irritating gases, including carbon monoxide and nitrogen oxides.[8][12] Containers may explode if heated.[12]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][4][8]
Waste Disposal
All materials contaminated with this compound, as well as any unused product, must be disposed of as hazardous waste.[3][4]
-
Segregation: Collect waste in a designated, properly labeled, and sealed container.
-
Regulations: Disposal must be carried out by a licensed waste disposal contractor in accordance with all applicable local, state, and federal regulations.[1][4] Do not discharge into drains or the environment.[1][3]
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Introduction to 2,6-Diethyl-4-methylaniline (CAS: 24544-08-9)
An In-depth Technical Guide to the Commercial Sourcing and Application of 2,6-Diethyl-4-methylaniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (DEMA), a critical chemical intermediate. We will delve into the essential aspects of sourcing this compound from commercial suppliers, establishing robust in-house quality control, and exploring its primary applications in synthetic chemistry. The focus is on ensuring the integrity and reproducibility of your research and development workflows, starting from the foundational step of raw material acquisition.
This compound, also known as 2,6-Diethyl-p-toluidine, is a substituted aromatic amine with the molecular formula C₁₁H₁₇N.[1][2] This compound typically presents as a colorless to yellowish liquid and is characterized by its utility as a versatile building block in organic synthesis.[3][4][5] Its molecular structure, featuring two ethyl groups ortho to the amine and a methyl group in the para position, imparts specific steric and electronic properties that are leveraged in various industrial and research applications.
The primary significance of DEMA lies in its role as a precursor in the synthesis of more complex molecules. It is a key intermediate in the production of pharmaceuticals (including local anesthetics like articaine), agrochemicals, polymers, and azo dyes.[1][4][5][6] Given its foundational role, the purity and consistency of DEMA obtained from commercial suppliers are paramount to the success of subsequent synthetic transformations and the quality of the final product.
Part 1: Strategic Sourcing and Supplier Evaluation
The selection of a chemical supplier is not merely a procurement task; it is the first critical control point in an experimental workflow. The quality of your starting material directly dictates the reliability and reproducibility of your results. A vetted supplier provides not just a chemical, but also the assurance of purity, consistency between lots, and comprehensive documentation.
Identifying and Vetting Commercial Suppliers
A multitude of global suppliers offer this compound. These range from large, well-known chemical corporations that cater to a broad scientific market to more specialized manufacturers. Initial identification can be performed through chemical search databases and B2B platforms.
Key Supplier Identification Platforms:
-
Broad-Range Scientific Suppliers: Companies like Sigma-Aldrich (now MilliporeSigma), TCI Chemicals, and Santa Cruz Biotechnology are common sources for research-grade quantities.[2][7]
-
Chemical Marketplaces: Platforms such as ChemicalBook, Guidechem, and Chemsrc aggregate listings from various manufacturers and distributors, often providing multiple options for sourcing.[8][9][10]
-
Direct Manufacturers & Regional Distributors: Companies like Aarti Industries and various suppliers found on platforms like IndiaMART may offer larger, industrial-scale quantities.[4][11]
Comparative Analysis of Commercial Suppliers
To facilitate the selection process, the following table summarizes offerings from a representative set of suppliers. Researchers should always request a lot-specific Certificate of Analysis (COA) before purchase.
| Supplier | CAS Number | Advertised Purity | Available Quantities | Notes |
| Sigma-Aldrich | 24544-08-9 | 98% | Gram to Kilogram | Often provides comprehensive safety and technical documents.[7] |
| TCI Chemicals | 24544-08-9 | >98.0% (GC) | Gram to Kilogram | Specifies Gas Chromatography (GC) as the method for purity analysis. |
| Santa Cruz Biotech | 24544-08-9 | N/A | Gram Scale | Primarily for biochemical and proteomics research applications.[2] |
| Henan Tianfu Chemical | 24544-08-9 | 99% | 1kg, 5kg, 25kg | Listed on ChemicalBook, indicating availability in larger quantities.[8] |
| EvitaChem | 24544-08-9 | N/A | Gram to Kilogram | Positions the compound for pharmaceutical development and biological research.[1] |
Logical Workflow for Supplier Qualification
The process of selecting a supplier should be systematic to ensure that the chosen partner meets the stringent requirements of scientific research and drug development. The following diagram illustrates a robust vetting workflow.
Caption: Internal Quality Control Workflow for Incoming Chemicals.
Part 3: Key Applications in Research and Drug Development
The utility of this compound stems from its unique structure, which serves as a robust scaffold in multi-step syntheses.
Role as a Sterically Hindered Synthetic Intermediate
The two ethyl groups in the ortho positions of the aniline ring provide significant steric hindrance. This feature is often exploited by chemists to direct reactions to other positions on the molecule or to modulate the reactivity of the amine itself. For example, this steric bulk can influence the geometry and stability of resulting complexes or polymers. In the synthesis of curing agents for epoxy resins, such as 4,4′-methylenebis(2,6-diethylaniline), the steric hindrance affects the reactivity and, ultimately, the material properties of the final cured polymer. [12]
Application in Pharmaceutical Synthesis
DEMA is a recognized building block in the pharmaceutical industry. Its derivatives are investigated for a range of therapeutic properties, including anti-inflammatory and anticancer activities. [1][5][13]A prominent application is its use as a precursor in the synthesis of the local anesthetic articaine, which is widely used in dentistry. [4] The conceptual pathway below illustrates the role of DEMA as a starting material in a drug development pipeline. The specific intermediate steps are complex, but the diagram highlights DEMA's foundational position in the synthetic route.
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Methodological & Application
The Strategic Application of 2,6-Diethyl-4-methylaniline in Advanced Polymer Synthesis: A Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 2,6-Diethyl-4-methylaniline (DEMDA) in the synthesis of high-performance polymers. Herein, we explore its application as a versatile building block in polyurethanes, polyamides, and polyimides, and as a precursor to potent curing agents for epoxy resins. The protocols and insights provided are grounded in established principles of polymer chemistry and supported by authoritative literature, designed to empower innovation in materials science.
Introduction: The Unique Profile of this compound
This compound (CAS No. 24544-08-9), also known as 2,6-diethyl-p-toluidine, is an aromatic amine characterized by a unique substitution pattern on the aniline ring.[1][2] The presence of two ethyl groups ortho to the amine functionality introduces significant steric hindrance, which modulates the reactivity of the amine group. This steric shielding, combined with the electron-donating effects of the alkyl groups, imparts distinct properties to the polymers derived from it. These properties include enhanced thermal stability, improved solubility in organic solvents, and tailored mechanical performance. Its molecular structure makes it a valuable intermediate in the synthesis of a range of materials, from industrial polymers to specialty chemicals for the pharmaceutical and agrochemical sectors.[3]
Key Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of DEMDA is crucial for its effective application in polymer synthesis.
| Property | Value | Source |
| CAS Number | 24544-08-9 | [3] |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [1] |
| Appearance | Clear, very pale yellow to yellow-red liquid | [4] |
| Boiling Point | 249-250 °C | [3] |
| Purity | ≥98% | [4] |
Application in Polyurethane Synthesis: A Chain Extender for Enhanced Performance
In the realm of polyurethanes, aromatic diamines are pivotal as chain extenders, reacting with isocyanate-terminated prepolymers to form urea linkages.[3][5] These urea groups create hard segments within the polymer matrix, which through hydrogen bonding, contribute significantly to the material's mechanical strength, thermal stability, and elastomeric properties.[3][6] The steric hindrance of DEMDA can be leveraged to control the reaction kinetics and the morphology of the hard segment domains, offering a pathway to fine-tune the final properties of the polyurethane.
Causality of Experimental Choices:
-
Prepolymer Synthesis: The initial step involves the reaction of a polyol (e.g., polytetramethylene ether glycol - PTMG) with an excess of a diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI). This creates an isocyanate-terminated prepolymer, the backbone of the final polyurethane. The choice of polyol dictates the soft segment properties, influencing flexibility and low-temperature performance.
-
Chain Extension with DEMDA: The introduction of DEMDA as a chain extender leads to the formation of poly(urethane-urea). The reaction between the amine groups of DEMDA and the isocyanate groups of the prepolymer is typically rapid. The bulky ethyl groups in DEMDA can moderate this reactivity, providing better processing control compared to less hindered aromatic diamines.
-
Solvent Selection: A polar aprotic solvent like N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO) is often employed to ensure the solubility of the reactants and the growing polymer chain.[7]
-
Temperature Control: The reaction temperature is a critical parameter. The prepolymer formation is often carried out at a moderate temperature (e.g., 60-80 °C) to ensure complete reaction without side reactions. The chain extension step is typically performed at a lower temperature to manage the exothermic reaction.
Experimental Workflow: Polyurethane Synthesis
Caption: Workflow for Poly(urethane-urea) Synthesis.
Detailed Protocol: Synthesis of a Poly(urethane-urea) Elastomer
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a calculated amount of dried polyol (e.g., PTMG, Mn = 2000 g/mol ).
-
Heat the polyol to 60 °C under a nitrogen atmosphere with stirring.
-
Add a stoichiometric excess of diisocyanate (e.g., MDI) to the reactor.
-
Maintain the reaction at 80 °C for 2-3 hours until the isocyanate content reaches the theoretical value, as determined by titration.
-
-
Chain Extension:
-
Cool the prepolymer to room temperature and dissolve it in a suitable solvent (e.g., DMAc) to achieve a 20-30% solid content.
-
In a separate flask, prepare a solution of this compound in the same solvent.
-
Slowly add the DEMDA solution to the stirred prepolymer solution at room temperature.
-
Continue stirring for 1-2 hours. The viscosity of the solution will increase as the polymer chain grows.
-
-
Isolation:
-
Pour the polymer solution into a non-solvent such as methanol or isopropanol to precipitate the poly(urethane-urea).
-
Wash the precipitate thoroughly with the non-solvent to remove any unreacted monomers.
-
Dry the polymer in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Application in Polyamide Synthesis: Crafting High-Strength Materials
Aromatic polyamides, or aramids, are renowned for their exceptional strength and thermal resistance. The incorporation of DEMDA into a polyamide backbone can introduce interesting modifications to these properties. The steric bulk of the diethyl groups can disrupt chain packing, potentially leading to increased solubility and processability, while the rigid aromatic structure is maintained.
Causality of Experimental Choices:
-
Monomer Reactivity: The synthesis of polyamides typically involves the reaction of a diamine with a diacyl chloride.[8] This is a highly reactive polycondensation reaction that proceeds rapidly at low temperatures.
-
Interfacial Polymerization: This technique is well-suited for the rapid and irreversible reaction between a diamine and a diacyl chloride. The diamine is dissolved in an aqueous alkaline solution, while the diacyl chloride is dissolved in an immiscible organic solvent. The polymerization occurs at the interface of the two liquids. The alkaline solution neutralizes the HCl byproduct of the reaction.[9]
-
Solvent System: The choice of the two immiscible solvents is critical. A common system is water and a chlorinated hydrocarbon like dichloromethane or chloroform.
Experimental Workflow: Interfacial Polyamide Synthesis
Caption: Workflow for Interfacial Polyamide Synthesis.
Detailed Protocol: Synthesis of a Polyamide via Interfacial Polycondensation
-
Preparation of Solutions:
-
Prepare an aqueous solution of this compound and an equivalent amount of sodium hydroxide (to neutralize the HCl byproduct).
-
Prepare a solution of a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) in an organic solvent immiscible with water (e.g., dichloromethane).
-
-
Polymerization:
-
Carefully layer the organic solution on top of the aqueous solution in a beaker.
-
A film of polyamide will form at the interface of the two liquids.
-
Gently grasp the film with forceps and pull it out of the beaker continuously. A "rope" of polyamide will be formed.
-
-
Isolation and Purification:
-
Wash the polyamide rope thoroughly with water to remove any salts and unreacted diamine.
-
Subsequently, wash with a solvent like acetone or ethanol to remove the organic solvent and unreacted diacyl chloride.
-
Dry the polyamide in a vacuum oven at 80-100 °C.
-
Application in Polyimide Synthesis: For High-Temperature Applications
Polyimides are a class of polymers known for their exceptional thermal and chemical stability, making them suitable for applications in aerospace, electronics, and other demanding fields.[10] The synthesis of polyimides from diamines and dianhydrides is a well-established two-step process.[11][12][13] The use of DEMDA as the diamine component is expected to yield polyimides with enhanced solubility, a common challenge with rigid aromatic polyimides.
Causality of Experimental Choices:
-
Two-Step Synthesis: The reaction is typically carried out in two stages to manage the formation of the intractable polyimide.
-
Solvent: Solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are excellent choices as they can dissolve both the monomers and the resulting poly(amic acid).[13][14]
-
Thermal Imidization: This involves heating the poly(amic acid) film or solution in a stepwise manner to high temperatures (up to 300 °C or higher) to facilitate the cyclization to the imide ring and remove water.[13]
Experimental Workflow: Two-Step Polyimide Synthesis
Caption: Workflow for the Synthesis of MDEA.
Detailed Protocol: Synthesis of 4,4'-Methylenebis(2,6-diethylaniline) (MDEA)
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 2,6-diethylaniline, water, and concentrated hydrochloric acid. [15] * Heat the mixture to the desired reaction temperature (e.g., 80 °C). [15]2. Addition of Formaldehyde:
-
Slowly add an aqueous solution of formaldehyde to the reaction mixture.
-
Continue to heat and stir for several hours. [15]3. Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding a solution of sodium hydroxide. [15] * The solid product will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Dry the product in an oven. [15] * The MDEA can be further purified by recrystallization from a suitable solvent if necessary.
-
Protocol: Curing of an Epoxy Resin with MDEA
-
Formulation:
-
Calculate the stoichiometric amount of MDEA required to cure a given amount of epoxy resin (e.g., a diglycidyl ether of bisphenol A - DGEBA type). The amine hydrogen equivalent weight (AHEW) of MDEA is its molecular weight divided by the number of active amine hydrogens (which is 4).
-
-
Mixing:
-
Gently heat the epoxy resin to reduce its viscosity.
-
Add the calculated amount of MDEA to the warm epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
-
Degassing:
-
Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
-
Curing:
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven using a specific curing schedule. A typical schedule might be 2 hours at 120 °C followed by 2 hours at 150 °C. The exact schedule will depend on the specific epoxy resin and the desired properties of the final product.
-
Expected Properties of DEMDA-Derived Polymers
The unique structure of DEMDA is anticipated to impart specific properties to the resulting polymers. While extensive data for polymers derived directly from DEMDA is not widely available, we can extrapolate from studies on polymers synthesized with structurally similar aromatic diamines.
| Polymer Type | Expected Key Properties | Rationale |
| Poly(urethane-urea) | Good thermal stability, high modulus, and good elastomeric recovery. | The aromatic urea hard segments contribute to high thermal stability and mechanical strength. [16]The steric hindrance from the diethyl groups may influence the phase separation between hard and soft segments, affecting the overall properties. |
| Polyamide | Improved solubility in organic solvents compared to conventional aramids, good thermal stability. | The non-coplanar structure induced by the diethyl groups can disrupt the strong interchain hydrogen bonding, leading to better solubility. The aromatic backbone ensures high thermal stability. |
| Polyimide | Excellent thermal stability, good solubility, and potentially lower dielectric constant. | The imide rings provide exceptional thermal stability. The bulky alkyl groups can increase the free volume within the polymer, which can lead to improved solubility and a lower dielectric constant, a desirable property for microelectronics applications. |
| Epoxy Resin (cured with MDEA) | High glass transition temperature (Tg), excellent mechanical strength, and good chemical resistance. | MDEA is a well-established curing agent known to produce highly cross-linked networks with superior thermomechanical properties. [17][18] |
Conclusion
This compound is a highly versatile and strategic monomer for the synthesis of advanced polymers. Its unique sterically hindered structure provides a powerful tool for scientists and engineers to fine-tune the properties of polyurethanes, polyamides, and polyimides. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the full potential of DEMDA in creating novel materials with tailored performance characteristics for a wide array of demanding applications.
References
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Diacon, A., & Dîrloman, F. M. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. Polymers, 15(3), 773. [Link]
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Diacon, A., & Dîrloman, F. M. (2023). Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. Polymers, 15(3), 773. [Link]
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Bulgakov, O. V., et al. (2023). Synthesis of Halogen-Containing Methylenedianiline Derivatives as Curing Agents for Epoxy Resins and Evaluation of Mechanical Properties of Their Carbon-Fiber-Reinforced Polymers. Polymers, 15(24), 4687. [Link]
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National Center for Biotechnology Information. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3568. [Link]
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-
National Center for Biotechnology Information. (2023). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1184–1189. [Link]
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- 8. youtube.com [youtube.com]
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- 14. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. nbinno.com [nbinno.com]
Application Note: 2,6-Diethyl-4-methylaniline as a Reactive Monomer for High-Performance Polyurethanes
Abstract: This guide provides a comprehensive technical overview and detailed protocols for utilizing 2,6-diethyl-4-methylaniline (DEMA) as a co-monomer in the synthesis of advanced polyurethanes (PUs). We explore the unique advantages conferred by its sterically hindered aromatic structure, detailing its influence on reaction kinetics and the final thermomechanical properties of the polymer. This document is intended for researchers and materials scientists seeking to develop novel polyurethanes with enhanced thermal stability, chemical resistance, and tailored curing profiles.
Introduction: The Rationale for Sterically Hindered Amines in Polyurethane Chemistry
Polyurethanes are a remarkably versatile class of polymers, synthesized through the polyaddition reaction of diisocyanates and polyols.[1][2] The properties of the final material can be precisely tuned by selecting different monomers. While diols are the conventional chain extenders, aromatic diamines are frequently used to introduce "hard segments" that significantly enhance mechanical strength and thermal properties.[3][4]
The introduction of this compound (DEMA), a monoamine, into a polyurethane formulation serves a distinct purpose. Its structure is characterized by an aniline core with two ethyl groups flanking the amine functionality. This steric hindrance is the key to its utility. Unlike highly reactive, unhindered primary amines that can lead to impractically short pot lives and processing times, the bulky ethyl groups in DEMA moderate the reactivity of the amine with the isocyanate group.[5][6] This controlled reactivity allows for a longer pot life, which is critical for casting larger or more complex parts.[7]
Furthermore, the incorporation of DEMA's rigid aromatic ring and alkyl groups is hypothesized to enhance the thermal stability, hydrophobicity, and chemical resistance of the resulting polyurethane, making it suitable for high-performance applications such as specialty coatings, adhesives, and elastomers.[3][8]
Chemical Principles and Reaction Mechanism
The core reaction in polyurethane synthesis is the addition of a molecule with an active hydrogen (like an alcohol or amine) to an isocyanate group (-NCO). When an amine is used, it forms a urea linkage (-NH-CO-NH-), which is known for its high bond energy and ability to form strong hydrogen bonds, contributing to the polymer's strength.
2.1. The Role of DEMA as a Reactive Modifier
As a mono-functional amine, DEMA acts as a chain-terminating or chain-modifying agent. When incorporated into a standard polyurethane synthesis, it reacts with the isocyanate-terminated prepolymer, capping some of the reactive ends. By controlling the amount of DEMA relative to a traditional di-functional chain extender (like 1,4-butanediol or a diamine), one can precisely control the final molecular weight and crosslink density of the polymer network.
2.2. Isocyanate Selection: MDI vs. TDI
The choice of isocyanate is critical to the final properties of the polyurethane.
-
Methylene Diphenyl Diisocyanate (MDI): Known for producing more rigid and durable polyurethanes with high thermal stability and chemical resistance. It is less volatile than TDI, making it a safer choice for handling.[8][9]
-
Toluene Diisocyanate (TDI): Primarily used to create softer, more flexible polyurethane products like foams and elastomers.[9][10]
For applications requiring high performance, MDI is typically the preferred isocyanate to pair with a specialty monomer like DEMA.[8]
2.3. Reaction Mechanism Pathway
The synthesis follows a two-stage process. First, a polyol is reacted with an excess of MDI to form an NCO-terminated prepolymer. In the second stage, this prepolymer is reacted with a chain extender and DEMA. The sterically hindered amine of DEMA adds to an isocyanate group, forming a stable urea linkage.
Caption: Two-step synthesis of a DEMA-modified polyurethane.
Detailed Application Protocol
This protocol describes the synthesis of a DEMA-modified polyurethane elastomer using a two-step prepolymer method.
3.1. Materials and Equipment
| Reagents | Supplier/Grade | CAS No. |
| This compound (DEMA) | High Purity (>98%) | 24544-08-9 |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | Polymer Grade | 101-68-8 |
| Poly(tetramethylene ether) glycol (PTMEG) | Mn = 1000 g/mol | 25190-06-1 |
| 1,4-Butanediol (BDO) | Anhydrous | 110-63-4 |
| Dibutyltin dilaurate (DBTDL) | Catalyst | 77-58-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous Solvent | 68-12-2 |
Equipment:
-
Three-neck round-bottom flask
-
Mechanical overhead stirrer with a paddle blade
-
Heating mantle with temperature controller
-
Nitrogen gas inlet and bubbler
-
Condenser
-
Digital thermometer
-
Vacuum oven
-
Teflon casting mold
3.2. Safety Precautions
-
Isocyanates (MDI): MDI is a respiratory sensitizer and irritant. All handling must be performed in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.
-
This compound (DEMA): Harmful if swallowed or in contact with skin.[11][12] Avoid inhalation and direct skin contact. Use appropriate PPE.
-
Solvents & Catalysts: DMF is a reproductive toxin. DBTDL is toxic. Handle with care, avoiding exposure.
All waste should be collected and disposed of according to institutional hazardous waste protocols.[13][14]
3.3. Synthesis Procedure
Step 1: Prepolymer Synthesis
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Charging Reactor: Charge the three-neck flask with PTMEG (e.g., 50g, 0.05 mol). Heat to 80°C under a slow nitrogen blanket with mechanical stirring (200 rpm).
-
MDI Addition: Once the PTMEG is molten and at temperature, add liquid MDI (e.g., 25g, 0.10 mol, for an NCO:OH ratio of 2:1) to the flask.
-
Reaction: Maintain the reaction at 80°C with stirring for 2 hours. The product is the isocyanate-terminated prepolymer. The viscosity will increase noticeably.
Step 2: Chain Extension and DEMA Modification
-
Curing Mixture: In a separate beaker, prepare the curing mixture. For a target of 95% chain extension with BDO and 5% modification with DEMA, mix BDO (e.g., 4.28g, 0.0475 mol) and DEMA (e.g., 0.41g, 0.0025 mol). The ratio can be varied to tune properties.
-
Catalyst Addition: Add 1-2 drops of DBTDL catalyst to the BDO/DEMA mixture and mix thoroughly.
-
Curing Reaction: Reduce the prepolymer temperature to 60°C. Vigorously stir the prepolymer (~400 rpm) and rapidly pour in the curing mixture.
-
Degassing: Continue vigorous stirring for 60-90 seconds. The mixture will become highly viscous. Stop stirring and immediately place the flask under vacuum for 1-2 minutes to remove any entrapped bubbles.
-
Casting: Pour the viscous liquid into a pre-heated (80°C) Teflon mold.
Step 3: Post-Curing
-
Place the mold in a vacuum oven.
-
Cure at 100°C for 16-24 hours.
-
Turn off the heat and allow the polymer to cool to room temperature slowly before demolding.
Caption: Experimental workflow for DEMA-modified polyurethane synthesis.
Expected Results and Characterization
The incorporation of DEMA is expected to alter the polymer's properties compared to a standard 100% BDO-extended polyurethane.
4.1. Expected Material Properties
| Property | Standard PU (0% DEMA) | DEMA-Modified PU (5% DEMA) | Rationale for Change |
| Pot Life | ~2-3 minutes | ~5-8 minutes | Steric hindrance of DEMA slows the amine-isocyanate reaction. |
| Glass Transition (Tg) | ~ -40 °C | ~ -35 °C | Increased rigidity from aromatic DEMA units raises Tg slightly. |
| Thermal Stability (TGA, Td5%) | ~ 320 °C | ~ 340 °C | Aromatic structures enhance thermal degradation resistance. |
| Tensile Strength | High | Slightly Lower | DEMA acts as a chain terminator, reducing ultimate molecular weight. |
| Hardness (Shore A) | 85A | 88A | Increased hard segment character due to urea linkages. |
| Water Absorption | Low | Very Low | Alkyl groups on DEMA increase overall hydrophobicity. |
4.2. Characterization Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Successful synthesis is confirmed by the disappearance of the strong NCO peak (~2270 cm⁻¹) and the appearance of urethane C=O (~1730 cm⁻¹) and N-H (~3330 cm⁻¹) stretching bands.[15]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the soft segments, providing insight into polymer chain mobility.[16]
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring weight loss as a function of temperature.
-
Mechanical Testing (ASTM D412): Dog-bone shaped samples are subjected to tensile testing to determine tensile strength, elongation at break, and modulus.
Troubleshooting and Expert Insights
-
Problem: Premature Gelling/Short Pot Life.
-
Cause: Catalyst concentration too high; reaction temperature too high during curing step.
-
Solution: Reduce DBTDL catalyst by 50%. Ensure prepolymer is cooled to 60°C before adding the curative mix.
-
-
Problem: Bubbles in the Final Cured Polymer.
-
Cause: Inadequate degassing; moisture contamination in reagents or glassware.
-
Solution: Ensure all reagents are anhydrous. Increase degassing time, but do not allow the polymer to gel under vacuum. Use freshly dried glassware.
-
-
Field Insight: The ratio of DEMA to the diol chain extender is the most critical parameter for tuning the final properties. A higher DEMA content will lead to a lower molecular weight, more rigid, but potentially more brittle material. We recommend starting with low DEMA concentrations (1-5 mol%) and incrementally increasing it to achieve the desired balance of processability and performance.
References
-
Mearthane. (n.d.). MDI vs TDI: Which Isocyanate is Best for Your Thermoset Polyurethane Needs?. Retrieved from [Link]
-
Bisley International. (2022, April 20). Understanding The Differences Between TDI And MDI In The Chemical Industry. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 7). What Are MDI And TDI In Polyurethane Synthesis? [Video]. YouTube. Retrieved from [Link]
-
PSI Urethanes. (2023, March 3). TDI vs MDI in Polyurethane | Key Differences Revealed. Retrieved from [Link]
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]
-
American Chemistry Council. (n.d.). Diisocyanates Explained. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2023, April 29). Discover the Benefits of this compound in Your Products. Retrieved from [Link]
-
Molbase. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US4578446A - Secondary aromatic diamines as curing agents in polyurethane manufacturing.
- Google Patents. (n.d.). US20090149621A1 - Polyurethanes cured with amines and their preparation.
-
ResearchGate. (n.d.). Two-step synthesis of polyurethanes by reacting aromatic diisocyanates and polyetherol with low molecular weight chain extender [Image]. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
-
Montclair State University. (n.d.). Synthesis of Polyurethane from One Hundred Percent Sustainable Natural Materials Through Non-Isocyanate Reactions. Retrieved from [Link]
-
Banaras Hindu University. (2021). Synthesis of Polyurethanes and Study of Their Surface Morphology. Journal of Scientific Research, 65(8). Retrieved from [Link]
-
ACS Publications. (2023, November 5). Polyurethane and Its Composites: Synthesis to Application. ACS Symposium Series. Retrieved from [Link]
-
Chemsrc. (2025, August 23). This compound | CAS#:24544-08-9. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, April 8). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of some polyurethanes and polyurethane-ureas. Retrieved from [Link]
-
ResearchGate. (2015, January 27). Which is the best procedure to synthesize polyurethane in solution?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of poly(urethane‐imide) using aromatic secondary amine‐blocked polyurethane prepolymer. Retrieved from [Link]
- Google Patents. (n.d.). WO1994013722A1 - Polyurethanes cured with 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline).
- Google Patents. (n.d.). US3428711A - Hindered polymeric tertiary amines as stabilizers for polyurethanes.
-
ResearchGate. (n.d.). Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers. Retrieved from [Link]
-
PubMed Central. (2024, March 22). Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer.... Retrieved from [Link]
-
Bloom Tech. (2025, February 13). How Is Aniline Involved In The Synthesis Of Polyurethane?. Retrieved from [Link]
-
PubMed Central. (2024, January 29). Novel Furfural-Derived Polyaldimines as Latent Hardeners for Polyurethane Adhesives. Retrieved from [Link]
- Google Patents. (n.d.). POLYURETHANES CURED WITH 4,4'-METHYLENE-BIS-(3-CHLORO-2,6-DIETHYLANILINE).
- Google Patents. (n.d.). US5239041A - Hindered amines to slow down reactivity in producing rim elastomers.
-
Scilit. (n.d.). Polyurethanes with Pendant Hydroxyl Groups: Synthesis and Characterization. Retrieved from [Link]
-
ACS Publications. (2022, August 15). tert-Amyl Alcohol-Mediated Deconstruction of Polyurethane for Polyol and Aniline Recovery. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
MDPI. (2024, March 22). Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer.... Retrieved from [Link]
-
MDPI. (n.d.). One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation. Retrieved from [Link]
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Application Notes and Protocols for 2,6-Diethyl-4-methylaniline in Dye and Pigment Production
Prepared by: Senior Application Scientist, Gemini Division
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of 2,6-Diethyl-4-methylaniline (DEMA) as a critical intermediate in the synthesis of dyes and pigments. The protocols and notes herein are grounded in established chemical principles and aim to provide both practical methodologies and a deeper understanding of the underlying reaction mechanisms.
Introduction: The Strategic Importance of this compound (DEMA)
This compound, also known as 4-methyl-2,6-diethyl-aniline, is a substituted aromatic amine that serves as a highly versatile building block in organic synthesis.[1][2] Its unique structure, featuring steric hindrance from two ethyl groups ortho to the amine and electronic influence from a para-methyl group, imparts specific, desirable properties to the colorants derived from it. These properties often include enhanced stability, solubility in organic media, and specific color characteristics, making DEMA a valuable precursor in the production of high-performance dyes and pigments.[3][4]
Physicochemical Properties of DEMA
A thorough understanding of DEMA's physical and chemical properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 24544-08-9 | [5] |
| Molecular Formula | C₁₁H₁₇N | [5] |
| Molecular Weight | 163.26 g/mol | [5] |
| Appearance | Colorless to yellowish liquid | [3][6] |
| Boiling Point | 229.4 ± 9.0 °C at 760 Torr | [6] |
| Density | 0.96 g/cm³ at 20 °C | [6] |
| Solubility in Water | 0.57 g/L at 20 °C (Very slightly soluble) | [6] |
The limited water solubility and liquid state at room temperature are key considerations for reaction setup and solvent selection.
Caption: Figure 1. Chemical Structure of this compound (DEMA).
Core Application: Synthesis of Azo Dyes and Pigments
The primary application of DEMA in colorant chemistry is as a diazo component in the synthesis of azo dyes. Azo compounds, characterized by the –N=N– functional group, form the largest and most important class of commercial dyes and pigments.[7][8] The synthesis is a robust two-step process: diazotization followed by azo coupling .[9]
The Diazotization-Coupling Workflow
The general workflow involves converting the primary aromatic amine (DEMA) into a reactive diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-rich coupling component.
Caption: Figure 2. General workflow for azo dye synthesis using DEMA.
Experimental Protocols
Safety Precaution: this compound is classified as harmful if swallowed or in contact with skin.[6] Diazonium salts are potentially explosive when isolated and dry. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of a Representative Azo Dye (DEMA + 2-Naphthol)
This protocol details the synthesis of a vibrant orange-red azo dye, a classic example demonstrating the utility of DEMA.
Part A: Diazotization of this compound
-
Rationale: This step converts the relatively unreactive amine into a highly electrophilic diazonium ion. The reaction must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing into phenols and nitrogen gas, which would severely reduce the yield.[9][10]
-
Materials:
-
This compound (DEMA)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
-
Procedure:
-
In a 250 mL beaker, add 1.63 g (0.01 mol) of this compound.
-
Carefully add 5 mL of concentrated HCl and 20 mL of distilled water. Stir the mixture until the DEMA dissolves completely, forming the hydrochloride salt. Some gentle heating may be initially required, but the solution must be cooled subsequently.
-
Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring.
-
In a separate 50 mL beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold DEMA hydrochloride solution. Use a thermometer to ensure the temperature does not rise above 5 °C. The addition should take approximately 10-15 minutes.
-
After the addition is complete, continue stirring the mixture in the ice bath for another 15 minutes to ensure the reaction goes to completion. The resulting clear, yellowish solution contains the 2,6-diethyl-4-methylbenzenediazonium chloride intermediate and should be used immediately in the next step.
-
Part B: Azo Coupling Reaction
-
Rationale: The diazonium salt is coupled with an electron-rich aromatic compound. 2-Naphthol is used here, which becomes a highly activated nucleophile (the naphthoxide ion) under alkaline conditions. The coupling occurs at the electron-rich C1 position of the naphthol.
-
Materials:
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
The diazonium salt solution from Part A
-
-
Procedure:
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.
-
An intensely colored orange-red precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
-
Part C: Isolation and Purification
-
Rationale: The solid dye product is insoluble in the aqueous reaction medium and can be isolated by filtration. Washing removes unreacted starting materials and inorganic salts.
-
Procedure:
-
Isolate the solid azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water until the filtrate is neutral (pH ~7).
-
Press the solid as dry as possible on the funnel.
-
Transfer the dye to a watch glass and dry it in an oven at 60-70 °C or in a desiccator.
-
Weigh the final product and calculate the percentage yield.
-
Protocol 2: Conceptual Framework for Azo Pigment Synthesis
The synthesis of an azo pigment follows the same fundamental chemistry as dye synthesis, but the molecular design and post-synthesis processing are tailored to ensure insolubility in the application medium (e.g., inks, paints, plastics).[11][12]
-
Key Principles for Insolubility:
-
Molecular Weight: Higher molecular weight structures, often achieved by using more complex coupling components like Naphthol AS derivatives, increase insolubility.
-
Intermolecular Forces: Incorporating functional groups (e.g., amides) that promote strong hydrogen bonding and crystal packing leads to lower solubility.
-
Laking: Soluble dyes containing acidic or basic groups can be precipitated as insoluble salts (lakes) by treating them with metal salts (e.g., Ca²⁺, Ba²⁺).
-
Conceptual Workflow:
Caption: Figure 3. Conceptual workflow for azo pigment synthesis.
Conclusion
This compound is a cornerstone intermediate for producing a wide array of azo dyes and pigments. Its sterically hindered amine group influences the reactivity during synthesis and contributes to the stability of the final product. The protocols provided offer a foundation for laboratory synthesis, while the conceptual framework for pigment production highlights the key considerations for developing insoluble colorants. By mastering the fundamental diazotization and coupling reactions, researchers can leverage DEMA to create novel colorants with tailored properties for diverse applications, from textiles and inks to advanced materials.
References
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- GPS Safety Summary - this compound. (2025, June 4). Aarti Industries.
- Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Methyl-4-(methylsulfanyl)aniline. Benchchem.
- Exploring this compound: Properties and Applic
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022, September 13). RSC Publishing.
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong.
- US5176750A - Azo pigment compositions and process for their preparation.
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- Chemistry and Applications of Azo Dyes: A Comprehensive Review. IntechOpen.
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Application Notes & Protocols: Synthesis of Amide-Type Local Anesthetics Utilizing the 2,6-Disubstituted Aniline Scaffold
Introduction: The Quintessential Role of the 2,6-Disubstituted Aniline Moiety in Modern Anesthetics
The development of local anesthetics represents a cornerstone of modern medicine, enabling a vast range of surgical and dental procedures with minimal patient discomfort. Within this class of drugs, the amino-amide anesthetics, often referred to as the "caine" family, have distinguished themselves through their stability, efficacy, and favorable safety profiles compared to their ester-based predecessors.[1] A critical structural feature underpinning the most successful amide-type anesthetics is the 2,6-disubstituted aniline ring. This guide focuses on the synthetic pathways originating from this crucial scaffold.
While the query specified 2,6-diethyl-4-methylaniline, it is scientifically imperative to clarify that the foundational and most extensively documented precursor for blockbuster local anesthetics such as Lidocaine, Mepivacaine, Bupivacaine, and Ropivacaine is 2,6-dimethylaniline (also known as 2,6-xylidine).[2][3][4] The synthetic principles detailed herein are based on this validated starting material. The substitution of methyl groups with ethyl groups at the 2 and 6 positions would follow analogous chemical logic, but the protocols provided are optimized for the canonical syntheses that have been rigorously established in the field. The presence of the ortho-substituents on the aniline ring is crucial; it sterically hinders the rotation of the amide bond and protects it from hydrolysis by amidases, thereby increasing the duration of action.[5]
This document provides a comprehensive overview of the synthetic strategies, reaction mechanisms, and detailed laboratory protocols for preparing key local anesthetics from 2,6-dimethylaniline, intended for researchers, scientists, and professionals in drug development.
Part 1: The Archetypal Synthesis: Preparation of Lidocaine
Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), first synthesized in 1943, was the pioneering amino-amide local anesthetic and remains a benchmark for this class of drugs.[6] Its synthesis is a classic two-step process that serves as a model for many other anesthetics in this family.[2][7]
Overall Synthetic Scheme
The synthesis involves two primary transformations:
-
Acylation: The nucleophilic 2,6-dimethylaniline is acylated using chloroacetyl chloride to form an α-chloro amide intermediate.
-
Nucleophilic Substitution (Amination): The reactive α-chloro group of the intermediate undergoes an SN2 reaction with a secondary amine (diethylamine) to yield the final product.[8]
References
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Application Notes and Protocols: The Synthesis of the Local Anesthetic Articaine
Introduction: Articaine in Modern Anesthesia
Articaine is a local anesthetic of the amide type that has gained significant traction in dental and medical procedures.[1] Its chemical structure, characterized by a thiophene ring instead of the more common benzene ring found in other amide anesthetics, contributes to its high lipid solubility and rapid metabolism.[1] This unique combination of properties results in a fast onset of action and a reduced risk of systemic toxicity, making it a preferred choice for various applications, including dental procedures and ambulatory spinal anesthesia.[1] The synthesis of articaine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. These application notes provide a detailed overview of a common and effective synthetic route to articaine, based on established patent literature.
It is a common misconception that substituted anilines, such as 2,6-diethyl-4-methylaniline, are used in the synthesis of articaine. While these anilines are crucial starting materials for another class of local anesthetics, the "-caines" like lidocaine, the synthesis of articaine begins with a thiophene-based precursor. This distinction in starting materials is fundamental to the final chemical structure and pharmacological properties of these anesthetics.
The Established Synthetic Pathway of Articaine
The most widely documented synthesis of articaine commences with 4-methyl-3-aminothiophene-2-methyl formate. The overall process can be conceptually divided into three main stages: amidation, ammoniation, and salification.
Caption: Overview of the three main stages in articaine synthesis.
Step 1: Amidation of 4-methyl-3-aminothiophene-2-methyl formate
The initial step involves the acylation of the amine group on the thiophene ring with 2-chloropropionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction Mechanism:
Caption: The amidation reaction to form the intermediate amide.
Step 2: Ammoniation of the Intermediate Amide
The second stage is a nucleophilic substitution reaction where the chlorine atom of the intermediate amide is displaced by propylamine. This step forms the articaine free base.
Step 3: Salification to Articaine Hydrochloride
The final step involves the conversion of the articaine free base into its hydrochloride salt. This is achieved by reacting the free base with concentrated hydrochloric acid. The hydrochloride salt has improved stability and water solubility, making it suitable for pharmaceutical formulations.
Detailed Experimental Protocol
The following protocol is a synthesis of methodologies described in the patent literature and should be adapted and optimized based on laboratory conditions and scale.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| 4-methyl-3-aminothiophene-2-methyl formate | 171.21 | 15233-65-5 |
| 2-chloropropionyl chloride | 126.98 | 7623-09-8 |
| Triethylamine | 101.19 | 121-44-8 |
| Dichloromethane | 84.93 | 75-09-2 |
| Propylamine | 59.11 | 107-10-8 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 67-68-5 |
| Ethyl acetate | 88.11 | 141-78-6 |
| Concentrated Hydrochloric Acid | 36.46 | 7647-01-0 |
| Acetone | 58.08 | 67-64-1 |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 |
Protocol
Part 1: Synthesis of the Intermediate Amide (Amidation)
-
In a suitable reaction vessel, dissolve 4-methyl-3-aminothiophene-2-methyl formate in dichloromethane.
-
Cool the solution to approximately 0-10°C using an ice-water bath.
-
Add triethylamine to the cooled solution with stirring.[2]
-
Slowly add 2-chloropropionyl chloride dropwise to the reaction mixture, maintaining the temperature below 10°C.[2] A white precipitate may form during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.[3]
-
Wash the reaction mixture with water to remove triethylamine hydrochloride.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude intermediate amide.
Part 2: Synthesis of Articaine Free Base (Ammoniation)
-
Dissolve the crude intermediate amide from Part 1 in dimethyl sulfoxide (DMSO).
-
In a separate vessel, prepare a solution of propylamine in DMSO.
-
Add the solution of the intermediate amide dropwise to the propylamine solution.
-
Heat the reaction mixture to 45-55°C and maintain it for 22-26 hours.[3]
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain articaine as an oily residue.
Part 3: Synthesis and Purification of Articaine Hydrochloride (Salification)
-
Dissolve the crude articaine oil from Part 2 in acetone.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid with stirring, adjusting the pH to 5-6.[4][5]
-
Continue stirring at 0-10°C for several hours to facilitate crystallization.[4][5]
-
Collect the white crystalline precipitate by vacuum filtration.
-
Wash the crystals with cold acetone.
-
Dry the product under vacuum to yield crude articaine hydrochloride.
-
For further purification, the crude product can be recrystallized from a mixture of ethanol and acetone.[4][5]
The Role of Substituted Anilines in Local Anesthetic Synthesis: The Case of Lidocaine
While this compound is not a precursor for articaine, it is representative of the class of substituted anilines that are foundational to the synthesis of many widely used local anesthetics, with lidocaine being a prime example. The synthesis of lidocaine typically starts from 2,6-dimethylaniline.
The general synthetic route for lidocaine and its analogues involves two key steps:
-
Amidation: The substituted aniline (e.g., 2,6-dimethylaniline) is reacted with an α-chloroacetyl chloride. This step is analogous to the amidation in the articaine synthesis, but with a different starting amine.
-
Amination: The resulting α-chloro-N-(2,6-disubstituted-phenyl)acetamide is then reacted with a secondary amine (e.g., diethylamine) to displace the chlorine atom and form the final product.
Caption: Simplified synthetic pathway for lidocaine from 2,6-dimethylaniline.
This comparison highlights a fundamental principle in medicinal chemistry: the core scaffold of a drug molecule dictates its primary classification and mechanism of action. Articaine's thiophene ring and lidocaine's aniline ring are these defining features, necessitating distinct synthetic starting materials and pathways.
Conclusion
The synthesis of articaine hydrochloride is a well-established process that relies on a thiophene-based starting material. The protocol outlined provides a robust framework for the laboratory-scale synthesis of this important local anesthetic. Understanding the specific synthetic routes for different classes of anesthetics is crucial for researchers and drug development professionals. While substituted anilines like this compound are vital in the synthesis of lidocaine-type anesthetics, they are not involved in the production of articaine. This distinction underscores the chemical diversity within local anesthetics and the tailored synthetic approaches required for their preparation.
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Preparation method of articaine hydrochloride - Eureka | Patsnap. (URL: [Link])
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Synthesis of Lidocaine. (URL: [Link])
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Meerwein Arylation of 2,6-Diethyl-4-methylaniline: A Comprehensive Guide to Synthesis and Mechanism
Introduction: The Enduring Relevance of C-C Bond Formation
The construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis, pivotal to the creation of novel pharmaceuticals, agrochemicals, and materials. Among the myriad of reactions developed for this purpose, the Meerwein arylation has maintained its significance as a powerful tool for the arylation of unsaturated compounds.[1] First reported by Hans Meerwein in 1939, this reaction traditionally involves the addition of an aryl diazonium salt to an electron-poor alkene, facilitated by a metal salt catalyst, typically copper.[2][3] The reaction proceeds via a radical mechanism, initiated by the reduction of the diazonium salt to generate an aryl radical.[2] This versatile reaction has been instrumental in numerous synthetic campaigns, including the preparation of complex molecules like peptide mimetic aldehyde inhibitors of calpain and N(5)-ergolines.[3][4]
This application note provides a detailed exploration of the Meerwein arylation, with a specific focus on its application to sterically hindered anilines, exemplified by 2,6-Diethyl-4-methylaniline. We will delve into the mechanistic nuances, provide a robust and validated protocol, and discuss the critical parameters that govern the success of this transformation. For researchers and drug development professionals, mastering this reaction opens avenues for the synthesis of novel, sterically encumbered biaryl structures, which are prevalent in many biologically active compounds.[5][6]
Theoretical Framework: Understanding the Meerwein Arylation
The Meerwein arylation is fundamentally a radical-based process.[2] The generally accepted mechanism involves the following key steps:
-
Diazotization: The reaction commences with the conversion of a primary aromatic amine, in this case, this compound, into a more reactive aryl diazonium salt.[7][8] This is typically achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[7][9]
-
Aryl Radical Generation: The aryl diazonium salt is then reduced, typically by a copper(I) catalyst, to generate an aryl radical with the concomitant loss of nitrogen gas (N₂).[2] This step is the linchpin of the reaction, as the highly reactive aryl radical is the key intermediate that participates in the subsequent C-C bond formation.
-
Radical Addition to an Alkene: The newly formed aryl radical adds to an electron-deficient alkene (the aryl acceptor). This addition is regioselective, with the aryl group typically adding to the β-carbon of the α,β-unsaturated system.[1] This step generates a new alkyl radical intermediate.
-
Termination: The alkyl radical intermediate can then be trapped by a variety of species. In the classic Meerwein arylation, it is often captured by the counter-ion of the diazonium salt (e.g., a halide), leading to an overall addition of the aryl group and the halide across the double bond.[2] Subsequent elimination of HX can then lead to the formation of an arylated vinyl compound.[2]
Recent advancements have expanded the scope and efficiency of the Meerwein arylation, including the use of photoredox catalysis to generate the aryl radical under milder conditions.[10][11] These methods often offer improved yields, lower catalyst loadings, and a broader substrate scope.[10]
The Challenge of Steric Hindrance: Arylation of this compound
The presence of bulky ortho-substituents, such as the two ethyl groups in this compound, introduces significant steric hindrance around the amino group. This can pose challenges during both the diazotization step and the subsequent arylation. However, the synthesis of such sterically congested anilines and their derivatives is of considerable interest in medicinal chemistry and materials science.[12][13] The rigid, non-planar structures imparted by these ortho-substituents can lead to unique photophysical properties and can be crucial for tuning the biological activity of a molecule.
Experimental Protocols
Part 1: Preparation of the 2,6-Diethyl-4-methylbenzenediazonium Tetrafluoroborate
The isolation of the diazonium salt as its tetrafluoroborate salt offers several advantages, including increased stability compared to the corresponding chloride or bromide salts, allowing for easier handling and storage.[14]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 163.27 | 10.0 g | 0.0613 |
| Hydrochloric Acid (conc., 37%) | 36.46 | 20 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.47 g | 0.0648 |
| Tetrafluoroboric Acid (HBF₄, 48% in H₂O) | 87.81 | 15 mL | - |
| Diethyl Ether (anhydrous) | 74.12 | As needed | - |
| Ethanol (95%) | 46.07 | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (0.0613 mol) of this compound in 50 mL of a 1:1 mixture of ethanol and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add 20 mL of concentrated hydrochloric acid, ensuring the temperature does not exceed 5 °C.
-
In a separate beaker, dissolve 4.47 g (0.0648 mol) of sodium nitrite in 15 mL of deionized water and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline solution over 30 minutes, maintaining the temperature between 0 and 5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper.[14]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
To the resulting diazonium chloride solution, slowly add 15 mL of cold (0 °C) 48% tetrafluoroboric acid.
-
A precipitate of 2,6-Diethyl-4-methylbenzenediazonium tetrafluoroborate will form. Continue stirring for 15 minutes in the ice bath.
-
Collect the solid product by vacuum filtration and wash it with cold water, followed by cold ethanol, and finally with cold diethyl ether.
-
Dry the isolated diazonium salt under vacuum in a desiccator. The product should be a crystalline solid.
Safety Note: Aryl diazonium salts are thermally unstable and can be explosive when dry.[14][15] Handle with care, avoid friction and heat, and store at low temperatures in the dark.[14]
Part 2: Copper-Catalyzed Meerwein Arylation with an Exemplary Alkene (Methyl Acrylate)
This protocol details the arylation of methyl acrylate with the prepared diazonium salt.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,6-Diethyl-4-methylbenzenediazonium tetrafluoroborate | 262.11 | 5.0 g | 0.0191 |
| Methyl Acrylate | 86.09 | 2.46 g (2.6 mL) | 0.0286 |
| Copper(I) Bromide (CuBr) | 143.45 | 0.27 g | 0.0019 |
| Acetonitrile (anhydrous) | 41.05 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.0 g (0.0191 mol) of 2,6-Diethyl-4-methylbenzenediazonium tetrafluoroborate and 0.27 g (0.0019 mol, 10 mol%) of copper(I) bromide.
-
Add 50 mL of anhydrous acetonitrile, followed by 2.6 mL (0.0286 mol) of methyl acrylate.
-
Heat the reaction mixture to 60 °C with vigorous stirring. The evolution of nitrogen gas should be observed.
-
Maintain the reaction at 60 °C for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete (cessation of gas evolution and consumption of the diazonium salt), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of 1 M HCl and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired arylated product.
Visualization of the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed Meerwein arylation.
Caption: Proposed catalytic cycle for the copper-catalyzed Meerwein arylation.
Troubleshooting and Key Considerations
-
Low Yields: Incomplete diazotization can be a major cause of low yields. Ensure the temperature is strictly controlled during this step. The purity of the starting aniline is also crucial. For the arylation step, the choice of solvent can be critical; acetone is another common solvent for this reaction.[3]
-
Side Reactions: The formation of azo compounds and other byproducts can occur, especially if the reaction temperature is not well-controlled.[15] The use of freshly prepared diazonium salt is recommended to minimize decomposition.
-
Substrate Scope: The Meerwein arylation is most effective with electron-poor alkenes.[1] For less activated alkenes, alternative catalytic systems or photoredox conditions may be necessary.[10]
-
Catalyst Choice: While copper(I) bromide is used in this protocol, other copper salts such as copper(I) chloride or copper(II) chloride can also be effective.[3] In some cases, other transition metals like iron or titanium have been used.[11]
Conclusion
The Meerwein arylation remains a valuable and versatile method for the synthesis of arylated compounds. While the steric hindrance of substrates like this compound presents unique challenges, a carefully optimized protocol, as detailed in this application note, can lead to successful C-C bond formation. By understanding the underlying mechanism and paying close attention to critical reaction parameters, researchers can effectively employ this classic reaction to access novel and complex molecular architectures, thereby advancing the frontiers of drug discovery and materials science.
References
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Meerwein arylation. (n.d.). In Wikipedia. Retrieved December 12, 2023, from [Link]
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Scheme 1. a) Classic Meerwein arylation protocol and b) the related improved photoredox process. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
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Kindt, S., & Heinrich, M. R. (2016). Recent Advances in Meerwein Arylation Chemistry. Thieme Connect. Retrieved December 12, 2023, from [Link]
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Diazonium Salts Preparation. (n.d.). BYJU'S. Retrieved December 12, 2023, from [Link]
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P2P trough Meerwein Arylation of Aniline. (n.d.). Rhodium.ws. Retrieved December 12, 2023, from [Link]
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Preparation of Unsymmetrical Biaryls by the Diazo Reaction and the Nitrosoacetylamine Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved December 12, 2023, from [Link]
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Using Diazonium Salts in Organic Synthesis. (2014, April 26). YouTube. Retrieved December 12, 2023, from [Link]
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How is diazonium salt prepared from Aniline? (2017, September 18). Quora. Retrieved December 12, 2023, from [Link]
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New method for Meerwein arylation in neat water. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
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DIAZONIUM SALTS. (2020, March 29). e-PG Pathshala. Retrieved December 12, 2023, from [Link]
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Meerwein arylation. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
- Hong, Z., Kao, S., Cheng, Y., Chen, C., & Wu, Y. (2022). Photoinduced arylation of chloroarenes in flow: synthesis of unsymmetrical biaryls. Organic & Biomolecular Chemistry, 20(41), 8212-8216.
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ChemInform Abstract: The Photocatalyzed Meerwein Arylation: Classic Reaction of Aryl Diazonium Salts in a New Light. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
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Meerwein arylation reaction catalyzed by graphenit‐CuI. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
- Baroudi, A., & Felpin, F.-X. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. The Journal of Organic Chemistry, 85(5), 3323-3332.
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024, September 10). Chemical Review and Letters.
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Recent Advances in Meerwein Arylation Chemistry. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
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Solvent-Free Buchwald-Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium Complexes. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]
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Application Note: Comprehensive Characterization of 2,6-Diethyl-4-methylaniline
Introduction
2,6-Diethyl-4-methylaniline (DEMA), CAS No. 24544-08-9, is a substituted aromatic amine with the molecular formula C₁₁H₁₇N.[1][2] Its distinct substitution pattern, featuring bulky ethyl groups ortho to the amine functionality, imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. The precise characterization of DEMA is paramount to ensure the identity, purity, and quality of both the intermediate itself and the final products derived from it. Impurities or isomeric variants can significantly impact reaction yields, safety profiles, and the efficacy of the end-product.
This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of DEMA. We will explore a synergistic combination of chromatographic and spectroscopic techniques, moving from separation and quantification to unambiguous structural confirmation. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on explaining the rationale behind methodological choices to ensure self-validating and reliable results.
Chromatographic Analysis: Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of DEMA and quantifying it within a mixture. The choice between liquid and gas chromatography is primarily driven by the analyte's volatility and thermal stability. DEMA, with a boiling point of approximately 259°C, is amenable to both techniques.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is an excellent first-line technique for purity analysis. It separates compounds based on their polarity and is well-suited for non-volatile impurities that would not be detected by GC.
Causality of Method Selection: Reversed-phase HPLC is chosen due to the non-polar nature of DEMA (LogP ≈ 3.18).[1] A C18 or similar stationary phase provides strong hydrophobic interactions, allowing for effective separation from more polar or less polar impurities using a polar mobile phase like acetonitrile and water. The inclusion of an acid (phosphoric or formic) in the mobile phase protonates the aniline nitrogen, ensuring a consistent charge state and sharp, symmetrical peak shapes by minimizing tailing caused by interactions with residual silanols on the column packing.[1][5]
Experimental Workflow for HPLC Analysis
Caption: HPLC workflow for DEMA purity analysis.
Protocol 2.1: Reversed-Phase HPLC for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Sample Preparation:
-
Prepare a stock solution of DEMA at 1.0 mg/mL in acetonitrile.
-
Create a working solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm.[5]
-
Mobile Phase: A) Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid; B) Acetonitrile with 0.1% of the same acid.[1]
-
Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all observed peaks.
-
Calculate the purity of DEMA using the area percent method: Purity % = (Area_DEMA / Total_Area_All_Peaks) * 100.
-
| Parameter | Value | Rationale |
| Column | Newcrom R1 / C18 (5 µm) | Standard reversed-phase chemistry for hydrophobic analytes.[5] |
| Mobile Phase | Acetonitrile / Water / Acid | Provides good separation for aromatic amines. Acid ensures sharp peaks.[1] |
| Detector | UV (254 nm) | Aromatic rings exhibit strong absorbance at this wavelength. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing resolution and run time. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for identifying and quantifying volatile and semi-volatile impurities. Its high resolving power and the structural information provided by the mass spectrometer make it ideal for impurity profiling.
Causality of Method Selection: DEMA's volatility makes it perfectly suited for GC analysis.[3] A non-polar capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5MS), separates compounds primarily by their boiling points. Coupling GC with a mass spectrometer allows for positive identification of DEMA and any co-eluting impurities by comparing their mass spectra to library data and analyzing fragmentation patterns.[6][7]
Experimental Workflow for GC-MS Analysis
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2,6-Diethyl-4-methylaniline
Abstract
This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,6-Diethyl-4-methylaniline (DEMAN). DEMAN is a critical intermediate in the synthesis of pharmaceuticals, such as the local anesthetic articaine, and various industrial chemicals.[1][2] The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. Detection is performed via UV spectrophotometry. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.[3][4] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for the purity assessment and quantification of this compound in bulk drug substances or as a process intermediate.
Introduction
This compound (CAS: 24544-08-9), a substituted aromatic amine, is a key building block in modern organic synthesis.[1] Its molecular structure, featuring a central aniline core with diethyl and methyl substitutions, makes it a valuable precursor for complex molecules. It is most notably used as an intermediate in the production of the dental anesthetic articaine, but also finds application in the manufacturing of herbicides and azo dyes.[1][2]
Given its role in pharmaceutical manufacturing, ensuring the purity and identity of DEMAN is paramount to the safety and efficacy of the final drug product. Regulatory bodies require stringent quality control of all starting materials and intermediates. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5][6]
This document provides a comprehensive, self-validating protocol for the analysis of DEMAN. The causality behind experimental choices—from column and mobile phase selection to validation parameter design—is explained to provide a deeper understanding of the method's underlying principles. The objective is to equip scientists with a ready-to-implement method that is not only reliable but also compliant with global regulatory standards.[7]
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | [8] |
| Molecular Weight | 163.26 g/mol | [8] |
| Appearance | Light yellow to orange clear liquid | [9][10] |
| Boiling Point | 229.4 ± 9.0°C | [1] |
| Water Solubility | 0.57 g/L at 20°C (Very slightly soluble) | [1] |
| Predicted pKa | 4.56 ± 0.10 | [8][9] |
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: Purity ≥98% (e.g., from Sigma-Aldrich or equivalent)
-
Acetonitrile (ACN): HPLC grade or higher
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade
-
Phosphoric Acid (H₃PO₄): 85%, Analytical reagent grade
-
Water: Deionized (DI) water, filtered through a 0.22 µm filter
Instrumentation
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing (e.g., Empower™, Chromeleon™).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation. A C18 column was chosen for its hydrophobic selectivity, which is ideal for retaining the nonpolar aromatic ring and alkyl groups of DEMAN. The mobile phase combines acetonitrile as the organic modifier with a phosphate buffer. The buffer's pH is maintained at 3.0, which is well below the analyte's predicted pKa of 4.56.[8] This ensures the amine group is consistently protonated, minimizing peak tailing that can result from interactions with residual silanols on the stationary phase.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.0) (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Solution Preparation
-
Buffer Preparation (25 mM KH₂PO₄, pH 3.0):
-
Dissolve 3.40 g of KH₂PO₄ in 1000 mL of DI water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.22 µm nylon filter.
-
-
Mobile Phase Preparation:
-
Mix 550 mL of acetonitrile with 450 mL of the prepared buffer.
-
Degas the solution for 15 minutes using sonication or online degassing.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8°C and protected from light.
-
-
Working Standard and Calibration Solutions:
-
Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 150 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh an amount of the test substance expected to contain approximately 25 mg of DEMAN and transfer it to a 25 mL volumetric flask.
-
Add approximately 20 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Method Validation Workflow
The method was validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3] The validation protocol assesses specificity, linearity, range, accuracy, precision, quantitation limit, and robustness.
Sources
- 1. aarti-industries.com [aarti-industries.com]
- 2. nbinno.com [nbinno.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scribd.com [scribd.com]
- 8. This compound [tianchipharma.com]
- 9. This compound | 24544-08-9 [chemicalbook.com]
- 10. This compound | 24544-08-9 [sigmaaldrich.com]
Topic: A Robust Gas Chromatography Framework for the Analysis of 2,6-Diethyl-4-methylaniline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical framework for the qualitative and quantitative analysis of 2,6-Diethyl-4-methylaniline using gas chromatography (GC). As a key intermediate in various chemical syntheses, ensuring the purity and identity of this compound is critical for quality control and process optimization. We present optimized protocols for both Flame Ionization Detection (GC-FID) for robust quantification and Mass Spectrometry (GC-MS) for definitive identification and trace-level analysis. The methodologies herein are designed to be self-validating, incorporating principles of system suitability and method validation grounded in established analytical practices.
Introduction and Analytical Rationale
This compound (CAS No. 24544-08-9) is a substituted aniline derivative utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The presence of impurities, including positional isomers or reaction byproducts, can significantly impact the yield, safety, and efficacy of the final products. Consequently, a reliable and validated analytical method is paramount.
Gas chromatography is the technique of choice for analyzing volatile and thermally stable compounds like this compound.[1] Its high resolving power allows for the separation of the target analyte from closely related impurities. The choice between a universal detector like the Flame Ionization Detector (FID) and a specific, sensitive detector like a Mass Spectrometer (MS) depends on the analytical objective. FID is ideal for determining purity and quantifying major components due to its broad linear range and robustness.[2][3] In contrast, MS provides structural confirmation through fragmentation patterns and offers superior sensitivity for trace impurity analysis, which is critical for identifying potentially genotoxic impurities.[4][5]
This document explains the causality behind instrumental choices and provides step-by-step protocols to establish a reliable analytical workflow.
Recommended Analytical Workflow
The logical flow for the analysis of this compound is a systematic process beginning with careful sample preparation, followed by instrumental analysis, and concluding with data interpretation and validation.
Caption: Workflow for GC analysis of this compound.
Experimental Protocols
Reagents and Materials
-
Reference Standard: this compound, purity ≥98%
-
Solvents: HPLC-grade or GC-grade Methanol, Toluene, or Methylene Chloride.[5][6][7] The choice of solvent should ensure good solubility of the analyte and compatibility with the GC system. Toluene is an excellent choice for direct injection into a hot inlet.
-
Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials with septa.
Standard and Sample Preparation
A robust protocol begins with accurate and consistent preparation of solutions. This protocol is designed for the analysis of a bulk drug substance.
Step-by-Step Protocol: Solution Preparation
-
Stock Standard Solution (1000 µg/mL):
-
Working Standard & Calibration Solutions:
-
Prepare a series of calibration standards by serially diluting the Stock Standard Solution. A typical range for impurity profiling would be from the Limit of Quantitation (LOQ) up to ~0.5% of the sample concentration. For an assay, the range would bracket the target concentration.
-
Example Calibration Levels: 1, 5, 10, 25, 50 µg/mL.
-
-
Sample Solution (Target: 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the same solvent used for the standards. Mix thoroughly until all material is dissolved.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates before transferring to an autosampler vial.
-
Gas Chromatography (GC) Instrumentation and Conditions
The selection of GC parameters is critical for achieving the desired separation and sensitivity. The following tables provide recommended starting conditions for both GC-FID and GC-MS systems. These are based on established methods for aromatic amines and can be optimized further if necessary.[3][4][6][8]
Table 1: Recommended GC-FID and GC-MS Instrumental Parameters
| Parameter | Recommended GC-FID Conditions | Recommended GC-MS Conditions | Rationale for Selection |
| GC System | Agilent 8890 or equivalent | Agilent 8890 with 5977 MSD or equivalent | Standard, high-performance instrumentation widely available in analytical labs. |
| Analytical Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A 5% Phenyl Polysiloxane phase offers excellent thermal stability and selectivity for aromatic compounds.[1][4][9] |
| Inlet Type & Temp | Split/Splitless, 250 °C | Split/Splitless, 250 °C | Ensures efficient vaporization of the analyte without thermal degradation.[8] |
| Injection Mode | Split (e.g., 50:1) for assay/purity; Splitless for trace impurities | Splitless (1 min purge delay) | Split mode prevents column overload for high concentration samples; Splitless mode enhances sensitivity for trace analysis.[3][8] |
| Injection Volume | 1.0 µL | 1.0 µL | Standard volume for modern capillary GC systems. |
| Carrier Gas | Helium | Helium | Inert gas providing good efficiency. Hydrogen can be used as an alternative for faster analysis. |
| Flow Rate | 1.0 mL/min (Constant Flow) | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.[3][8] |
| Oven Program | Initial: 100 °C, hold 2 min Ramp: 15 °C/min to 280 °C Hold: 5 min | Initial: 100 °C, hold 2 min Ramp: 15 °C/min to 280 °C Hold: 5 min | The temperature program is designed to elute the analyte with a good peak shape while separating it from potential early- and late-eluting impurities.[8][9] |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) | N/A |
| Detector Temp | 300 °C | N/A | A high detector temperature prevents condensation of analytes. |
| MS Source Temp | N/A | 230 °C | Standard temperature for robust ionization while minimizing thermal degradation in the source.[8] |
| MS Quad Temp | N/A | 150 °C | Ensures stable mass filtering. |
| MS Transfer Line | N/A | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ionization Mode | N/A | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization method that generates a library-searchable mass spectrum. |
| Acquisition Mode | N/A | Full Scan (m/z 40-300) for identification; SIM for quantification | Full scan provides qualitative data. Selected Ion Monitoring (SIM) enhances sensitivity by monitoring specific ions of the target analyte. |
Data Analysis and Method Performance
Identification and Quantification
-
Identification: The primary identification of this compound is based on its retention time matching that of a known reference standard analyzed under the same conditions. For GC-MS, identity is definitively confirmed by comparing the acquired mass spectrum with a reference spectrum.
-
Quantification: An external standard calibration is used. A calibration curve is generated by plotting the peak area response versus the concentration of the calibration standards. The concentration of the analyte in the sample is determined from this curve. The method should demonstrate excellent linearity, with a correlation coefficient (R²) of >0.99 being a typical requirement.[1]
Trustworthiness: A Self-Validating System
To ensure the reliability of results on a day-to-day basis, a System Suitability Test (SST) must be performed before analyzing any samples. This validates that the chromatographic system is performing adequately for the intended analysis.
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Purpose |
| Injection Precision | Relative Standard Deviation (RSD) ≤ 5.0% for 5 replicate injections of a working standard. | Demonstrates the stability and reproducibility of the autosampler and GC system. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. A value outside this range may indicate active sites in the column or inlet, which can affect quantification. |
| Theoretical Plates (N) | > 20,000 | Indicates the efficiency of the separation column. |
| Signal-to-Noise (S/N) | ≥ 10 for the lowest calibration standard (LOQ). | Ensures that the lowest concentration standard can be reliably quantified. |
These criteria are based on general pharmacopeial guidelines and serve as a robust check on the system's performance.[10] Consistent failure to meet SST criteria indicates a need for system maintenance, such as changing the inlet liner, trimming the column, or investigating potential leaks.
Conclusion
The gas chromatography methods detailed in this application note provide a comprehensive and reliable framework for the analysis of this compound. The GC-FID method offers a robust and straightforward approach for purity assessment and quantification, while the GC-MS method provides unequivocal identification and enhanced sensitivity for trace impurity analysis. By adhering to the outlined protocols for sample preparation, instrument configuration, and system suitability, researchers, scientists, and drug development professionals can generate accurate, precise, and trustworthy data essential for quality control and regulatory compliance.
References
- A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. (n.d.). Benchchem.
- Cross-Validation of Analytical Methods for Aromatic Amine Quantification: A Comparative Guide. (n.d.). Benchchem.
- VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. (2016). Rasayan Journal of Chemistry, 9(3), 340-347.
- This compound | 24544-08-9. (n.d.). Benchchem.
- General Method. (2017). The Royal Society of Chemistry.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). PMC - NIH.
- This compound - SIELC Technologies. (2018, May 16). SIELC Technologies.
- A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (n.d.). Asian Journal of Research in Chemistry.
- GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8).
- amines, aromatic 2002 | niosh. (n.d.). CDC.
- Gas chromatography-mass spectrometry detection method for methylaniline compound. (n.d.). Google Patents.
- method 8131 aniline and selected derivatives by gas chromatography. (1996, December). EPA.
- This compound | 24544-08-9. (n.d.). Sigma-Aldrich.
- 24544-08-9|this compound|BLD Pharm. (n.d.). BLD Pharm.
- Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. (2025, August 5). ResearchGate.
- Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols. (n.d.). Benchchem.
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (n.d.). PubMed.
- SOME CHEMISTRY OF 2,6-DIETHYLANILINE. (n.d.). Canadian Science Publishing.
- Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. (n.d.). ResearchGate.
- Evaluation of a Capillary Gas Chromatographic Impurity Test Procedure for 4-Hexylaniline. (n.d.).
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- 1. This compound | 24544-08-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pharmaguru.co [pharmaguru.co]
Anwendungsleitfaden und Protokolle zur Derivatisierung von 2,6-Diethyl-4-methylanilin für die quantitative Analyse
Verfasst von: Dr. rer. nat., Senior Application Scientist
Zusammenfassung: Dieser technische Leitfaden beschreibt detaillierte Methoden zur Derivatisierung von 2,6-Diethyl-4-methylanilin (DEMA), einer sterisch gehinderten aromatischen Aminverbindung, um die analytische Nachweisbarkeit und chromatographische Leistung zu verbessern. Die direkte Analyse von DEMA, insbesondere bei Spurenkonzentrationen, wird durch seine Polarität und geringe Flüchtigkeit erschwert, was oft zu schlechter Peakform (Tailing) in der Gaschromatographie (GC) führt.[1] Die hier vorgestellten Protokolle konzentrieren sich auf zwei robuste Derivatisierungsstrategien: die Acylierung für die GC-Massenspektrometrie (GC-MS)-Analyse und die Fluoreszenzmarkierung für die Hochleistungsflüssigkeitschromatographie (HPLC). Diese Methoden sind für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert, die eine genaue Quantifizierung von DEMA in verschiedenen Matrices benötigen.
Einleitung: Die analytische Herausforderung von 2,6-Diethyl-4-methylanilin
2,6-Diethyl-4-methylanilin (CAS: 24544-08-9), auch als 2,6-Diethyl-p-toluidin bekannt, ist ein wichtiges Zwischenprodukt in der Synthese von Pharmazeutika und Feinchemikalien.[2][3] Seine genaue Quantifizierung ist für die Prozesskontrolle, die Reinheitsbewertung und pharmakokinetische Studien von entscheidender Bedeutung. Die direkte Analyse aromatischer Amine wie DEMA mittels GC ist aufgrund der polaren Natur der Aminogruppe problematisch, die zu unerwünschten Wechselwirkungen mit der stationären Phase der GC-Säule führt.[1] Die Derivatisierung ist ein chemischer Prozess, der einen Analyten modifiziert, um ein neues Molekül mit für die Analyse besser geeigneten Eigenschaften zu erzeugen.[4][5] Durch die Umwandlung der polaren -NH2-Gruppe in eine weniger polare, flüchtigere und thermisch stabilere Gruppe können die chromatographischen Eigenschaften erheblich verbessert und die Nachweisempfindlichkeit gesteigert werden.
Die Kausalität hinter der Derivatisierung:
-
Verbesserte Flüchtigkeit und thermische Stabilität: Die Ersetzung der aktiven Wasserstoffatome der Aminogruppe durch unpolare Gruppen reduziert die intermolekularen Wasserstoffbrückenbindungen, was den Siedepunkt senkt und die Verbindung für die GC-Analyse flüchtiger macht.[6]
-
Verbesserte chromatographische Peakform: Die Reduzierung der Polarität minimiert die Wechselwirkungen mit aktiven Stellen auf der GC-Säule, was zu symmetrischeren Peaks und einer besseren Auflösung führt.
-
Erhöhte Empfindlichkeit: Durch die Einführung von fluor- oder chromophorhaltigen Gruppen kann die Empfindlichkeit für spezifische Detektoren wie den Elektroneneinfangdetektor (ECD) oder Fluoreszenz- und UV-Detektoren in der HPLC drastisch erhöht werden.[7][8][9]
Dieser Leitfaden konzentriert sich auf zwei bewährte Methoden:
-
Acylierung mit Pentafluorpropionsäureanhydrid (PFPA) für die GC-MS-Analyse.
-
Fluoreszenzmarkierung mit 9-Fluorenylmethylchloroformat (Fmoc-Cl) für die HPLC-Analyse.
Methode 1: Acylierung für die GC-MS-Analyse
Die Acylierung ist eine der am weitesten verbreiteten Methoden zur Derivatisierung von primären und sekundären Aminen für die GC-Analyse.[7] Die Reaktion mit perfluorierten Anhydriden wie Pentafluorpropionsäureanhydrid (PFPA) ist besonders vorteilhaft, da sie stabile, flüchtige Derivate erzeugt, die eine hohe Empfindlichkeit bei der massenspektrometrischen Detektion aufweisen.
Chemische Reaktion:
Abbildung 1: Acylierungsreaktion von DEMA mit PFPA.
Warum PFPA wählen? Die Pentafluorpropyl-Gruppe bietet mehrere Vorteile:
-
Hohe Flüchtigkeit: Die resultierenden Amide sind deutlich flüchtiger als das ursprüngliche Amin.
-
Chemische Stabilität: Die gebildeten Amidbindungen sind robust und widerstehen dem GC-Injektionsprozess.
-
Massenspektrometrische Signatur: Die perfluorierte Kette führt zu charakteristischen Fragmentionen im Massenspektrum, was die Identifizierung und Quantifizierung erleichtert.
Materialien:
-
2,6-Diethyl-4-methylanilin (DEMA) Standard
-
Pentafluorpropionsäureanhydrid (PFPA)
-
Lösungsmittel (z.B. Toluol, Ethylacetat), wasserfrei
-
Base (z.B. Pyridin oder Triethylamin), wasserfrei
-
Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Schraubverschluss)
-
Heizblock oder Wasserbad
-
Stickstoff zum Trocknen
Schritt-für-Schritt-Anleitung:
-
Probenvorbereitung: Lösen Sie eine genau abgewogene Menge DEMA oder den getrockneten Probenextrakt in 200 µL wasserfreiem Toluol in einem Reaktionsgefäß.
-
Zugabe der Base: Fügen Sie 20 µL wasserfreies Pyridin hinzu.
-
Begründung: Die Base wirkt als Katalysator und fängt die als Nebenprodukt entstehende Pentafluorpropionsäure ab, wodurch das Reaktionsgleichgewicht in Richtung der Produktbildung verschoben wird.
-
-
Zugabe des Derivatisierungsreagenz: Geben Sie 50 µL PFPA in die Lösung. Verschließen Sie das Gefäß sofort fest.
-
Vorsicht: PFPA ist korrosiv und feuchtigkeitsempfindlich. Arbeiten Sie unter einem Abzug und vermeiden Sie den Kontakt mit Haut und Augen.
-
-
Reaktion: Erhitzen Sie das Reaktionsgemisch für 30 Minuten bei 60 °C in einem Heizblock.
-
Begründung: Erhöhte Temperatur beschleunigt die Reaktion. Die sterische Hinderung durch die beiden Ethylgruppen am DEMA-Molekül erfordert möglicherweise etwas energischere Bedingungen als bei einfachen Anilinen.
-
-
Abkühlen und Trocknen: Lassen Sie das Gefäß auf Raumtemperatur abkühlen. Blasen Sie das Lösungsmittel und überschüssiges Reagenz unter einem sanften Stickstoffstrom ab.
-
Rekonstitution: Lösen Sie den trockenen Rückstand in einem geeigneten Volumen (z.B. 500 µL) eines mit der GC-Analyse kompatiblen Lösungsmittels (z.B. Hexan oder Isooctan).
-
Analyse: Injizieren Sie 1 µL der rekonstituierten Lösung in das GC-MS-System.
Tabelle 1: Typische GC-MS-Bedingungen für die Analyse von DEMA-PFPA-Derivaten
| Parameter | Einstellung | Begründung |
| GC-Säule | 30 m x 0,25 mm ID, 0,25 µm, 5% Phenyl-Methylpolysiloxan (z.B. DB-5ms) | Bietet eine gute Trennung für semipolare Verbindungen. |
| Einlasstemperatur | 250 °C | Gewährleistet eine schnelle Verdampfung des Derivats. |
| Trägergas | Helium, konstante Flussrate 1,2 mL/min | Inertgas, das eine gute chromatographische Effizienz bietet. |
| Ofenprogramm | Start bei 80 °C (1 min halten), dann 15 °C/min bis 280 °C (5 min halten) | Ein Temperaturgradient ermöglicht die Trennung von Verunreinigungen und dem Analyten. |
| MS-Transferlinie | 280 °C | Verhindert die Kondensation des Analyten vor dem Eintritt in die Ionenquelle. |
| Ionenquellentemp. | 230 °C | Standardtemperatur für die Elektronenionisation (EI). |
| Ionisationsmodus | Elektronenionisation (EI), 70 eV | Standard-EI erzeugt reproduzierbare und bibliotheksvergleichbare Massenspektren. |
| Scan-Modus | SIM (Selected Ion Monitoring) | Für die quantitative Analyse; erhöht die Empfindlichkeit und Selektivität durch Überwachung charakteristischer Ionen des DEMA-PFPA-Derivats. |
Methode 2: Fluoreszenzmarkierung für die HPLC-Analyse
Für Analyten, die nicht flüchtig sind oder sich bei GC-Temperaturen zersetzen, ist die HPLC die Methode der Wahl. Die Derivatisierung für die HPLC zielt oft darauf ab, eine chromophore oder fluorophore Gruppe in das Molekül einzuführen, um die Detektion mit UV- oder Fluoreszenzdetektoren zu ermöglichen.[5][9] 9-Fluorenylmethylchloroformat (Fmoc-Cl) ist ein ausgezeichnetes Reagenz, das mit primären und sekundären Aminen reagiert und hochfluoreszierende Derivate bildet.[9][10]
Analytischer Workflow:
Abbildung 2: Workflow der Prä-Säulen-Derivatisierung mit Fmoc-Cl.
Warum Fmoc-Cl wählen?
-
Hohe Fluoreszenzausbeute: Die Fmoc-Gruppe ist stark fluoreszierend, was Nachweisgrenzen im unteren ng/L- bis pg/L-Bereich ermöglicht.
-
Stabile Derivate: Die gebildeten Carbamate sind stabil genug für die nachfolgende HPLC-Analyse.
-
Milde Reaktionsbedingungen: Die Reaktion läuft schnell bei Raumtemperatur und in wässrigen/organischen Mischungen ab.[9]
Materialien:
-
DEMA-Standard
-
9-Fluorenylmethylchloroformat (Fmoc-Cl)
-
Boratpuffer (0,1 M, pH 9,0)
-
Acetonitril (ACN), HPLC-Qualität
-
Quench-Reagenz (z.B. 1-Adamantylamin-Lösung)
-
Reaktionsgefäße (z.B. 1,5-mL-Mikrozentrifugenröhrchen)
Schritt-für-Schritt-Anleitung:
-
Reagenzvorbereitung:
-
Stellen Sie eine Fmoc-Cl-Lösung her, indem Sie 10 mg Fmoc-Cl in 10 mL ACN lösen. Diese Lösung sollte frisch zubereitet werden.
-
Lösen Sie Ihren DEMA-Standard oder Probenextrakt in ACN/Wasser.
-
-
Derivatisierungsreaktion:
-
Geben Sie 100 µL der DEMA-Probenlösung in ein Reaktionsgefäß.
-
Fügen Sie 200 µL Boratpuffer (pH 9,0) hinzu und mischen Sie gut.
-
Fügen Sie 200 µL der Fmoc-Cl-Lösung hinzu. Verschließen Sie das Gefäß und vortexen Sie sofort für 30 Sekunden.
-
Lassen Sie die Reaktion für 5 Minuten bei Raumtemperatur laufen.
-
Begründung: Ein basischer pH-Wert ist erforderlich, um das Amin zu deprotonieren und es für den nukleophilen Angriff auf das Fmoc-Cl-Molekül reaktiv zu machen.[10]
-
-
Quenchen der Reaktion: Fügen Sie 100 µL der Quench-Lösung (z.B. 1-Adamantylamin) hinzu, um überschüssiges Fmoc-Cl zu verbrauchen. Vortexen Sie für 30 Sekunden.
-
Begründung: Das Quenchen ist wichtig, um die Bildung von Nebenprodukten durch Reaktion von Fmoc-Cl mit der mobilen Phase oder anderen Komponenten zu verhindern.
-
-
Probenvorbereitung für die Injektion: Zentrifugieren Sie die Probe, falls erforderlich, und überführen Sie den Überstand in ein HPLC-Vial.
-
Analyse: Injizieren Sie 10-20 µL in das HPLC-System mit Fluoreszenzdetektor (FLD).
Tabelle 2: Typische HPLC-Bedingungen für die Analyse von DEMA-Fmoc-Derivaten
| Parameter | Einstellung | Begründung |
| HPLC-Säule | C18-Umkehrphasensäule (z.B. 150 mm x 4,6 mm, 3,5 µm) | Gut geeignet für die Trennung der hydrophoben Fmoc-Derivate.[11] |
| Mobile Phase A | Wasser mit 0,1% Trifluoressigsäure (TFA) | TFA dient als Ionenpaar-Reagenz und verbessert die Peakform. |
| Mobile Phase B | Acetonitril mit 0,1% TFA | Organisches Lösungsmittel zur Elution der Analyten. |
| Gradientenelution | Start bei 50% B, linear auf 95% B in 15 min, 5 min halten, dann zurück zu 50% B | Ein Gradient ist notwendig, um das stark retardierte Fmoc-Derivat effizient zu eluieren. |
| Flussrate | 1,0 mL/min | Standardflussrate für eine 4,6-mm-ID-Säule. |
| Säulentemperatur | 30 °C | Eine konstante Temperatur gewährleistet reproduzierbare Retentionszeiten. |
| Detektion (FLD) | Anregung (Ex): 265 nm, Emission (Em): 315 nm | Optimale Wellenlängen für die Detektion der Fmoc-Gruppe.[5] |
Zusammenfassung und Ausblick
Die Derivatisierung ist ein unverzichtbares Werkzeug für die zuverlässige und empfindliche Quantifizierung von 2,6-Diethyl-4-methylanilin. Die Acylierung mit PFPA für die GC-MS-Analyse bietet eine robuste Methode für flüchtige Analyten und liefert wertvolle strukturelle Informationen durch die Massenspektrometrie. Die Fluoreszenzmarkierung mit Fmoc-Cl für die HPLC-Analyse ist eine hochempfindliche Alternative, die besonders für komplexe Matrices und Spurenanalysen geeignet ist.
Die Wahl der Methode hängt von der Probenmatrix, der erforderlichen Empfindlichkeit und der verfügbaren instrumentellen Ausstattung ab. Beide hier beschriebenen Protokolle bieten einen validen Ausgangspunkt und können für spezifische Anwendungen weiter optimiert werden. Es ist unerlässlich, bei jeder neuen Matrix eine Methodenvalidierung durchzuführen, um Genauigkeit und Präzision sicherzustellen.
Referenzen
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. (2023, May 20). National Institutes of Health.
-
2,6-Diethyl-4-methylaniline - SIELC Technologies. (2018, May 16). SIELC Technologies.
-
Headspace solid-phase microextraction and on-fibre derivatization of primary aromatic amines for their determination by pyrolysis to aryl isothiocyanates and gas chromatography-mass spectrometry. (2011). ResearchGate.
-
Bestimmung aromatischer Amine mit On-line-SPE/HPLC sowie mit GC/ECD nach Derivatisierung - CORE. CORE.
-
Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.
-
Gas chromatography of amines as various derivatives | Request PDF. ResearchGate.
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Agilent.
-
GPS Safety Summary - this compound. Aarti Industries.
-
Exploring this compound: Properties and Applications. [Source not provided].
-
Guter Preis CAS:24544-08-9|2,6-Diethyl-4-methylanilin zu verkaufen. ALFA CHEMICAL.
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Source not provided].
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
-
Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
-
Derivatization - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts.
-
Determination of amines as pentafluoropropionic acid anhydride derivatives in biological samples using liquid chromatography and tandem mass spectrometry. Sigma-Aldrich.
-
Flüssigchromatographische Bestimmung aliphatischer und aromatischer Amine mit 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazol. [Source not provided].
-
Derivatisierung für die Gaschromatographie. Phenomenex.
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- 10. d-nb.info [d-nb.info]
- 11. This compound | SIELC Technologies [sielc.com]
The Strategic Utility of 2,6-Diethyl-4-methylaniline in Modern Organic Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 2,6-diethyl-4-methylaniline, a versatile substituted aniline that serves as a crucial building block in a multitude of organic synthesis applications. We will delve into its synthesis, key chemical properties, and its pivotal role in the preparation of advanced intermediates for pharmaceuticals, agrochemicals, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and expert insights into the practical application of this compound.
Introduction: The Architectural Significance of a Hindered Aniline
This compound, also known as 2,6-diethyl-p-toluidine, is an aromatic amine characterized by the presence of two ethyl groups ortho to the amino functionality and a methyl group in the para position. This substitution pattern imparts unique steric and electronic properties, making it a valuable synthon in organic chemistry. The steric hindrance provided by the ortho-diethyl groups influences the reactivity of the amine and the conformational preferences of its derivatives, a feature astutely exploited in the design of specialized ligands and catalysts. Its applications are extensive, ranging from the synthesis of dyes and pigments to its use as a precursor for bioactive molecules and robust polymers.[1][2][3]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 24544-08-9 | [4] |
| Molecular Formula | C₁₁H₁₇N | [5] |
| Molecular Weight | 163.26 g/mol | [5] |
| Appearance | Colorless to yellowish liquid | [3] |
| Boiling Point | 249-250 °C | [3] |
| Density | 0.96 g/cm³ at 20 °C | [6] |
| Solubility | Very slightly soluble in water | [6] |
Safety Profile: this compound is harmful if swallowed or in contact with skin.[6] As with other aromatic amines, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area to minimize exposure.[7]
Synthesis of this compound: Key Industrial Approaches
The industrial production of this compound is primarily achieved through two strategic routes:
-
Ortho-Alkylation of p-Toluidine: This method involves the direct alkylation of p-toluidine with an ethylating agent, such as ethylene, in the presence of a catalyst.[7] The use of an aluminum anilide catalyst, for instance, can facilitate the ortho-alkylation at elevated temperatures and pressures.[8] This approach offers a direct route to the desired substitution pattern.
-
Catalytic Hydrogenation of 2,6-Diethyl-4-nitrotoluene: A common and efficient industrial method involves the reduction of the corresponding nitroaromatic compound.[2] The catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene is typically carried out using catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts under hydrogen pressure.[2] This method is often favored for its high yield and selectivity.
Figure 1: Primary synthetic routes to this compound.
Applications in Organic Synthesis: A Versatile Building Block
The unique structure of this compound makes it a valuable precursor in several areas of chemical synthesis.
Precursor for Agrochemicals and Pharmaceuticals
This aniline derivative is a key starting material for the synthesis of various agrochemicals, including herbicides and pesticides.[6] It is also explored in pharmaceutical research as a precursor for anti-inflammatory drugs, antihistamines, and analgesics.[2] A notable application is in the synthesis of the local anesthetic articaine.[6]
Synthesis of Dyes and Polymers
Aromatic amines are foundational in the dye industry, and this compound is no exception, serving as an intermediate in the production of azo dyes.[3][6] In materials science, it is utilized as a monomer in the production of polyurethanes and as a curing agent for epoxy resins.[9]
Ligand Synthesis for Catalysis
The sterically demanding nature of the 2,6-diethylphenyl group makes this aniline an excellent scaffold for the synthesis of ligands used in coordination chemistry and catalysis.[10] These ligands can be used to modulate the electronic and steric environment of a metal center, thereby influencing the activity and selectivity of a catalyst.
Detailed Application Protocol: Sandmeyer Reaction for the Synthesis of 2-bromo-1,3-diethyl-5-methylbenzene
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[11][12] This protocol details the synthesis of 2-bromo-1,3-diethyl-5-methylbenzene from this compound.
Reaction Scheme:
Figure 2: Sandmeyer bromination of this compound.
Materials and Equipment
-
This compound
-
Hydrobromic acid (40% aqueous solution)
-
Sodium nitrite
-
Cuprous bromide (CuBr)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Experimental Procedure
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.2 g (0.032 mol) of this compound in 280 g of 40% hydrobromic acid.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of 3.31 g (0.048 mol) of sodium nitrite in 10 mL of water dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring for 30 minutes at 0°C.
-
-
Sandmeyer Reaction:
-
To the cold diazonium salt solution, add 2.62 g (0.018 mol) of cuprous bromide.
-
Heat the reaction mixture to 60°C and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into 250 mL of ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 2-bromo-1,3-diethyl-5-methylbenzene.[1][2]
-
Conclusion
This compound is a cornerstone building block in organic synthesis, offering a unique combination of steric and electronic properties. Its utility in the synthesis of a wide array of valuable compounds, from pharmaceuticals to advanced materials, underscores its importance. The detailed protocol for the Sandmeyer reaction provided herein serves as a practical guide for researchers to leverage this versatile synthon in their synthetic endeavors. A comprehensive understanding of its synthesis, properties, and reactivity will undoubtedly continue to fuel innovation in chemical research and development.
References
-
Ningbo Inno Pharmchem Co.,Ltd. Discover the Benefits of this compound in Your Products. [Link]
-
LookChem. This compound Safety Data Sheets(SDS). [Link]
-
Molbase. This compound. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
-
National Institutes of Health. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′. [Link]
-
Semantic Scholar. Journal Name ARTICLE. [Link]
- Google Patents. US4219503A - Process for producing 2,6-dialkylanilines.
-
International Union of Crystallography. (IUCr) Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. [Link]
- Google Patents.
-
RWTH Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]
- Google Patents. US4219503A - Process for producing 2,6-dialkylanilines.
Sources
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- 2. 2,6-Diethyl-4-methylbromobenzene | 314084-61-2 [chemicalbook.com]
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- 4. ias.ac.in [ias.ac.in]
- 5. journals.iucr.org [journals.iucr.org]
- 6. A kind of continuous flow preparation method of 2,6-diethyl-4-methyl bromobenzene - Eureka | Patsnap [eureka.patsnap.com]
- 7. Buy this compound (EVT-303820) | 24544-08-9 [evitachem.com]
- 8. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
Introduction: Navigating Reactivity in a Sterically Congested System
An Application Guide to the Electrophilic Substitution of 2,6-Diethyl-4-methylaniline
This compound is a substituted aromatic amine of significant interest in synthetic chemistry, serving as a building block for pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its structure presents a fascinating case study in electrophilic aromatic substitution (EAS), governed by a delicate interplay of powerful electronic activation and significant steric constraints.
The amino group (-NH₂) is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions through resonance donation of its lone pair of electrons into the aromatic π-system.[2][4] The alkyl groups (two ethyl, one methyl) are also weakly activating and ortho, para-directing via inductive effects and hyperconjugation.[5][6] However, the molecule's unique substitution pattern—bulky ethyl groups at both ortho positions (C2, C6) and a methyl group at the para position (C4)—creates a sterically hindered environment that profoundly influences regioselectivity. The primary challenge and opportunity in the chemistry of this aniline lie in predicting and controlling where an electrophile will attack.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key electrophilic substitution reactions of this compound, supported by field-proven insights and detailed experimental protocols. We will explore how reaction conditions can be manipulated to overcome steric hindrance and achieve desired substitution patterns, particularly at the otherwise less reactive meta positions.
Understanding the Directing Effects and Steric Landscape
The reactivity of the this compound ring is dictated by the cumulative effect of its substituents. The amino group is the dominant activating director, enriching the ortho and para positions with electron density. However, the large ethyl groups sterically shield the ortho positions, making them less accessible to incoming electrophiles.[7] The para position is already occupied by the methyl group. This leaves the meta positions (C3, C5) as sterically accessible, yet electronically disfavored under neutral or basic conditions.
Caption: Directing influences on this compound.
A critical strategy for altering this reactivity landscape is to change the nature of the amino group. In a strongly acidic medium, the -NH₂ group is protonated to form the anilinium ion, -NH₃⁺. This group is no longer an activator; it becomes a powerful deactivating, meta-directing group due to its strong electron-withdrawing inductive effect.[8] This transformation is key to achieving substitution at the C3 and C5 positions.
Halogenation: Exploiting Acidity to Control Regioselectivity
Direct bromination of highly activated anilines often leads to polysubstitution, yielding products like 2,4,6-tribromoaniline from aniline itself.[9] For this compound, the steric hindrance and blocked para position prevent such reactions. However, by controlling the reaction conditions, selective monobromination can be achieved, typically at the meta position.
The most effective strategy involves first protecting the amine as an acetamide, then performing the bromination in a strongly acidic medium. The acetamido group (-NHCOCH₃) is less activating than the amino group, which helps control the reaction.[9][10] In sulfuric acid, protonation of the acetamido group or the residual amine still directs the electrophile to the meta position.[8]
Protocol 1: Synthesis of 3-Bromo-2,6-diethyl-4-methylaniline via Acetamide Protection
This two-step protocol ensures controlled, regioselective bromination.
Part A: Acetylation of this compound
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10.0 g, 0.061 mol) in 50 mL of glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (7.5 g, 0.073 mol, 1.2 equivalents) to the solution. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 1 hour.
-
Workup: Allow the mixture to cool to room temperature. Pour the solution slowly into 200 mL of ice-cold water while stirring. The N-(2,6-diethyl-4-methylphenyl)acetamide product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The product is typically of sufficient purity for the next step.
Part B: Meta-Bromination
-
Setup: In a 100 mL flask protected from light, dissolve the dried N-(2,6-diethyl-4-methylphenyl)acetamide (5.0 g, 0.024 mol) in 25 mL of concentrated sulfuric acid at 0°C (ice bath).
-
Reagent Addition: In a separate flask, prepare a solution of N-bromosuccinimide (NBS) (4.4 g, 0.025 mol, 1.05 equivalents) in 25 mL of concentrated sulfuric acid. Add this solution dropwise to the acetamide solution over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice. The bromo-acetamide will precipitate.
-
Isolation & Deprotection: Filter the crude solid and wash with water. Without extensive drying, transfer the solid to a flask containing 50 mL of 70% sulfuric acid. Heat the mixture to 100°C for 2-3 hours to hydrolyze the amide.
-
Final Isolation: Cool the solution and neutralize carefully with a concentrated sodium hydroxide solution to pH > 10. The 3-bromo-2,6-diethyl-4-methylaniline will separate as an oil or solid. Extract the product with diethyl ether or dichloromethane (3 x 50 mL), dry the combined organic layers over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.
Nitration: The Anilinium Ion as a Meta-Director
Direct nitration of anilines with standard mixed acid (HNO₃/H₂SO₄) is hazardous and often fails due to the oxidative destruction of the electron-rich aromatic ring.[11] While protection strategies are common, nitration of 2,6-disubstituted anilines can be achieved in a large excess of strong acid.[8][12] Under these conditions, the aniline is fully protonated to the anilinium ion. The resulting -NH₃⁺ group is strongly deactivating and directs the incoming nitronium ion (NO₂⁺) to the sterically accessible meta position.
Sources
- 1. Buy this compound (EVT-303820) | 24544-08-9 [evitachem.com]
- 2. This compound | 24544-08-9 | Benchchem [benchchem.com]
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- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. ncert.nic.in [ncert.nic.in]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Diethyl-4-methylaniline
Welcome to the comprehensive technical support guide for the purification of 2,6-Diethyl-4-methylaniline (DEMA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows with confidence.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when purifying this compound.
Q1: My synthesized this compound is a dark-colored liquid. What are the likely impurities?
The presence of color, typically yellow to reddish-brown, in your product is a common observation and usually indicates the presence of impurities. The nature of these impurities is largely dependent on the synthetic route employed.
-
For Synthesis via Ethylation of p-Toluidine: This common industrial method can result in a variety of byproducts.[1]
-
Unreacted Starting Material: Residual p-toluidine.
-
Incomplete Ethylation Products: Primarily 2-ethyl-4-methylaniline.
-
Over-Ethylated Products: Such as 2,4,6-triethylaniline.
-
Other Alkylated Byproducts: Including various isomers of diethyl- and triethylanilines.[2]
-
Oxidation and Polymerization Products: Aromatic amines are susceptible to air oxidation, which can form highly colored polymeric impurities.
-
-
For Synthesis via Catalytic Hydrogenation of 2,6-Diethyl-4-nitrotoluene: This route is generally cleaner, yielding water as the main byproduct.[1]
-
Incomplete Reduction Products: Residual nitro or nitroso intermediates.
-
Catalyst Leaching: Trace amounts of the palladium or platinum catalyst may be present.[3]
-
A summary of potential impurities is provided in the table below.
| Impurity Type | Potential Impurities | Common Synthetic Route |
| Starting Materials & Intermediates | p-Toluidine, 2-Ethyl-4-methylaniline, 2,6-Diethyl-4-nitrotoluene | Ethylation of p-toluidine, Catalytic Hydrogenation |
| Over-Alkylation Products | 2,4,6-Triethylaniline | Ethylation of p-toluidine |
| Isomeric Byproducts | Other diethyl- or triethyl- anilines | Ethylation of p-toluidine |
| Oxidation/Polymerization Products | Colored polymeric species | Both routes, upon exposure to air |
Q2: Which purification technique is most suitable for this compound?
The optimal purification technique depends on the scale of your synthesis and the nature of the impurities.
-
Fractional Vacuum Distillation: This is the most common and industrially preferred method for purifying this compound on a larger scale.[4][5] It is highly effective at separating DEMA from both lower-boiling impurities (like unreacted starting materials) and higher-boiling byproducts (such as over-alkylated and polymeric materials).[2]
-
Silica Gel Column Chromatography: For smaller, lab-scale purifications or when dealing with impurities that have very close boiling points to your product, column chromatography is an excellent choice.[2][6] It offers high resolution and is versatile for separating a range of impurities.
-
Recrystallization (as a salt): Since this compound is a liquid at room temperature, it cannot be directly recrystallized. However, it can be converted to a crystalline salt, such as the hydrochloride salt, which can then be purified by recrystallization.[7][8] This is a useful technique for achieving very high purity on a smaller scale.
The following diagram illustrates a decision-making workflow for selecting the appropriate purification method.
Caption: Decision workflow for selecting a purification technique.
Q3: Can I purify this compound by recrystallization?
As this compound is a liquid at room temperature (melting point between -12 to -7 °C), direct recrystallization is not feasible. However, you can convert it to a crystalline salt, most commonly the hydrochloride salt, which can then be purified by recrystallization.[7][8] This method is particularly effective for removing non-basic impurities.
The general procedure involves dissolving the crude aniline in a suitable organic solvent (like diethyl ether) and adding a solution of hydrochloric acid.[5] The hydrochloride salt will precipitate and can be collected by filtration. This salt can then be recrystallized from a suitable solvent system, such as dilute hydrochloric acid or an alcohol/water mixture, to achieve high purity.[7] The pure free base can be recovered by neutralizing the salt with a base (e.g., NaOH) and extracting it into an organic solvent.
Troubleshooting Guide: Fractional Vacuum Distillation
Fractional vacuum distillation is a powerful technique for purifying high-boiling liquids like this compound. Below are common issues and their solutions.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus including a round-bottom flask, a fractionating column (Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Applying Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Collecting Fractions:
-
Collect any low-boiling impurities (forerun) that distill first.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.
-
Once the main fraction is collected, stop the distillation before high-boiling residues begin to distill.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.
| Issue | Possible Cause | Solution |
| Poor Separation (Product contaminated with lower or higher boiling impurities) | Inefficient fractionating column. | Use a longer column or one with a more efficient packing material to increase the number of theoretical plates.[2] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. | |
| Poor vacuum. | Check all connections for leaks. Ensure the vacuum pump is functioning correctly. A stable, low pressure is crucial for lowering the boiling point and preventing thermal decomposition. | |
| Bumping or Unstable Boiling | Lack of boiling chips or inadequate stirring. | Always use fresh boiling chips or a magnetic stir bar. |
| Heating too rapidly. | Increase the temperature of the heating mantle gradually. | |
| Product Darkens During Distillation | Thermal decomposition due to high temperature. | Ensure a sufficiently low vacuum is achieved to lower the boiling point. The boiling point of this compound is approximately 113-115 °C at 4.5 Torr. |
| Presence of oxygen. | Ensure the system is well-sealed and consider purging with an inert gas like nitrogen before applying the vacuum. |
Troubleshooting Guide: Silica Gel Column Chromatography
This technique is ideal for smaller scale purification and for separating isomers or impurities with similar boiling points.
Experimental Protocol: Silica Gel Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for anilines is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate.[9] A typical eluent system for 2,6-diethylaniline is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 or 90:10 hexane:ethyl acetate).[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the column. Allow it to settle into a packed bed and add a layer of sand on top.[10]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and carefully apply it to the top of the silica gel.[2]
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity as needed to move your product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[2]
Caption: Workflow for column chromatography purification.
| Issue | Possible Cause | Solution |
| Product Does Not Elute from the Column | Solvent system is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). |
| Strong interaction with acidic silica gel. | Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like neutral or basic alumina.[9] | |
| Co-elution of Product with an Impurity | Inappropriate solvent system. | Perform more extensive TLC analysis with different solvent systems to find one that provides better separation. A shallower polarity gradient during elution can also improve resolution. |
| Column is overloaded. | Use a larger column or load less crude material. The amount of silica gel should be at least 30-50 times the weight of the crude product. | |
| Tailing of the Product Spot on TLC and Column | The compound is too polar for the solvent system. | Use a more polar eluent. |
| Interaction with acidic silica. | As mentioned above, add a basic modifier to the eluent or switch to alumina. |
By understanding the principles behind these purification techniques and anticipating common challenges, you can effectively purify this compound to the high standard required for your research and development applications.
References
-
ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?[Link]
- Google Patents. (n.d.). US4219503A - Process for producing 2,6-dialkylanilines.
-
Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324. [Link]
-
Buncel, E., & Cox, R. A. (1976). SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Journal of Chemistry, 54(11), 1740-1748. [Link]
-
Organic Syntheses. (n.d.). PURIFICATION OF LINALOOL BY COLUMN CHROMATOGRAPHY. [Link]
- Google Patents. (n.d.).
- Patsnap. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Studylib. (n.d.). Recrystallization Lab Guide: Purification Techniques. [Link]
- Google Patents. (n.d.). JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
-
SIELC Technologies. (2018). This compound. [Link]
-
Texium. (2020). Vacuum Distillation of Aniline. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
Sources
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- 4. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
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- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis & Purification of 2,6-Diethyl-4-methylaniline
Welcome to the technical support guide for the synthesis and purification of 2,6-Diethyl-4-methylaniline (DEMA). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with removing byproducts from DEMA synthesis. As a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes, achieving high purity of DEMA is paramount.[1][2]
This guide provides in-depth, experience-driven advice, detailed protocols, and troubleshooting workflows to help you optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary commercial synthesis routes for this compound?
There are two predominant methods for synthesizing DEMA:
-
Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution involves reacting a toluidine derivative (like m-toluidine or p-toluidine) with an ethylating agent (e.g., ethylene or ethyl halide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]
-
Catalytic Hydrogenation: In this approach, 2,6-diethyl-4-nitrotoluene is reduced to the corresponding aniline. This is often performed as a vapor-phase hydrogenation over catalysts like Palladium on Alumina (Pd/Al₂O₃) and is a common industrial method noted for its high yield and cleaner profile.[3][5]
Q2: Which synthesis route is more prone to generating problematic byproducts?
The Friedel-Crafts alkylation route is significantly more susceptible to generating a complex mixture of byproducts.[6] The highly reactive nature of the carbocation intermediates can lead to multiple side reactions, including over-alkylation, isomeric scrambling, and N-alkylation, which complicates purification. In contrast, the catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene is a much cleaner conversion where water is the sole stoichiometric byproduct, simplifying the downstream processing.[3]
Q3: What are the most common types of byproducts I should expect from a Friedel-Crafts synthesis?
Byproducts from the alkylation of a toluidine substrate can be broadly categorized:
-
Under-alkylation: Unreacted starting material and mono-ethylated intermediates (e.g., 2-ethyl-4-methylaniline).
-
Over-alkylation (Polyalkylation): Products with more than two ethyl groups, such as 2,4,6-triethylaniline derivatives.[7][8]
-
Isomeric Impurities: Byproducts from carbocation rearrangements (e.g., sec-butyl or other branched alkyl groups attaching to the ring) or alkylation at incorrect positions.[9][7][8]
-
N-Alkylation Products: The ethylating agent reacting with the amino group instead of the aromatic ring.
-
Coupled Products: Complex higher-boiling point molecules formed from side reactions, such as diphenylamine derivatives.[7][8]
Q4: What are the primary industrial and lab-scale methods for purifying crude this compound?
The purification strategy depends heavily on the scale and the nature of the impurities:
-
Fractional Distillation: This is the workhorse method for large-scale industrial purification. It is highly effective at separating DEMA from byproducts with significantly different boiling points (both lower-boiling precursors and higher-boiling poly-alkylated species).[7][8]
-
Column Chromatography: For lab-scale synthesis or when extremely high purity is required, silica gel column chromatography is an effective technique to remove impurities with very close boiling points or similar polarities.[7]
-
Preparative HPLC: In cases of challenging isomeric impurities that co-elute in standard chromatography or co-distill, preparative High-Performance Liquid Chromatography (HPLC) can be employed, though it is a more costly and lower-throughput option.[10][11]
Troubleshooting Guide 1: Purification by Fractional Distillation
Fractional distillation is the most robust method for purifying DEMA produced via Friedel-Crafts alkylation. Success hinges on the significant boiling point differences between the target molecule and the various byproducts.
Common Distillation Problems & Solutions
-
Issue: My final product is contaminated with a low-boiling impurity (e.g., unreacted toluidine, o-ethyl-4-methylaniline).
-
Causality: These are the first components to distill from the crude mixture. Your "heart" cut (the main product fraction) was likely started too early, leading to contamination from the tail end of the "forerun" or light-ends fraction.
-
Solution: Use a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column). Carefully monitor the head temperature. Collect a distinct forerun fraction until the temperature stabilizes at the boiling point of DEMA (approx. 259°C at atmospheric pressure), then switch to a clean collection flask for your main product.[1]
-
-
Issue: My product contains higher-boiling impurities (e.g., tri-ethylated anilines, coupled products).
-
Causality: You may have distilled for too long or at too high a pot temperature ("pushing the distillation"), causing higher-boiling species to co-distill with your product.
-
Solution: Stop the distillation once the head temperature begins to rise significantly above the boiling point of DEMA or when the distillation rate slows dramatically. The remaining material in the distillation flask is the high-boiling residue.[7] For temperature-sensitive materials, performing the distillation under vacuum will lower the boiling points and reduce the risk of thermal degradation.
-
-
Issue: The separation between my product and an impurity is poor, even with careful cuts.
-
Causality: This suggests the impurity has a boiling point very close to DEMA, or your distillation setup is inefficient.
-
Solution:
-
Increase Column Efficiency: Use a longer packed column (e.g., with Raschig rings or metal sponge packing) to increase the number of theoretical plates.
-
Increase Reflux Ratio: Use a distillation head that allows for manual or automatic control of the reflux ratio. A higher reflux ratio (more vapor returned to the column) improves separation but slows down the distillation rate.
-
Consider Alternative Methods: If an isomeric impurity is the problem, distillation may not be sufficient. Column chromatography or preparative HPLC should be considered.[7][10]
-
-
Experimental Protocol: Fractional Distillation of Crude DEMA
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with stainless steel sponge), a distillation head with a thermometer, a condenser, and a set of receiving flasks. Ensure all joints are properly sealed. For boiling points above 150°C, the apparatus should be insulated.
-
Charge the Flask: Charge the distillation flask with the crude DEMA mixture and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Collect Fractions:
-
Fraction 1 (Forerun/Light Ends): The temperature will first rise and plateau at the boiling point of the lowest-boiling impurity (e.g., unreacted aniline/toluidine).[7] Collect this fraction in the first receiving flask until the temperature begins to rise again.
-
Fraction 2 (Intermediate Cut): As the temperature rises toward the boiling point of DEMA, collect an intermediate fraction. This cut may contain a mixture of impurities and product.
-
Fraction 3 (Main Product): When the head temperature stabilizes at the boiling point of this compound (~259°C, adjust for pressure), switch to a clean receiving flask. Collect this "heart cut" while the temperature remains stable.
-
Fraction 4 (Residue): Once the distillation rate slows and/or the temperature rises above the product's boiling point, stop the distillation. The material remaining in the distillation flask contains the high-boiling byproducts.[7][8]
-
-
Analysis: Analyze all collected fractions (especially the main product) by GC-MS or HPLC to confirm purity.
Visualization: Distillation Troubleshooting Workflow```dot
Caption: Separation of compounds based on polarity via column chromatography.
Summary of Byproducts and Purification Strategies
| Byproduct Type | Likely Origin (Synthesis Route) | Key Characteristics | Recommended Primary Removal Method |
| Unreacted Precursors | Friedel-Crafts Alkylation | Lower boiling point than product | Fractional Distillation (Forerun) |
| Mono-ethylated Intermediates | Friedel-Crafts Alkylation | Lower boiling point than product | Fractional Distillation (Forerun) |
| Poly-ethylated Byproducts | Friedel-Crafts Alkylation | Higher boiling point than product | Fractional Distillation (Residue) [7][8] |
| Isomeric Impurities | Friedel-Crafts Alkylation | Close boiling point to product | Column Chromatography or Prep-HPLC [7][11] |
| N-Alkylated Byproducts | Friedel-Crafts Alkylation | Different polarity from C-alkylated product | Column Chromatography |
| Unreacted Nitro-Compound | Catalytic Hydrogenation | Higher boiling point, much more polar | Fractional Distillation or Chromatography |
References
- EvitaChem. (n.d.). This compound.
- BenchChem. (n.d.). This compound | 24544-08-9.
- BenchChem. (n.d.). Common byproducts in the synthesis of 2,6-Diethylaniline and how to remove them.
- SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column.
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.
- Google Patents. (n.d.). A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid.
- National Institutes of Health (NIH). (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4'-methylenebis(3-chloro-2,6-diethylaniline).
- Chemsimply. (n.d.). Exploring this compound: Properties and Applications.
- Aarti Industries. (2025, June 4). GPS Safety Summary - this compound.
- Google Patents. (n.d.). US4219503A - Process for producing 2,6-dialkylanilines.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- ResearchGate. (n.d.). Separation of all isomers with 2,6-DMA and its impurities along other....
- CORA. (2017, April 10). Impurity occurrence and removal in crystalline products from process reactions.
- LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Khan Academy. (2013, June 24). Friedel-Crafts alkylation | Aromatic Compounds | Organic chemistry.
- Semantic Scholar. (2024, May 23). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate.
Sources
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- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 2,6-Diethyl-4-methylaniline
Welcome to the technical support center for 2,6-Diethyl-4-methylaniline (DEMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Understanding the Purity Profile of this compound
This compound is a critical building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] Its purity is paramount, as even minor impurities can significantly impact reaction yields, product quality, and safety profiles. The common impurities in DEMA are typically related to its synthesis, which primarily involves two routes: the alkylation of an aniline derivative or the catalytic hydrogenation of a substituted nitrotoluene.[3][4]
Troubleshooting Guide: Common Purity-Related Issues
This section addresses specific issues you might encounter during your experiments due to impurities in this compound.
Issue 1: Unexpected Side Reactions or Low Yield in Subsequent Synthetic Steps
Possible Cause: The presence of unreacted starting materials or isomeric impurities in your DEMA reagent. For instance, residual mono-ethylated anilines or other positional isomers can compete in subsequent reactions, leading to a complex product mixture and reduced yield of the desired compound.
Troubleshooting Workflow:
-
Purity Assessment: The first step is to verify the purity of your this compound stock. High-Performance Liquid Chromatography (HPLC) is a reliable method for this analysis.[5]
-
Impurity Identification: If the purity is below the required specification (typically >98%), proceed with identifying the major impurities. This can often be achieved by comparing the retention times with known standards of potential impurities or by using a mass spectrometer (LC-MS) detector.
-
Purification: Based on the nature of the impurities, a suitable purification method should be employed.
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in commercially available this compound?
A1: The most common impurities are typically related to the synthetic route used for its manufacture. These can be broadly categorized as:
-
Starting Materials and Intermediates: Unreacted p-toluidine, aniline, or mono-ethylated species like 2-ethyl-4-methylaniline.
-
Over-alkylation Products: Species such as 2,4,6-triethylaniline can form if the alkylation reaction is not carefully controlled.[6]
-
Isomeric Impurities: Depending on the synthetic strategy, other isomers with ethyl and methyl groups at different positions on the aniline ring may be present.
-
By-products from Related Syntheses: In some cases, related compounds from similar manufacturing campaigns may be present as cross-contaminants.
Q2: How can I remove lower-boiling point impurities from my this compound?
A2: Fractional distillation is the most effective and industrially preferred method for removing impurities with significantly different boiling points.[6] Lower-boiling impurities, such as unreacted aniline (b.p. ~184°C) and o-ethylaniline (b.p. ~216°C), will distill off first, allowing for the collection of pure this compound (b.p. ~259°C).[1][6]
Q3: What is the best way to remove impurities with boiling points close to this compound?
A3: For impurities with boiling points very close to the main component, fractional distillation may not be efficient. In such cases, silica gel column chromatography is a highly effective alternative, particularly for smaller-scale purifications.[6] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from closely related impurities.
Q4: Can I use this compound with a purity of 95% for my reaction?
A4: The required purity of this compound is highly dependent on the specific application. For many standard organic syntheses, a purity of 95% may be acceptable. However, for applications in pharmaceutical development or for reactions that are sensitive to catalytic poisons or competing nucleophiles, a higher purity of >98% or even >99% is often necessary. It is always recommended to assess the purity of your starting material and determine the acceptable level of impurities for your specific reaction.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound purity.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[5]
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture. Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[5]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Inject 10 µL of the sample solution.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a method for purifying this compound on a laboratory scale.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other more polar solvent)
-
Crude this compound
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle into a packed bed and add a layer of sand on top.[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the sample to the top of the silica gel column.[6]
-
Elution:
-
Begin eluting the column with 100% hexane.
-
Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., starting with 99:1 hexane:ethyl acetate and progressing to 95:5 or 90:10). This is known as a gradient elution.[6]
-
-
Fraction Collection and Monitoring: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.[6]
Purification Workflow Diagram:
Caption: Step-by-step workflow for column chromatography purification.
Summary of Common Impurities and Their Characteristics
| Impurity Type | Example(s) | Boiling Point (°C) | Potential Impact | Recommended Removal Method |
| Starting Material | Aniline | ~184 | Side reactions, reduced yield | Fractional Distillation |
| Intermediate | o-Ethylaniline | ~216 | Isomeric contamination, side products | Fractional Distillation |
| Over-alkylation | 2,4,6-Triethylaniline | >260 | Difficult to separate, potential for downstream impurities | Column Chromatography |
| Related By-products | Diethyl-sec-butylaniline | Varies | Unpredictable reactivity | Column Chromatography |
References
- This compound - SIELC Technologies. (2018-05-16).
- This compound | 24544-08-9 | Benchchem.
- Buy this compound (EVT-303820) | 24544-08-9 - EvitaChem.
- Common byproducts in the synthesis of 2,6-Diethylaniline and how to remove them - Benchchem.
- Exploring this compound: Properties and Applic
- GPS Safety Summary - this compound - Aarti Industries. (2025-06-04).
Sources
Technical Support Center: Optimizing the Synthesis of 2,6-Diethyl-4-methylaniline
Welcome to the technical support hub for the synthesis of 2,6-Diethyl-4-methylaniline (DEMA). This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and systematically increase the yield and purity of this valuable chemical intermediate. DEMA is a critical building block in the manufacturing of dyes, pigments, agrochemicals, and pharmaceuticals.[1] However, its synthesis, typically involving the selective ortho-alkylation of p-toluidine, presents challenges related to selectivity, over-alkylation, and purification.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and make informed decisions to optimize your reaction conditions.
Core Synthesis Pathway: Ortho-Alkylation of p-Toluidine
The most prevalent industrial synthesis of DEMA involves the direct alkylation of p-toluidine (4-methylaniline) with an ethylating agent, most commonly ethylene gas.[1] This reaction is a type of Friedel-Crafts alkylation, which is notoriously challenging with aniline substrates. The primary amino group can act as a Lewis base and complex with the Lewis acid catalyst, deactivating it.[2][3] Therefore, specialized catalytic systems are required to favor C-alkylation on the aromatic ring over N-alkylation at the amine and to direct the substitution to the ortho positions.
The reaction is typically performed at high temperatures (200-400°C) and pressures (500-3000 psig) using a catalyst, such as an aluminum anilide complex, formed in situ by reacting the starting aniline with an aluminum source.[4] The catalyst activates the aromatic ring for electrophilic attack by ethylene, with the steric bulk of the catalyst complex favoring substitution at the positions ortho to the amino group.
Reaction Visualization
The diagram below illustrates the primary synthesis route from p-toluidine and ethylene, highlighting the desired product and the most common byproducts.
Caption: Primary synthesis pathway and common side products.
Troubleshooting Guide & FAQs
This section is structured as a series of questions that researchers commonly encounter. Each question is followed by an analysis of potential causes and actionable solutions.
Question 1: My overall yield of DEMA is low. What are the primary factors to investigate?
Low yield is a multifaceted problem that can stem from poor conversion of the starting material, low selectivity for the desired product, or loss of product during workup and purification.
Plausible Causes & Diagnostic Steps:
-
Catalyst Inactivity/Insufficiency: The aluminum anilide catalyst is sensitive to moisture and oxygen. Improper formation or deactivation can halt the reaction.
-
Diagnosis: Ensure all reagents and the reactor are scrupulously dry. Use an inert atmosphere (e.g., argon or nitrogen) throughout the catalyst formation and reaction.[4]
-
-
Suboptimal Reaction Conditions: Temperature and pressure are critical. Too low a temperature or pressure will result in poor conversion. Conversely, excessively high temperatures can lead to byproduct formation and catalyst decomposition.[5]
-
Diagnosis: Monitor temperature and pressure logs. Run small-scale experiments to bracket the optimal conditions for your specific setup.
-
-
Poor Reagent Quality: The purity of p-toluidine and ethylene is crucial. Impurities can poison the catalyst.
-
Diagnosis: Verify the purity of starting materials using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).
-
-
Product Loss During Workup: DEMA can be lost during aqueous washes if the pH is not controlled correctly, or during distillation if parameters are not optimized.
-
Diagnosis: Analyze aqueous layers for product content. Check for product residue in the distillation apparatus.
-
Solutions & Optimization Protocols:
-
Catalyst Formation Protocol: The catalyst can be formed by heating the aromatic amine with an aluminum source.[4] A typical procedure involves charging the autoclave with p-toluidine and aluminum metal under an inert atmosphere, heating to initiate the reaction to form the anilide, and then introducing ethylene.[4]
-
Condition Optimization: Systematically vary the temperature (typically 250-400°C) and ethylene pressure (500-3000 psig) to find the sweet spot that maximizes DEMA formation while minimizing byproducts.[4]
Question 2: I'm observing significant amounts of 2-ethyl-4-methylaniline and unreacted p-toluidine. How can I drive the reaction to completion?
The presence of the mono-ethylated product indicates incomplete reaction. This is often a kinetic issue.
Plausible Causes & Solutions:
-
Insufficient Reaction Time: The second ethylation may be slower than the first.
-
Solution: Increase the reaction time. Monitor the reaction progress by taking aliquots (if your reactor setup allows) and analyzing them by GC to determine when the concentration of the mono-ethylated intermediate plateaus or decreases.
-
-
Ethylene Depletion: If ethylene is consumed and the pressure is not maintained, the reaction will stall.
-
Solution: Ensure a constant supply of ethylene to maintain the target pressure throughout the reaction.[5]
-
-
Low Temperature/Pressure: The activation energy for the second alkylation might not be reached.
-
Solution: Gradually increase the reaction temperature and/or pressure within safe operating limits.
-
Question 3: My product is contaminated with over-alkylated species like 2,4,6-triethylaniline. How can I improve selectivity?
Over-alkylation occurs when the desired product (DEMA) is more reactive than the starting material, leading to further ethylation.[6] This is a common issue in Friedel-Crafts reactions.[7]
Plausible Causes & Solutions:
-
Incorrect Stoichiometry: An excess of the alkylating agent (ethylene) relative to the available ortho positions can drive the reaction towards polyalkylation.
-
Solution: Carefully control the amount of ethylene introduced. While pressure must be maintained, the total molar quantity should be optimized. This can be a delicate balance.
-
-
High Reaction Temperature: Higher temperatures can overcome the activation barrier for the less-favored para-alkylation (if the para position were open) or further ethylation, reducing selectivity.
-
Solution: Lowering the reaction temperature can often favor the desired di-alkylation.[6] This may require a longer reaction time to achieve full conversion, so a trade-off must be found.
-
Comparative Data on Reaction Conditions:
The following table summarizes typical effects of parameter changes on yield and selectivity.
| Parameter Change | Effect on Conversion | Effect on Selectivity (to DEMA) | Primary Risk |
| Increase Temperature | Increases | Decreases | Over-alkylation, decomposition |
| Increase Pressure | Increases | Generally Favorable | Safety, cost |
| Increase Reaction Time | Increases | May Decrease | Over-alkylation |
| Increase Catalyst Load | Increases | Generally Favorable | Cost, difficult removal |
Question 4: How can I effectively purify the crude product to remove unreacted starting materials and byproducts?
Effective purification is critical for obtaining high-purity DEMA. The boiling points of the components are often close, making simple distillation challenging.
Recommended Purification Workflow:
-
Catalyst Quench: After the reaction, the reactor is cooled, and the catalyst is deactivated, typically by careful washing with an aqueous base.[5]
-
Phase Separation: The organic layer containing the product mixture is separated from the aqueous layer.
-
Fractional Distillation: This is the primary method for purification. Due to the high boiling points, distillation under reduced pressure is essential to prevent thermal degradation.
-
Step 1: Remove unreacted p-toluidine (lower boiling point).
-
Step 2: Isolate the mono-ethylated intermediate fraction.
-
Step 3: Collect the pure DEMA fraction.
-
Step 4: Higher-boiling over-alkylated products remain in the distillation pot.
-
Troubleshooting Purification:
-
Problem: Poor separation during distillation.
-
Solution: Use a distillation column with higher theoretical plates (e.g., a packed column like a Vigreux or a spinning band column for lab scale). Optimize the reflux ratio to improve separation efficiency.
-
-
Problem: Product darkens during distillation.
-
Solution: This indicates thermal decomposition or oxidation. Ensure the distillation is performed under a strong vacuum and with an inert gas bleed. Adding a small amount of an antioxidant or zinc dust can sometimes help.[8]
-
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to diagnosing and solving common synthesis problems.
Caption: A systematic workflow for troubleshooting low DEMA yield.
References
- EvitaChem. This compound (EVT-303820).
- BenchChem.
- BenchChem. Application Notes and Protocols: Ortho-alkylation of Aniline for the Synthesis of 2,6-Diethylaniline.
- Chemistry Stack Exchange.
- LibreTexts Chemistry.
- Google Patents. Process for producing 2,6-dialkylanilines.
- BenchChem.
- Quora. Why doesn't aniline respond in Friedel-Crafts reactions?.
- Reddit. Purify and dry aniline?.
Sources
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Optimizing reaction conditions for 2,6-Diethyl-4-methylaniline synthesis
Technical Support Center: Synthesis of 2,6-Diethyl-4-methylaniline
Welcome to the technical support center for the synthesis of this compound (DEMA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The information is structured in a practical question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two predominant methods for synthesizing DEMA, particularly on an industrial scale:
-
Direct Alkylation of p-Toluidine: This is a classic Friedel-Crafts alkylation approach where p-toluidine (4-methylaniline) is reacted with an ethylating agent, most commonly ethylene gas, at high temperatures and pressures. The reaction is catalyzed, often by an aluminum anilide catalyst formed in situ.[1] This method directly builds the target molecule from a readily available starting material.
-
Catalytic Hydrogenation of 2,6-diethyl-4-nitrotoluene: In this route, a nitrotoluene derivative is first synthesized and then the nitro group is reduced to an amine. This method is also common in industrial settings and involves using catalysts like palladium or platinum under high pressure.[2][3]
Q2: Which synthesis method is preferred for industrial production?
Both direct alkylation and catalytic hydrogenation are viable for industrial-scale production.[2][3] The choice often depends on factors like raw material cost, catalyst availability and cost, equipment capabilities (handling high pressure and temperature), and waste stream management. The direct alkylation of anilines with olefins is a well-established industrial process for producing ortho-alkylated anilines.[1]
Q3: What are the critical safety precautions when handling this compound and its precursors?
Safety is paramount. This compound is classified as harmful if swallowed or in contact with skin.[4][5] Like other aromatic amines, it should be handled with care to prevent methemoglobinemia and other long-term health effects.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[6]
-
Ventilation: Handle the compound and its precursors in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4][6]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[7]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of Ethyl Acetate and Cyclohexane, can be used to separate the starting material, product, and any byproducts on a silica gel plate.[8] Gas Chromatography (GC) can also be used for more quantitative analysis by periodically taking samples from the reaction mixture.[1]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems that may arise during the synthesis.
Problem: Low or No Product Yield
Q: My reaction has run for the specified time, but TLC/GC analysis shows very little product formation. What could be the cause?
Low yield is a common issue that can stem from several factors. Let's diagnose the potential causes systematically.
-
Cause 1: Inactive Catalyst: The aluminum anilide catalyst used in direct alkylation is sensitive to moisture and oxygen.
-
Solution: Ensure all reagents and solvents are rigorously dried before use. The reaction vessel should be dried and the reaction run under an inert atmosphere (e.g., Argon or Nitrogen). The catalyst is often formed in situ by heating the aromatic amine with an aluminum source, and this activation step is critical.[1]
-
-
Cause 2: Insufficient Temperature or Pressure: The alkylation of anilines with ethylene is typically conducted at high temperatures (200-400°C) and pressures (500-3000 psig).[1]
-
Solution: Verify that your reaction setup can safely achieve and maintain the required temperature and pressure. Ensure accurate measurement with calibrated thermometers and pressure gauges. Insufficient energy will prevent the reaction from proceeding at an appreciable rate.
-
-
Cause 3: Poor Quality Reagents: The purity of your starting p-toluidine and ethylene gas is crucial.
-
Solution: Use high-purity reagents. If necessary, distill the p-toluidine before use. Ensure the ethylene gas is of an appropriate grade.
-
Problem: Poor Selectivity & Formation of Byproducts
Q: My reaction produces the desired product, but I'm also seeing significant amounts of other spots on my TLC plate, such as mono-ethylated or N-alkylated products. How can I improve selectivity?
Selectivity is the primary challenge in this synthesis. The goal is di-ortho-C-alkylation without N-alkylation or forming other isomers.
-
Cause 1: Incorrect Temperature Profile: Temperature plays a major role in selectivity. While N-alkylation can occur at lower temperatures (250-350°C), C-alkylation is favored at higher temperatures (above 300°C).[9]
-
Solution: Carefully control the reaction temperature. A temperature that is too low may favor N-alkylation, while a temperature that is too high could lead to unwanted side reactions or decomposition. An optimal range is typically between 300-350°C for ortho-C-alkylation.[1]
-
-
Cause 2: Catalyst Choice: The type of catalyst dramatically influences the outcome. While aluminum anilides are common for C-alkylation, other catalysts like zeolites can be tuned for either N- or C-alkylation depending on their structure and the reaction conditions.[9]
-
Solution: For selective di-ortho-C-alkylation, the aluminum anilide catalyst is a proven choice.[1] The steric bulk of the catalyst complex helps direct the incoming electrophile (ethylene) to the less hindered ortho positions of the aniline ring.
-
-
Cause 3: Formation of Isomers and High-Boiling Residues: The reaction can produce mono-alkylated species (e.g., 2-ethyl-4-methylaniline) or complex condensation products, such as N-(2-amino-3-ethyl-α-methylbenzylidene)-2,6-diethylaniline, which often remain as distillation residues.[1]
-
Solution: Optimizing the molar ratio of ethylene to p-toluidine can help drive the reaction towards the di-substituted product. After the initial product is distilled, the high-boiling residue can sometimes be catalytically hydrogenated to break down complex byproducts and recover additional 2,6-dialkylaniline.[1]
-
Problem: Difficulties in Product Purification
Q: I have a crude product mixture, but I am struggling to isolate pure this compound. What is the best purification strategy?
The product is a light yellow to yellow-orange liquid, making purification a critical step.[2]
-
Method 1: Vacuum Distillation: This is the most common method for purifying the product on a larger scale.[1]
-
Troubleshooting: If impurities are co-distilling with your product, it indicates their boiling points are very close. A fractional distillation column can provide better separation. Ensure the system is free of leaks to maintain a stable, low pressure.
-
-
Method 2: Column Chromatography: For smaller scale synthesis or when high purity is required, silica gel column chromatography is effective.
-
Troubleshooting: A common issue is finding the right solvent system. A good starting point is a gradient of Ethyl Acetate in a non-polar solvent like Cyclohexane or Hexane.[8] Monitor the fractions carefully by TLC to combine the pure product fractions. The product is slightly soluble in water, so an aqueous workup with a brine wash is recommended to remove water-soluble impurities before chromatography.[4][8]
-
Visualized Workflows and Logic
General Synthesis Workflow
The following diagram outlines the typical experimental sequence for the synthesis of this compound via direct alkylation.
Caption: A logical guide for troubleshooting synthesis issues.
Detailed Experimental Protocol
This protocol is a representative example for the direct alkylation of p-toluidine. Warning: This procedure involves high pressures and temperatures and must only be performed by trained personnel with appropriate safety equipment and in a suitable high-pressure reactor (autoclave).
Objective: To synthesize this compound.
Materials:
-
p-Toluidine (4-methylaniline), freshly distilled
-
Aluminum metal (powder or turnings)
-
Ethylene gas (high purity)
-
Toluene (anhydrous)
-
Sodium hydroxide (aqueous solution, e.g., 10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested.
-
Catalyst Formation: Charge the autoclave with p-toluidine and a catalytic amount of aluminum (e.g., 1-5 mol%). Seal the reactor, flush with inert gas (Argon), and then heat the mixture to approximately 150-200°C with stirring to form the aluminum anilide catalyst. [1]3. Alkylation: After catalyst formation, cool the reactor slightly. Heat the reactor to the target alkylation temperature (e.g., 320-340°C).
-
Ethylene Introduction: Introduce ethylene gas, pressurizing the reactor to the target pressure (e.g., 800-1500 psig). The reaction is often exothermic, so monitor the temperature closely and use cooling if necessary to maintain the setpoint.
-
Reaction Maintenance: Continue stirring at the set temperature and pressure. The consumption of ethylene will cause the pressure to drop; maintain the pressure by feeding more ethylene as needed.
-
Monitoring: Monitor the reaction progress by taking small, safely-collected samples for GC analysis until the desired conversion of p-toluidine is achieved (typically 4-12 hours). [1]7. Cooldown and Quenching: Once the reaction is complete, stop the ethylene feed and cool the reactor to room temperature. Vent any excess pressure safely.
-
Catalyst Deactivation: Carefully transfer the reaction mixture to a separate flask. Slowly and with cooling, add an aqueous sodium hydroxide solution to deactivate the aluminum catalyst. [1]9. Workup: Transfer the mixture to a separatory funnel. The organic layer contains the product. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent (if any) by rotary evaporation. Purify the crude liquid product by vacuum distillation to obtain this compound as a pale yellow liquid.
Data Summary Table
The table below summarizes the influence of key reaction parameters on the synthesis outcome, based on established principles of aniline alkylation.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Selectivity (ortho-diethyl) | Rationale & Reference |
| Temperature | 250-300°C | Moderate | Lower (Risk of N-alkylation) | Lower temperatures may not provide sufficient activation energy for C-alkylation, favoring N-alkylation. [9] |
| 300-350°C | Optimal | High | This range provides a good balance, promoting C-alkylation while minimizing thermal decomposition. [1] | |
| >350°C | May Decrease | May Decrease | Excessive temperatures can lead to byproduct formation and catalyst degradation. [1] | |
| Catalyst | Al-Anilide | High | High | Steric hindrance from the catalyst complex directs alkylation to the ortho positions. [1] |
| Zeolite | Variable | Variable | Selectivity is highly dependent on zeolite pore size and acidity; can be tuned for N- or C-alkylation. [9] | |
| Pressure | <500 psig | Low | N/A | Insufficient ethylene concentration in the reaction phase will slow the reaction rate. |
| 500-3000 psig | High | Optimal | Ensures adequate ethylene concentration to drive the reaction forward efficiently. [1] |
References
- EvitaChem. This compound (EVT-303820) | 24544-08-9.
- Benchchem. This compound | 24544-08-9.
- Aarti Industries. GPS Safety Summary - this compound.
- Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12):1320-1324.
- LookChem.
- Google Patents. US4219503A - Process for producing 2,6-dialkylanilines.
- Google Patents.
- BLD Pharm. 24544-08-9|this compound.
- ChemicalBook.
- Sigma-Aldrich. This compound | 24544-08-9.
- NCERT. Amines.
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- 8. jocpr.com [jocpr.com]
- 9. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in the Alkylation of p-Toluidine
Welcome to the Technical Support Center for aromatic amine modifications. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of p-toluidine alkylation. Instead of a rigid manual, this resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common side reactions and provide actionable, field-proven protocols to enhance the yield, purity, and selectivity of your desired N-alkylated products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is producing a mixture of mono-, di-, and even tri-alkylated products. How can I improve selectivity for the desired mono-alkylated p-toluidine?
This issue, known as over-alkylation , is the most common side reaction in the direct alkylation of primary amines.[1] It occurs because the newly formed secondary amine product is often as nucleophilic, or even more so, than the starting p-toluidine, allowing it to compete for the alkylating agent. This leads to a cascade of reactions, ultimately forming tertiary amines and even quaternary ammonium salts.[1][2]
-
Competitive Nucleophilicity: The mono-alkylated product (a secondary amine) readily reacts with the remaining alkylating agent.
-
Stoichiometry: Using a 1:1 ratio of p-toluidine to the alkylating agent almost guarantees a mixture of products because of the similar reaction rates.
-
Adjust Stoichiometry: The simplest approach is to use a significant excess of the starting amine (p-toluidine). This increases the probability that the alkylating agent will collide with a molecule of p-toluidine rather than the mono-alkylated product. A starting point is to use 3-5 equivalents of p-toluidine.
-
Control Reagent Addition: Add the alkylating agent slowly and under dilute conditions. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant p-toluidine.
-
Utilize a Hindered Base: The reaction often generates an acid byproduct (e.g., HBr from an alkyl bromide) which protonates the amine, rendering it non-nucleophilic. Adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base (e.g., 2,6-lutidine) neutralizes this acid without competing in the alkylation.[2]
-
Consider an Alternative Strategy (Reductive Amination): For highly controlled mono-alkylation, reductive amination is a superior method that inherently avoids over-alkylation.[3] (See FAQ 4 for a detailed protocol).
Caption: Sequential pathway of over-alkylation.
FAQ 2: My analysis shows isomers alkylated on the aromatic ring. Why is C-alkylation occurring and how can I favor N-alkylation?
While the nitrogen in p-toluidine is the most nucleophilic site, the aromatic ring is also electron-rich and susceptible to electrophilic attack, a reaction known as C-alkylation. This side reaction is highly dependent on the catalyst and reaction conditions.
-
Catalyst Choice: The use of acidic catalysts, such as zeolites or strong Lewis acids (e.g., AlCl₃), can promote electrophilic aromatic substitution on the ring.[4] These conditions can favor the thermodynamically more stable C-alkylated product.
-
Reaction Conditions: High temperatures can provide the necessary activation energy to overcome the barrier for C-alkylation.
-
Activating Effect: The amino group is a powerful ortho-, para-director, activating the positions ortho to the amine for electrophilic attack. Since the para position is blocked, C-alkylation will occur at the ortho position.
-
Avoid Acidic Catalysts: For selective N-alkylation, avoid Brønsted or Lewis acid catalysts. Instead, perform the reaction under basic or neutral conditions.[5]
-
Moderate Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the kinetically preferred N-alkylation over the more energy-intensive C-alkylation.
-
Enhance Nitrogen Nucleophilicity: The use of a base (as described in FAQ 1) not only prevents protonation but also ensures the nitrogen lone pair is fully available, making it a much more competitive nucleophile than the aromatic ring.
Caption: Competing N- and C-alkylation pathways.
FAQ 3: My final product is impure and difficult to purify. What is the best way to isolate the target N-alkylated amine?
Purification is often challenging due to the presence of unreacted starting material, over-alkylated byproducts, and the similar physical properties (e.g., boiling points) of these amines.
-
Acid-Base Extraction: This is the most robust method for separating amines from non-basic impurities.
-
Step 1: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Step 2: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). All amine compounds (starting material, product, byproducts) will be protonated and move into the aqueous layer. Non-basic impurities will remain in the organic layer, which can be discarded.
-
Step 3: Carefully basify the aqueous layer with a strong base (e.g., 10% NaOH solution) until it is strongly alkaline. This deprotonates the ammonium salts, regenerating the free amines.
-
Step 4: Extract the free amines back into a fresh organic solvent. Washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄) will yield a cleaner mixture of just the amine components.
-
-
Fractional Vacuum Distillation: If the boiling points of the desired product, starting material, and byproducts are sufficiently different, vacuum distillation is a highly effective purification technique.[6][7]
-
Chromatography: Flash column chromatography on silica gel can be used, but aromatic amines can sometimes streak. A common technique is to add a small amount of a basic modifier like triethylamine (~1%) to the eluent system to improve separation and recovery.
-
Selective Derivatization: In difficult cases, unreacted primary amine (p-toluidine) can be selectively removed. One method involves treating the crude mixture with sodium nitrite in an acidic solution. The secondary amine forms a stable N-nitroso compound that can be separated, while the primary amine is diazotized. The purified N-nitroso compound is then reduced back to the pure secondary amine.[5]
FAQ 4: Direct alkylation with alkyl halides is messy. Is there a cleaner, more reliable method for preparing a mono-N-alkylated p-toluidine?
Yes. Reductive amination is widely considered the superior method for the controlled synthesis of secondary amines from primary amines, as it effectively circumvents the issue of over-alkylation.[3][8]
The process involves two key steps that occur in a single pot:
-
Imine Formation: p-Toluidine reacts with an aldehyde or ketone to form a Schiff base, or imine (or the corresponding iminium ion under acidic conditions).
-
Reduction: A mild, selective reducing agent, added in situ, reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine.
-
High Selectivity: Over-alkylation is not a significant issue because the iminium ion is much more electrophilic and reactive towards the reducing agent than the starting carbonyl compound.[9]
-
Broad Scope: Works with a wide variety of aldehydes and ketones to generate diverse N-substituted products.
-
Milder Conditions: Often proceeds at room temperature without the need for high pressure or heat.
This protocol describes the synthesis of N-benzyl-p-toluidine.
Reagents:
-
p-Toluidine (1.0 equiv)
-
Benzaldehyde (1.05 equiv)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
Procedure:
-
In a round-bottomed flask, dissolve p-toluidine in the chosen solvent.
-
Add benzaldehyde to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
In a single portion, add the sodium triacetoxyborohydride. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting p-toluidine is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice more with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via flash chromatography or vacuum distillation if necessary.
| Feature | Direct Alkylation (with Alkyl Halide) | Reductive Amination |
| Primary Side Reaction | Over-alkylation to secondary, tertiary, and quaternary amines.[1] | Reduction of the starting carbonyl (minor, if using a selective reductant). |
| Selectivity Control | Difficult; requires large excess of amine or slow addition. | Excellent for mono-alkylation.[3] |
| Byproducts | HX acid (e.g., HBr), which must be neutralized. | Borate salts and acetic acid, easily removed during workup. |
| Generality | Primarily for simple alkyl groups. | Broad; uses diverse aldehydes/ketones.[10] |
| Recommendation | Suitable for exhaustive alkylation (e.g., making quaternary salts). | Highly recommended for clean, selective mono-alkylation. |
Caption: A decision tree for troubleshooting common issues.
References
-
N‐Alkylation of p‐toluidine (5c) using benzyl alcohol (1:2 ratio) . ResearchGate. Available from: [Link]
- Method for refining high-purity N,N-dihydroxy ethyl para-toluidine. Google Patents.
-
Reductive Amination Reaction . OpenBU, Boston University. Available from: [Link]
-
Purification of p-Toluidine . Chempedia - LookChem. Available from: [Link]
-
Alkylation of o-toluidine with methanol over acidic zeolites . ResearchGate. Available from: [Link]
-
N-ethyl-m-toluidine . Organic Syntheses. Available from: [Link]
-
Continuous Flow Reactor for p-toluidine Formation . University of Rochester Senior Design Day. Available from: [Link]
-
Solved: can you provide full reaction and full mechanism for this experiment . Chegg.com. Available from: [Link]
-
Unit 13. Alkylation. Exercises 1 . Available from: [Link]
-
How do we convert p-toluidine from benzene? . Quora. Available from: [Link]
-
Preparation of p-Toluidine . Sciencemadness Discussion Board. Available from: [Link]
-
Preparation of p-Toluidine . Sciencemadness Discussion Board. Available from: [Link]
-
Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations . ResearchGate. Available from: [Link]
- Reductive alkylation of substituted anilines. Google Patents.
- Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline. Google Patents.
-
An Overview of Palladium-Catalyzed N-alkylation Reactions . ChemRxiv. Available from: [Link]
-
Reductive Amination, and How It Works . Master Organic Chemistry. Available from: [Link]
-
C–N Bond-Forming Reactions: Reductive Amination . Myers Group, Harvard University. Available from: [Link]
- Side-chain alkylation method. Google Patents.
-
Amines . NCERT. Available from: [Link]
-
Problems with toluidine synthesis . Sciencemadness Discussion Board. Available from: [Link]
- Alkylation Process of Aromatic Amines. Google Patents.
-
Reactions of Alkyl Halides . Available from: [Link]
-
Reactions of alkyl halides - an overview . Chemistry LibreTexts. Available from: [Link]
-
Alkyl Halide Reaction Map And Summary . Master Organic Chemistry. Available from: [Link]
-
Alkylation Reactions | Development, Technology . Mettler Toledo. Available from: [Link]
-
Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations . Wiley Online Library. Available from: [Link]
-
Alkyl Halide Reactivity . Michigan State University Department of Chemistry. Available from: [Link]
-
ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES . Defense Technical Information Center (DTIC). Available from: [Link]
-
Reactions of Alkyl Halides . A-Level Chemistry Revision. Available from: [Link]
-
Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst . National Institutes of Health (NIH). Available from: [Link]
-
Alkylation-Elimination Reaction in Quaternary Ammonium Salts . Juniper Publishers. Available from: [Link]
-
Predicting Alkylate Yield and its Hydrocarbon Composition for Sulfuric Acid Catalyzed Isobutane Alkylation with Olefins Using the Neural Network Method . CORE. Available from: [Link]
-
Alkylation Reactions | Development, Technology . Mettler Toledo. Available from: [Link]
-
Influence of pH on the permeability of p-toluidine and aminopyrine through shed snake skin as a model membrane . PubMed. Available from: [Link]
-
Selective synthesis of p-xylene by alkylation of toluene with dimethyl carbonate over MgO-modified MCM-22 . ResearchGate. Available from: [Link]
-
p-Xylene selectivity enhancement in methanol toluene alkylation by separation of catalysis function and shape-selective function . ResearchGate. Available from: [Link]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 2,6-Diethyl-4-methylaniline
Welcome to the technical support center for the synthesis of 2,6-Diethyl-4-methylaniline (CAS 24544-08-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Known for its use in producing local anesthetics like articaine, as well as herbicides and dyes, its successful synthesis is critical for many applications.[1][2] This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, particularly via the alkylation of 4-methylaniline (p-toluidine).
Q1: My Friedel-Crafts alkylation of 4-methylaniline with an ethyl halide and AlCl₃ is failing completely. Why is there no reaction?
This is a classic and fundamentally important issue when working with anilines under Friedel-Crafts conditions. The reaction fails because the amino group (-NH₂) of the aniline is a Lewis base, while the aluminum chloride (AlCl₃) catalyst is a strong Lewis acid.[3][4]
Causality: Instead of catalyzing the ethylation of the aromatic ring, the AlCl₃ catalyst preferentially reacts with the basic amino group. This acid-base reaction forms a highly deactivated salt complex on the nitrogen atom.[5] The resulting positive charge on the nitrogen acts as a strong electron-withdrawing group, which deactivates the entire aromatic ring towards further electrophilic attack, thereby inhibiting the Friedel-Crafts reaction.[3][4]
Solution: Amine Group Protection
To circumvent this, the nucleophilicity of the amino group must be temporarily masked through a protection strategy. Converting the amine to an amide, such as an acetamide, is a common and effective solution. The amide is significantly less basic and does not form the deactivating complex with AlCl₃, allowing the Friedel-Crafts alkylation to proceed. The protecting group can be removed by hydrolysis in a subsequent step to regenerate the amine.[5]
Caption: Lewis acid-base reaction deactivates the aniline starting material.
Q2: My reaction is producing a complex mixture with low selectivity for the desired 2,6-diethyl product. How can I resolve this?
Low selectivity is the most common hurdle in the direct alkylation of anilines. The reaction rarely stops cleanly at the desired di-substituted product.
Causality:
-
Over-Alkylation: The mono-ortho-alkylated intermediate (2-ethyl-4-methylaniline) is often more nucleophilic and reactive than the starting 4-methylaniline. This causes the reaction to proceed further, potentially leading to tri-alkylated byproducts.[6]
-
Isomer Formation: The primary products are typically unreacted starting material, the mono-alkylated product (2-ethyl-4-methylaniline), and the desired di-alkylated product.[7]
-
N-Alkylation: Depending on the conditions, direct alkylation of the nitrogen atom can compete with the desired C-alkylation on the ring.[6][8]
Troubleshooting Workflow:
The first step is to accurately identify the composition of your crude product mixture using Gas Chromatography (GC) or HPLC. Based on the product distribution, you can adjust the reaction parameters.
Caption: Troubleshooting workflow for poor selectivity in aniline alkylation.
Key Optimization Parameters:
| Parameter | Recommendation to Improve Di-alkylation | Rationale |
| Catalyst | Use an aluminum anilide type catalyst, formed by reacting aluminum with the aniline starting material.[9] | These catalysts are known to favor ortho-alkylation. |
| Temperature | 200–400 °C.[9] | Higher temperatures are required to drive the reaction but can decrease selectivity if too high. |
| Pressure | 500–3000 psig (if using ethylene gas).[9] | Sufficient pressure ensures a high concentration of the ethylating agent, favoring di-substitution. |
| Stoichiometry | Use a controlled excess of the ethylating agent relative to the mono-alkylated intermediate. | This is a delicate balance; a large excess of the alkylating agent from the start can lead to runaway poly-alkylation.[6] |
Q3: I am struggling with the final purification. How can I effectively separate this compound from its isomers?
Purification is challenging due to the similar structures and close boiling points of the components in the crude reaction mixture. Fractional distillation is the industrially preferred method, while column chromatography is suitable for smaller, lab-scale purifications.[7]
Common Impurities and Boiling Points:
| Compound | Boiling Point (°C at atm. pressure) |
| 4-methylaniline (p-toluidine) | ~200 °C |
| 2-ethyl-4-methylaniline | ~220-225 °C |
| This compound | ~230-240 °C [2] |
| 2,4,6-triethylaniline | ~255-260 °C[7][9] |
Protocol 1: Fractional Distillation (Large Scale)
This method is effective for separating components with different boiling points.
-
Setup: Assemble a fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or Raschig rings) to maximize the number of theoretical plates.[7]
-
Initial Distillation: Begin by distilling under atmospheric or reduced pressure. The first fraction will contain lower-boiling impurities, primarily unreacted 4-methylaniline and the mono-ethylated product.[7][9]
-
Product Collection: Carefully monitor the temperature at the distillation head. A plateau in temperature indicates the distillation of a pure component. Collect the fraction corresponding to the boiling point of this compound.
-
Residue: Higher-boiling byproducts, such as tri-alkylated anilines and complex condensation products, will remain in the distillation residue.[9]
Protocol 2: Silica Gel Column Chromatography (Small Scale)
This technique separates compounds based on their polarity.
-
Stationary Phase: Use standard silica gel (60-120 mesh).
-
Eluent System: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as Hexane/Ethyl Acetate (e.g., 98:2), and gradually increase the polarity.
-
TLC Analysis: Before running the column, optimize the solvent system using Thin-Layer Chromatography (TLC) to ensure good separation between the spots corresponding to the different components.[7]
-
Elution: The less polar, more substituted anilines will elute first. Elution order is typically: tri-alkylated > di-alkylated (product) > mono-alkylated > starting aniline.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[10]
Q4: Is there a cleaner, alternative synthetic route if direct alkylation proves too difficult to control?
Yes, an alternative and often higher-yielding industrial method is the catalytic hydrogenation of a nitroaromatic precursor.[11]
Alternative Workflow: Catalytic Hydrogenation
This two-step approach involves synthesizing the nitro-analogue first, followed by its reduction.
Caption: Alternative synthesis via catalytic hydrogenation of the nitro-precursor.
Advantages:
-
High Selectivity: This route avoids the C-alkylation isomer problem entirely, as the substitution pattern is set before the amine group is introduced.
-
Purity: The final product is often much cleaner, simplifying purification.
Disadvantages:
-
Precursor Synthesis: Requires a separate synthesis for 2,6-diethyl-4-nitrotoluene.
-
Specialized Equipment: Catalytic hydrogenation requires high-pressure reactors and careful handling of hydrogen gas and flammable catalysts, which may not be available in all laboratory settings.[9][12]
By understanding the chemical principles behind these common issues, you can make informed decisions to optimize your synthesis of this compound, leading to improved yields, higher purity, and more reliable results.
References
- EvitaChem. (n.d.). This compound.
- BenchChem. (n.d.). This compound.
- BenchChem. (2025). Why aniline does not undergo Friedel-Crafts alkylation.
- Pearson+. (n.d.). Why are aniline derivatives unsuitable for Friedel-Crafts alkylation?
- Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?
- Doubtnut. (n.d.). Why aniline does not undergo Friedel-Crafts reaction?
- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
- BenchChem. (2025). Common byproducts in the synthesis of 2,6-Diethylaniline and how to remove them.
- Google Patents. (1980). US4219503A - Process for producing 2,6-dialkylanilines.
- Journal of Chemical and Pharmaceutical Research. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.
- BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline.
- Exploring this compound: Properties and Applications. (n.d.).
- Aarti Industries. (2025). GPS Safety Summary - this compound.
- ResearchGate. (2025). Aniline Alkylation over Solid Acid Catalysts.
- BenchChem. (2025). Identifying side products in aniline alkylation reactions.
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Technical Support Center: Synthesis of 2,6-Diethyl-4-methylaniline
Welcome to the technical support center for the synthesis of 2,6-diethyl-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the challenges encountered during this synthesis, with a specific focus on preventing polyalkylation.
Introduction: The Challenge of Selective Di-alkylation
The synthesis of this compound, a crucial intermediate in various industries, often relies on the Friedel-Crafts alkylation of 4-methylaniline (p-toluidine). While seemingly straightforward, this reaction is frequently plagued by a lack of selectivity, leading to the formation of undesired polyalkylated byproducts such as 2,4,6-triethylaniline. The root of this issue lies in the reaction mechanism itself: the introduction of the first two ethyl groups, which are electron-donating, activates the aromatic ring, making it more susceptible to further alkylation than the starting material.[1][2][3] This guide provides strategies to navigate this challenge and achieve high yields of the desired di-substituted product.
Troubleshooting Guide: Overcoming Polyalkylation
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: My final product is a mixture of di-, tri-, and even tetra-alkylated anilines, with a low yield of the desired this compound.
-
Question: What are the primary factors causing this low selectivity, and how can I mitigate them?
-
Answer: Low selectivity is typically a result of an overly reactive system. The key is to control the reaction kinetics and thermodynamics. Here’s a breakdown of the causative factors and their solutions:
-
Catalyst Choice and Activity: Traditional Lewis acids like aluminum chloride (AlCl₃) are often too reactive, promoting multiple alkylations.[4]
-
Solution: Opt for a catalyst that offers better steric control. Shape-selective catalysts like certain zeolites (e.g., H-Y, H-BEA) are excellent choices.[5][6] Their porous structures can sterically hinder the approach of the already bulky diethylated aniline for a third alkylation, favoring the formation of the di-substituted product.[5][6] Another effective catalyst system, particularly in industrial settings, is an aluminum anilide catalyst, which can be prepared by reacting aniline with aluminum metal.[7][8]
-
-
Reaction Temperature: Higher temperatures provide the activation energy for undesired side reactions, including polyalkylation and isomerization.
-
Solution: Lowering the reaction temperature can significantly improve selectivity.[9] This slows down the overall reaction rate, allowing for better control. It's a trade-off between reaction time and selectivity that needs to be optimized for your specific setup.
-
-
Stoichiometry of Reactants: An excess of the alkylating agent (e.g., ethylene or an ethyl halide) will inevitably drive the reaction towards polyalkylation.
-
Solution: Use a large excess of the aromatic substrate (4-methylaniline) relative to the alkylating agent.[10] This increases the statistical probability of the alkylating agent reacting with the starting material rather than the already alkylated product.
-
-
Reaction Time: Allowing the reaction to proceed for too long, even under optimized conditions, can lead to the slow formation of polyalkylated byproducts.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[4] Quench the reaction once the optimal conversion to the desired product is achieved, before significant amounts of byproducts are formed.
-
-
Issue 2: I'm using a zeolite catalyst, but my selectivity is still poor.
-
Question: Are all zeolites the same? How do I choose the right one and optimize its use?
-
Answer: Not all zeolites are created equal for this transformation. Their effectiveness is determined by pore size, acidity, and structure.
-
Zeolite Selection: Zeolites with medium to large pores, such as those with FAU (e.g., Zeolite Y) or BEA topologies, are often preferred.[5][6] The pore dimensions are critical; they must be large enough to allow the entry of 4-methylaniline and the alkylating agent but restrictive enough to disfavor the transition state leading to tri-alkylation.
-
Catalyst Acidity: The concentration and strength of acid sites on the zeolite influence its activity. Highly acidic zeolites can sometimes lead to side reactions like isomerization or cracking. The acidity can be tuned by modifying the silica-to-alumina ratio (SAR) or through ion exchange.[6]
-
Optimization: Even with the right zeolite, reaction conditions must be optimized. Experiment with a range of temperatures and pressures. For gas-phase reactions using ethylene, controlling the partial pressure of the reactants is crucial.
-
Frequently Asked Questions (FAQs)
-
Q1: Why can't I just use a standard Friedel-Crafts alkylation with aluminum chloride and an ethyl halide?
-
A1: While technically possible, it's highly problematic for this synthesis. The amino group of aniline is a Lewis base and will react with the Lewis acid catalyst (AlCl₃), forming a complex.[11][12] This deactivates the ring towards the desired electrophilic substitution.[1][11][12] Furthermore, as mentioned, AlCl₃ is a very strong catalyst that promotes polyalkylation.[4]
-
-
Q2: What is the role of steric hindrance in this reaction?
-
A2: Steric hindrance is a powerful tool for controlling selectivity in this synthesis. The methyl group at the 4-position provides some steric bulk. As the two ethyl groups are added to the ortho positions (2 and 6), the steric crowding around the remaining unsubstituted positions and the amino group increases significantly.[13] This increased steric hindrance makes the addition of a third ethyl group more difficult, especially when using shape-selective catalysts.[13][14]
-
-
Q3: Are there alternative synthesis routes that avoid the polyalkylation problem?
-
A3: Yes, an important industrial method is the catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene.[15][16] This route builds the substitution pattern on the ring before the reduction of the nitro group to the amine, completely circumventing the issues of polyalkylation on the aniline substrate. However, this requires the synthesis of the substituted nitrotoluene precursor.
-
-
Q4: How does the choice of alkylating agent (e.g., ethylene vs. ethyl bromide) affect the reaction?
-
A4: Ethylene is commonly used in industrial-scale gas-phase reactions with solid acid catalysts like zeolites.[7] This method is often cleaner and more atom-economical. Ethyl halides like ethyl bromide are used in liquid-phase reactions, typically with a Lewis acid catalyst. While effective, the use of ethyl halides can lead to the formation of hydrogen halide byproducts, which can complicate the reaction and workup.
-
Key Experimental Protocol: Selective Diethylation using a Zeolite Catalyst
This protocol provides a general framework. Optimization of temperature, pressure, and reaction time is essential.
Materials:
-
4-methylaniline (p-toluidine)
-
Ethylene
-
Zeolite H-Y catalyst (calcined before use)
-
Inert solvent (e.g., toluene, if running in liquid phase)
-
High-pressure reactor
Procedure:
-
Catalyst Activation: Calcine the Zeolite H-Y catalyst at 500-550 °C for 4-6 hours under a flow of dry air to remove any adsorbed water and organic impurities.
-
Reactor Setup: Charge the high-pressure reactor with the activated zeolite catalyst and 4-methylaniline. If running in the liquid phase, add the solvent.
-
Inert Atmosphere: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 200-300 °C). Pressurize the reactor with ethylene to the target pressure (e.g., 20-50 bar).
-
Reaction Monitoring: Maintain the temperature and pressure, stirring vigorously. Monitor the consumption of ethylene and take periodic samples (if possible) to analyze by GC for the conversion of starting material and the formation of products.
-
Workup: Once the desired conversion is reached, cool the reactor to room temperature and carefully vent the excess ethylene.
-
Product Isolation: Recover the reaction mixture. Separate the catalyst by filtration. The product can be purified from the crude mixture by fractional distillation under reduced pressure to separate unreacted starting material, the desired this compound, and any polyalkylated byproducts.
Visualizations
Reaction Pathway and Polyalkylation Problem
Caption: A logical guide to troubleshooting polyalkylation.
Data Summary
| Parameter | Recommendation for High Selectivity | Rationale |
| Catalyst | Shape-selective zeolites (H-Y, H-BEA) or Aluminum Anilide | Steric hindrance within catalyst pores or complex disfavors polyalkylation. [5][6][7][8] |
| Temperature | Lower range (e.g., 200-300 °C) | Reduces the rate of undesired side reactions. [9] |
| Stoichiometry | Excess of 4-methylaniline | Increases the probability of alkylating the starting material over the product. [10] |
| Reaction Monitoring | GC or TLC | Allows for quenching the reaction at optimal product yield before byproduct formation increases. [4] |
References
Please note that while access to some articles may require a subscription, the provided links lead to the official journal or patent pages.
- Google Patents.
-
Chegg. How can polyalkylation be minimized in Friedel-Crafts alkylation?. [Link]
-
Lidsen. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
-
ResearchGate. Alkylation of aniline over base zeolites. [Link]
-
Lidsen Publishing Inc. Zeolite-Containing Catalysts in Alkylation Processes. [Link]
-
Organic Chemistry Portal. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. [Link]
-
ACS Publications. An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols | ACS Catalysis. [Link]
-
NCERT. Amines. [Link]
-
Wikipedia. Ortho effect. [Link]
-
National Institutes of Health. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′. [Link]
-
ResearchGate. Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. [Link]
-
National Institutes of Health. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]
-
Chemistry Stack Exchange. Why doesn't aniline undergo Friedel-Crafts alkylation?. [Link]
-
ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry. [Link]
-
RSC Publishing. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. [Link]
-
Quora. Why does aniline not undergo Friedel-Crafts RXN?. [Link]
-
Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]
- Google Patents. Process for producing 2,6-dialkylanilines.
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation. [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 6. lidsen.com [lidsen.com]
- 7. benchchem.com [benchchem.com]
- 8. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Solved How can polyalkylation be minimized in | Chegg.com [chegg.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. Ortho effect - Wikipedia [en.wikipedia.org]
- 15. Buy this compound (EVT-303820) | 24544-08-9 [evitachem.com]
- 16. This compound | 24544-08-9 | Benchchem [benchchem.com]
Technical Support Center: A Researcher's Guide to Improving the Purity of 2,6-Diethyl-4-methylaniline (DEMA)
Welcome to the technical support guide for 2,6-Diethyl-4-methylaniline (CAS 24544-08-9), a critical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Achieving high purity of this compound is paramount for downstream applications, yet researchers often encounter challenges related to colored impurities, persistent starting materials, and isomeric byproducts. This guide provides in-depth, field-proven answers to common purification challenges, structured to empower you with both the "how" and the "why" of each experimental step.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have about this compound (DEMA).
Q1: What are the key physical and chemical properties of DEMA I should be aware of during purification?
Understanding the fundamental properties of DEMA is the first step in designing an effective purification strategy. It is typically a liquid at room temperature, which dictates the choice of methods. Its high boiling point necessitates vacuum distillation to prevent thermal degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification | Source(s) |
|---|---|---|---|
| CAS Number | 24544-08-9 | Identification | [2] |
| Molecular Formula | C₁₁H₁₇N | --- | [3] |
| Molecular Weight | 163.26 g/mol | Stoichiometric calculations | [3] |
| Appearance | Colorless to light yellow/brown oily liquid | Color often indicates the presence of oxidation impurities. | [1][3] |
| Boiling Point | ~259.1°C at 760 mmHg | High boiling point requires vacuum distillation to avoid decomposition. | [1][2] |
| Melting Point | -12 to -7 °C | The compound is a liquid at room temperature, making standard recrystallization impossible. | [4] |
| Density | ~0.94 g/cm³ | Useful for volume-to-mass conversions. | [1][2] |
| Solubility | Very slightly soluble in water | Enables separation from aqueous solutions and use of acid-base extraction. | [4] |
| pKa | ~4.56 (Predicted) | The basicity of the amine allows for purification via salt formation. |[5] |
Q2: My DEMA sample is dark brown or reddish. What causes this discoloration and how can I remove it?
This is the most frequent issue encountered. The discoloration is almost always due to the oxidation of the aniline amino group.[3] Aromatic amines are highly susceptible to air oxidation, forming highly colored nitroso, nitro, and polymeric impurities over time, especially when exposed to light and air.
Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation.
Solution:
-
Activated Carbon Treatment: For minor discoloration, dissolving the crude DEMA in a suitable organic solvent (e.g., dichloromethane or toluene) and stirring with a small amount of activated carbon for 15-30 minutes can adsorb many colored impurities. Filter through a pad of Celite® to remove the carbon before proceeding with further purification.
-
Vacuum Distillation: This is the most effective method for separating the desired colorless DEMA from non-volatile, highly colored polymeric oxidation products.
-
Chemical Reduction: In severe cases, a preliminary wash with a dilute aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) can help reduce some oxidized species before extraction and distillation.
Q3: What are the most common impurities I should expect from my synthesis?
The impurity profile is directly linked to the synthetic route used. Identifying potential impurities is crucial for selecting the right purification technique.
Table 2: Common Impurities Based on Synthetic Route
| Synthetic Route | Likely Impurities | Rationale | Source(s) |
|---|---|---|---|
| Alkylation of Aniline/p-Toluidine | Unreacted starting materials, partially alkylated species (e.g., 2-ethyl-4-methylaniline), positional isomers. | Incomplete reaction or lack of perfect regioselectivity during the Friedel-Crafts alkylation. | [3][6] |
| Catalytic Hydrogenation of 2,6-diethyl-4-nitrotoluene | Unreacted nitro starting material, partially reduced intermediates (e.g., nitroso or hydroxylamine compounds). | Incomplete hydrogenation reaction. The nitro compound is significantly less basic and has a different polarity. |[3][7] |
Caption: Potential impurity pathways during common DEMA syntheses.
Q4: How can I assess the purity of my DEMA sample?
A multi-faceted approach is best for confirming purity.
-
Thin-Layer Chromatography (TLC): The first and quickest step. Use a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) on silica plates. Adding 0.5-1% triethylamine to the eluent can prevent tailing and give sharper spots.[8]
-
Gas Chromatography (GC): Excellent for determining the percentage purity of volatile compounds and detecting closely related isomers or starting materials. A purity of >98% is a common commercial standard.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a formic or phosphoric acid modifier, provides high-resolution separation.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and can reveal impurities if their signals are distinct from the product's signals.
Section 2: Purification Method Selection Guide
Choosing the right method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
Caption: Decision tree for selecting the optimal purification method for DEMA.
Q5: When should I choose vacuum distillation as my primary purification method?
Vacuum distillation is the workhorse method for purifying DEMA on a multi-gram scale. It is ideal when your primary impurities are:
-
Non-volatile: Such as polymeric tars, baseline material from a column, or inorganic salts.
-
Highly volatile: Such as residual reaction solvents (e.g., toluene) or low-boiling starting materials.
-
Colored oxidation products: These are typically high molecular weight and will remain in the distillation flask.
The key is a significant difference in boiling points between DEMA and the impurities. A good vacuum (<1 mmHg) is essential to lower the boiling point sufficiently to prevent thermal decomposition.[6]
Q6: Is column chromatography suitable for DEMA? What are the key considerations?
Yes, flash column chromatography is excellent for high-resolution separation, especially for removing impurities with similar boiling points, like positional isomers.
Key Considerations:
-
Stationary Phase: Standard silica gel works well.
-
Tailing: Being a basic amine, DEMA can interact strongly with the acidic silanol groups on the silica surface, causing streaking or "tailing."[8]
-
Solution: Deactivate the silica by adding 1-2% triethylamine (Et₃N) or ammonia (in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites and ensures sharp, symmetrical peaks.
-
-
Eluent System: Start with a non-polar system like Hexane/Ethyl Acetate (98:2) and gradually increase polarity based on TLC analysis.
Q7: My compound is an oil. Can I still use recrystallization?
You cannot recrystallize the DEMA free base directly because it is a liquid at room temperature.[4] However, you can use a highly effective derivatization technique:
-
Salt Formation: Dissolve the crude DEMA in a solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of a strong acid (e.g., HCl in ether, or concentrated H₂SO₄). The corresponding amine salt (DEMA·HCl or DEMA·H₂SO₄) will precipitate as a solid.
-
Recrystallization: Collect the solid salt and recrystallize it from a suitable solvent system (e.g., Ethanol/Water, Isopropanol). This process removes impurities that do not form salts or have different solubilities.
-
Liberation of Free Base: Dissolve the purified salt in water, basify the solution with NaOH or Na₂CO₃ until pH > 10, and extract the pure, liquid DEMA back into an organic solvent (e.g., ether or dichloromethane). Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent.
Q8: How can I perform a simple cleanup using acid-base extraction?
This is an excellent first-pass purification step to remove non-basic impurities, such as unreacted 2,6-diethyl-4-nitrotoluene.
-
Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether).
-
Transfer to a separatory funnel and extract with 1 M aqueous HCl. The basic DEMA will move to the aqueous layer as its hydrochloride salt. Non-basic impurities will remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh diethyl ether to remove any trapped organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 4 M NaOH) with swirling until the solution is strongly basic (pH > 10). The DEMA will separate as an oily layer.
-
Extract the pure DEMA back into fresh diethyl ether (perform 2-3 extractions).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Section 3: Detailed Experimental Protocols & Troubleshooting
This section provides actionable, step-by-step guides for the most common purification techniques.
Protocol 1: High-Vacuum Distillation
This protocol is designed for purifying DEMA from non-volatile or highly volatile impurities.
Caption: General workflow for the vacuum distillation of DEMA.
Methodology:
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased. Use a stirring bar or capillary bubbler for smooth boiling.
-
Charging the Flask: Charge the round-bottom flask with the crude DEMA, not exceeding half its volume.
-
Applying Vacuum: Slowly and carefully apply a high vacuum from a vacuum pump protected by a cold trap.
-
Heating: Once the vacuum is stable, begin heating the distillation pot using an oil bath.
-
Fraction Collection:
-
Forerun: Collect any low-boiling solvents or impurities first.
-
Main Fraction: Once the vapor temperature rises and stabilizes at the expected boiling point of DEMA under vacuum, switch to a clean receiving flask. Collect the clear, colorless liquid.
-
End: Stop the distillation when the temperature starts to drop or when dark, tarry material remains in the pot.
-
-
Shutdown: Remove the heat source, allow the apparatus to cool completely, and then slowly vent the system to atmospheric pressure before collecting your product.
Troubleshooting Guide:
-
Problem: The product is decomposing (turning dark in the pot).
-
Cause & Solution: The temperature is too high. Improve your vacuum to further lower the boiling point. Ensure you are using a short-path apparatus to minimize the time the vapor spends at high temperatures.
-
-
Problem: Poor separation of impurities.
-
Cause & Solution: The boiling points are too close. Pack the distillation head with glass rings or use a Vigreux column for better fractional distillation. Distill more slowly to allow for better equilibrium between liquid and vapor phases.
-
Protocol 2: Flash Column Chromatography
This protocol is ideal for separating DEMA from impurities of similar polarity, like isomers.
Methodology:
-
TLC Analysis: Determine the optimal eluent system by TLC. Find a solvent ratio where DEMA has an Rf value of ~0.25-0.35. A good starting point is Hexane:Ethyl Acetate (95:5) + 1% Triethylamine.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended). Ensure the silica bed is compact and level.
-
Sample Loading:
-
Wet Loading: Dissolve the crude DEMA in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude DEMA in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often gives better resolution.
-
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas). Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Guide:
-
Problem: The compound is streaking on the column (tailing).
-
Cause & Solution: Strong interaction with acidic silica. Ensure you have added 1-2% triethylamine to your eluent to neutralize the silica.[8]
-
-
Problem: Poor separation (overlapping spots).
-
Cause & Solution: The eluent is too polar. Reduce the percentage of the polar solvent (e.g., ethyl acetate). Also, ensure you did not overload the column; the amount of crude material should be ~1-5% of the mass of the silica gel.
-
Section 4: Safety & Handling
Q9: What are the primary safety concerns when handling DEMA?
DEMA is a hazardous substance and must be handled with appropriate precautions.
-
Toxicity: It is harmful if swallowed or if it comes into contact with the skin.[11][12]
-
Systemic Effects: Like other aromatic amines, it carries a risk of causing methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[4]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles.[11] All handling should be done in a well-ventilated chemical fume hood.[4]
Q10: How should I properly store purified DEMA to maintain its purity?
To prevent oxidation and degradation:
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).
-
Container: Use an amber glass bottle to protect it from light.
-
Temperature: Store in a cool, dark place. Refrigeration is acceptable.
-
Purity Check: Before use after prolonged storage, it is good practice to re-check the purity by TLC or GC, as some discoloration may occur over time.
Section 5: References
-
EvitaChem. (n.d.). This compound (EVT-303820). Retrieved from EvitaChem product page.
-
Benchchem. (n.d.). This compound | 24544-08-9. Retrieved from Benchchem product page.
-
LookChem. (n.d.). This compound Safety Data Sheets (SDS). Retrieved from [Link]
-
Aarti Industries. (2025). GPS Safety Summary - this compound. Retrieved from Aarti Industries website.
-
National Institutes of Health (NIH). (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′. Retrieved from NIH website.
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). This compound | 24544-08-9. Retrieved from a Sigma-Aldrich product page.
-
Advanced ChemBlocks. (n.d.). This compound 97% | CAS: 24544-08-9. Retrieved from Advanced ChemBlocks website.
-
Nessan. (n.d.). Exploring this compound: Properties and Applications. Retrieved from Nessan website.
-
National Institutes of Health (NIH). (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Retrieved from PMC.
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from SIELC website.
-
BLD Pharm. (n.d.). 24544-08-9|this compound. Retrieved from BLD Pharm website.
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from Beilstein Journals.
-
Journal of Chemical and Pharmaceutical Research. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. JOCPR, 5(12):1320-1324.
-
Google Patents. (n.d.). US4219503A - Process for producing 2,6-dialkylanilines. Retrieved from
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
-
Bartleby. (n.d.). Chromatography Separation Of Ortho And P-Nitro Aniline. Retrieved from Bartleby website.
-
Suzhou Robison Chemical Technology Co.,Ltd. (n.d.). This compound|24544-08-9. Retrieved from Suzhou Robison Chemical Technology website.
-
ChemicalBook. (n.d.). This compound CAS#: 24544-08-9. Retrieved from ChemicalBook product page.
Sources
- 1. innospk.com [innospk.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Buy this compound (EVT-303820) | 24544-08-9 [evitachem.com]
- 4. aarti-industries.com [aarti-industries.com]
- 5. This compound CAS#: 24544-08-9 [m.chemicalbook.com]
- 6. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 7. This compound | 24544-08-9 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. Page loading... [wap.guidechem.com]
Technical Support Center: Column Chromatography for 2,6-Diethyl-4-methylaniline Purification
Welcome to the technical support center for the purification of 2,6-Diethyl-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography of this and structurally similar aromatic amines.
Introduction: The Challenge of Purifying Aromatic Amines
This compound is a sterically hindered aromatic amine used as an intermediate in the synthesis of pharmaceuticals, such as the local anesthetic articaine, as well as in the production of dyes and pesticides.[1] Like many organic amines, its purification via silica gel column chromatography presents a unique set of challenges. The basic nature of the amine functional group leads to strong interactions with the acidic silanol groups on the surface of silica gel.[2] This can result in poor separation, significant peak tailing, and even irreversible adsorption or degradation of the target compound on the column.[3][4]
This guide provides a structured approach to troubleshooting these issues, offering explanations grounded in chromatographic principles and actionable protocols to enhance the purity and yield of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the column chromatography of this compound in a question-and-answer format.
Issue 1: The compound is streaking or tailing badly on the TLC plate and column.
Q: My TLC analysis shows significant streaking, and when I run the column, my compound elutes over many fractions with poor peak shape. What is causing this and how can I fix it?
A: This is a classic problem when purifying amines on silica gel.
Causality: The primary cause is the strong acid-base interaction between the basic amine group of your analyte and the acidic silanol groups (Si-OH) on the silica gel surface.[3] This secondary interaction, separate from the desired normal-phase partitioning, causes a portion of your compound to bind too strongly, leading to a continuous "bleeding" or tailing effect as it slowly elutes.[5]
Solutions:
-
Mobile Phase Modification (Base Additive): The most common and effective solution is to "deactivate" the acidic sites on the silica gel by adding a small amount of a competitive base to your eluent.[4]
-
Triethylamine (TEA): Add 0.5-2% (v/v) triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate). The TEA is a stronger base and will preferentially bind to the acidic silanol groups, allowing your aniline derivative to elute with minimal interaction, resulting in sharper bands.[5][6]
-
Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component of the mobile phase, which is particularly effective for highly polar amines that may require solvents like dichloromethane/methanol to elute.[2]
-
-
Stationary Phase Deactivation: You can pre-treat, or "deactivate," the silica gel itself before packing the column.
-
Slurry with Base: Prepare the silica gel slurry in your chosen non-polar solvent (e.g., hexane) that contains 1-3% triethylamine.[6] This ensures the silica is neutralized before your compound is introduced.
-
-
Alternative Stationary Phases: If base additives are not providing adequate results or are incompatible with your compound, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.[7] Perform TLC analysis on alumina plates first to develop a suitable solvent system.
-
Amine-Functionalized Silica: These columns have an amine-based stationary phase that masks the silanol groups, minimizing the strong acid-base interactions and often allowing for elution with simple hexane/ethyl acetate gradients without a base modifier.[2]
-
Issue 2: The compound is not moving off the baseline, even with highly polar solvents.
Q: I've tried various ratios of hexane and ethyl acetate, and even 100% ethyl acetate, but my compound remains at the origin (Rf = 0) on the TLC plate. What should I do?
A: This indicates that the interaction between your compound and the silica gel is too strong for the selected mobile phase to overcome.
Causality: While this compound is not excessively polar, strong adsorption can occur. This can be exacerbated if the silica gel is highly "activated" (i.e., very dry and therefore very acidic). It's also possible that your crude material contains highly polar impurities that are binding to the silica and affecting the behavior of your target compound.
Solutions:
-
Increase Eluent Polarity Systematically:
-
Dichloromethane (DCM) / Methanol (MeOH): This is a more polar solvent system. Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase it. Remember to add a base like TEA (0.5-1%) to this system as well.[8]
-
Ammonia in Methanol: For very polar amines, a stock solution of 10% ammonium hydroxide in methanol can be used as the polar component, typically at 1-10% in dichloromethane.[9]
-
-
Check for Compound Stability: Ensure your compound is not degrading on the silica gel, which can sometimes appear as if it's not moving. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[9]
-
Dry Loading with an Inert Adsorbent: If your compound has poor solubility in the ideal eluent, it can lead to broad bands at the origin.
-
Dry Loading: Dissolve your crude mixture in a suitable solvent (like dichloromethane), add an inert solid like Celite® or a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[10] This powder can then be carefully added to the top of your packed column. This technique ensures your compound is introduced to the column in a narrow, even band.
-
Issue 3: Poor separation between this compound and a close-running impurity.
Q: My target compound and an impurity have very similar Rf values, and I'm getting a lot of mixed fractions. How can I improve the resolution?
A: Achieving good separation between structurally similar compounds requires careful optimization of the chromatographic conditions.
Causality: The selectivity of your chromatographic system is insufficient. Selectivity is the ability to differentiate between two compounds based on their interactions with the stationary and mobile phases.[4]
Solutions:
-
Optimize the Solvent System (TLC is Key):
-
Fine-tune Polarity: Test solvent systems with very small, incremental changes in polarity. For example, if you are using 10% Ethyl Acetate in Hexane, try 8%, 9%, 11%, and 12%.
-
Change Solvent Selectivity: Swapping one solvent for another of similar polarity but different chemical nature can alter the separation. For example, you could try replacing some of the ethyl acetate with dichloromethane or tert-butyl methyl ether (TBME). These solvents have different interactions (e.g., dipole-dipole, hydrogen bonding capabilities) with your analytes and the stationary phase, which can change the elution order or improve separation.
-
-
Employ Gradient Elution:
-
Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase the polarity during the column run.[6] This helps to first elute the less polar compounds with good separation and then elute the more tightly bound compounds (like your target) in a sharper band, which can improve resolution from nearby impurities.
-
-
Reduce Column Loading: Overloading the column is a common cause of poor separation.[5] As a rule of thumb, the amount of crude material loaded should be about 1-5% of the mass of the silica gel, but this can be lower for difficult separations.
Frequently Asked Questions (FAQs)
Q1: Do I always need to add triethylamine when purifying amines on silica? A1: While not an absolute requirement for every amine, it is a highly recommended starting point, especially for primary and secondary amines, or any amine that shows tailing on a standard TLC plate.[2][4] It is a simple and effective way to prevent yield loss and improve separation.
Q2: Can I use reversed-phase chromatography to purify this compound? A2: Yes, reversed-phase (e.g., C18 silica) chromatography is a viable alternative.[5] In this mode, the most polar compounds elute first. For basic amines, it is often necessary to control the pH of the mobile phase (typically a water/acetonitrile or water/methanol mixture) to ensure the amine is in a consistent protonation state.[4] Adding a base like TEA to the mobile phase in reversed-phase can also improve peak shape.[3]
Q3: How do I choose the correct column size and amount of silica gel? A3: The amount of silica gel needed depends on the difficulty of the separation and the amount of crude material. A common guideline is a silica-to-sample mass ratio of 30:1 to 100:1. For difficult separations, a higher ratio is better. The column diameter is chosen based on the amount of silica, and the height of the silica bed should be roughly 10-15 times the diameter for good resolution.
Q4: My compound is a yellowish liquid. Is this normal? A4: Yes, this compound is described as a yellowish liquid.[1] Aromatic amines are also susceptible to oxidation, which can lead to coloration. It is good practice to handle them under an inert atmosphere (like nitrogen or argon) if possible and store them protected from light.
Q5: How should I prepare my sample for loading onto the column? A5: The goal is to apply the sample to the column in the most concentrated band possible.
-
Wet Loading: Dissolve the sample in the minimum amount of the mobile phase or a slightly more polar solvent.[10]
-
Dry Loading: As described earlier, adsorbing the sample onto an inert support like Celite® or silica gel is often the best method, especially if the sample does not dissolve well in the eluent.[10]
Experimental Protocols & Data
Protocol: TLC Method Development
-
Prepare several TLC developing chambers with different solvent systems. A good starting point for this compound is varying ratios of Hexane and Ethyl Acetate.
-
Add 0.5-1% triethylamine to each solvent system to mitigate tailing.
-
Spot your crude reaction mixture on the TLC plates.
-
Develop the plates and visualize under UV light (if applicable) and/or with a suitable stain (e.g., permanganate or vanillin).
Table 1: Example TLC Solvent System Optimization
| Solvent System (v/v/v) | Rf of Target Compound | Observations |
| 95:5 Hexane / EtOAc | 0.10 | Spot is well-defined but has not moved far enough. |
| 90:10 Hexane / EtOAc | 0.25 | Good movement and separation from baseline impurities. |
| 80:20 Hexane / EtOAc | 0.45 | Compound moves too quickly, poor separation from a less polar impurity. |
| 90:10:1 Hexane / EtOAc / TEA | 0.28 | Excellent spot shape, no tailing. Optimal for column. |
Protocol: Column Chromatography Purification
-
Column Preparation: Select an appropriately sized column and dry-pack it with silica gel (e.g., 230-400 mesh).
-
Equilibration: Pass several column volumes of the initial, low-polarity eluent (e.g., Hexane containing 1% TEA) through the packed silica gel to ensure it is fully wetted and equilibrated.[2]
-
Sample Loading: Prepare your sample using the dry loading method described above for best results. Carefully add the dried sample/silica mixture to the top of the column bed. Add a thin layer of sand on top to prevent disturbance.[12]
-
Elution: Carefully add the eluent to the column. Begin elution with the optimized solvent system from your TLC analysis (e.g., 90:10:1 Hexane/EtOAc/TEA). Apply gentle pressure with air or nitrogen to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in an array of test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflow and Logic Diagrams
Troubleshooting Workflow for Amine Purification
Caption: A decision tree for troubleshooting common column chromatography issues with aromatic amines.
Logical Relationship of Purification Parameters
Caption: Interplay of key factors determining the success of a chromatographic separation.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- Aarti Industries. (n.d.). GPS Safety Summary - this compound.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- ChemicalBook. (n.d.). This compound CAS#: 24544-08-9.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Benchchem. (n.d.). Common byproducts in the synthesis of 2,6-Diethylaniline and how to remove them.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Science Forums. (2011, August 29). Amine purification.
- ThatChemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube.
Sources
- 1. aarti-industries.com [aarti-industries.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Fractional Distillation of 2,6-Diethyl-4-methylaniline
Prepared by: Senior Application Scientist, Gemini Laboratories
This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the fractional distillation of 2,6-Diethyl-4-methylaniline (CAS: 24544-08-9). As a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, achieving high purity is paramount.[1][2][3] This document moves beyond a simple protocol to offer a comprehensive resource for troubleshooting and optimizing this critical purification step.
Section 1: Foundational Data for Distillation
Successful distillation begins with a thorough understanding of the material's physical properties and the nature of potential impurities. This compound is a high-boiling, thermally sensitive compound, making vacuum distillation the required method for purification to prevent thermal decomposition.[4][5][6]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24544-08-9 | [7][8] |
| Molecular Formula | C₁₁H₁₇N | [7][8] |
| Molecular Weight | 163.26 g/mol | [7][8] |
| Appearance | Light yellow to yellow-orange liquid | [1][8][9] |
| Boiling Point (Atmospheric) | ~229.4 °C (at 760 Torr) | [1] |
| Boiling Point (Vacuum) | 113-115 °C (at 4.5 Torr) | [7] |
| Density | ~0.96 g/cm³ (at 20 °C) | [1] |
Table 2: Common Impurities from Synthesis and Their Properties
The primary synthesis route, the ethylation of aniline, can introduce several byproducts with boiling points that necessitate efficient fractional distillation for removal.[10][11]
| Impurity | Boiling Point (Atmospheric) | Classification | Separation Challenge |
| Aniline (Starting Material) | ~184 °C | Lower-boiling | Relatively easy to separate as a forerun. |
| o-Ethylaniline | ~216 °C | Lower-boiling | Close boiling point to the product, requiring a highly efficient column.[10] |
| 2,4,6-Triethylaniline | >230 °C | Higher-boiling | Will remain in the distillation residue.[10] |
| N-(...)-diethylaniline derivatives | >250 °C | Higher-boiling | Complex, high molecular weight byproducts that remain in the residue.[11] |
Section 2: Recommended Protocol: Vacuum Fractional Distillation
This protocol is designed as a self-validating system. Adherence to these steps minimizes common errors and provides a reliable baseline for troubleshooting.
Experimental Workflow Diagram
Caption: High-level workflow for the vacuum fractional distillation of this compound.
Step-by-Step Methodology
-
Preparation:
-
Flask Selection: Choose a round-bottom flask that will be 1/2 to 2/3 full with the crude material to ensure optimal surface area for boiling.
-
Boiling Aid: Add a new magnetic stir bar for smooth boiling. Boiling chips are less effective under vacuum.
-
Glassware Inspection: Meticulously inspect all glassware for star cracks or defects that could cause an implosion under vacuum.
-
-
Apparatus Setup:
-
Assemble the apparatus as shown in the diagram below. Use high-vacuum grease sparingly on all ground glass joints.
-
Fractionating Column: A Vigreux column or a packed column (e.g., with Raschig rings or structured packing) is essential. Packed columns offer higher efficiency for separating close-boiling impurities.[5][12][13]
-
Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[14]
-
Insulation: Wrap the distillation flask neck and the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient and prevent stalling.[10][14]
-
Vacuum System: Connect the vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors. An in-line manometer is non-negotiable for monitoring and controlling the system pressure.
-
Distillation Apparatus Diagram
Caption: Standard laboratory setup for vacuum fractional distillation.
-
Execution:
-
Begin stirring and slowly open the system to the vacuum source.
-
Once the target pressure is stable, begin heating the distillation flask gently.
-
Observe a ring of condensate rising slowly up the column.[14] A rapid rise indicates excessive heating.
-
Forerun Fraction: Collect the first few milliliters of distillate, which will primarily contain lower-boiling impurities like residual solvents and aniline.[10] The head temperature will be unstable or plateau at a low temperature during this phase.
-
Main Fraction: The head temperature will rise and then stabilize. Collect the main fraction of this compound while the temperature and pressure remain constant at the expected boiling point for that pressure (e.g., 113-115 °C at 4.5 Torr[7]).
-
End of Distillation: If the temperature drops or rises sharply, it indicates the main fraction is finished. Stop the distillation by removing the heating mantle.
-
-
Shutdown:
-
Allow the entire system to cool to room temperature before venting.
-
Slowly vent the system, preferably by back-filling with an inert gas like nitrogen to prevent oxidation of the hot residue.
-
Disassemble the apparatus and analyze the collected fractions for purity.
-
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the distillation in a direct question-and-answer format.
Troubleshooting Logic Flow
Caption: A logical flowchart for diagnosing common distillation problems.
Q1: Why is the vacuum level unstable or not reaching the target pressure?
-
Probable Cause(s):
-
System Leaks: The most common cause. Leaks often occur at ground glass joints, hose connections, or through cracks in the glassware.
-
Inefficient Cold Trap: A saturated or improperly cooled cold trap will allow volatile substances to enter the vacuum pump, degrading its performance.
-
Poor Pump Performance: The vacuum pump oil may be contaminated or the pump itself may require maintenance.
-
-
Recommended Actions:
-
Leak Check: Systematically check all joints. Ensure Keck clips are secure. If a leak is suspected, carefully re-grease and re-seat the joint.
-
Refresh Cold Trap: Ensure the trap is filled with the appropriate coolant (e.g., liquid nitrogen). If it has accumulated a significant amount of frozen solvent, it should be carefully cleaned and reset.
-
Pump Maintenance: Check the color and level of the pump oil. If it is cloudy or dark, it needs to be changed.
-
Q2: My final product is contaminated with o-ethylaniline. How can I improve separation?
-
Probable Cause(s):
-
Distillation Rate is Too High: An excessive boil-up rate overwhelms the fractionating column, preventing the establishment of vapor-liquid equilibrium and reducing the number of effective theoretical plates.[15]
-
Insufficient Column Efficiency: The chosen column (e.g., a short Vigreux) may not have enough theoretical plates to separate two compounds with close boiling points.
-
Column Flooding: Excessive vapor flow can cause liquid to be carried up the column, destroying the separation gradient.[16] Signs include a sharp rise in column pressure and liquid accumulation.
-
-
Recommended Actions:
-
Reduce Heating: Lower the temperature on the heating mantle to slow the distillation rate to approximately 1-2 drops per second.
-
Increase Column Efficiency: Use a longer column or switch from a Vigreux to a packed column (e.g., with Raschig rings or structured packing) to increase the number of theoretical plates.[13][17]
-
Address Flooding: If flooding occurs, immediately remove the heat source, allow the liquid to drain back into the flask, and restart the heating at a much slower rate.
-
Q3: The distillation has stalled; the condensate ring is no longer rising. What should I do?
-
Probable Cause(s):
-
Insufficient Heat Input: The heat supplied is not enough to overcome heat loss to the environment.
-
Excessive Heat Loss: The column and flask neck are not properly insulated.[14]
-
Vacuum is Too High: The pressure might be so low that the boiling point of the liquid is below the temperature achievable with the heating setup, or the ambient temperature of the upper column is causing premature condensation.
-
-
Recommended Actions:
-
Increase Heat: Gradually increase the heating mantle temperature.
-
Improve Insulation: Ensure the column is well-wrapped with glass wool or aluminum foil.[10]
-
Adjust Pressure: Slightly reduce the vacuum (e.g., by carefully bleeding in a small amount of inert gas) to raise the boiling point into the operable temperature range.
-
Q4: The material in the distillation flask has turned dark brown or black.
-
Probable Cause(s):
-
Thermal Decomposition: The pot temperature is too high, causing the aromatic amine to degrade. Aromatic amines can be susceptible to thermal decomposition, especially at temperatures above 200°C.[18][19]
-
Oxidation: A small leak in the system is allowing air to enter, which oxidizes the amine at high temperatures.
-
-
Recommended Actions:
-
Lower the Temperature: The primary advantage of vacuum distillation is lowering the boiling point to avoid this exact problem.[4][20] Use a lower pressure to enable distillation at a safer, lower temperature.
-
Ensure an Inert System: Meticulously check for leaks. After the distillation is complete, backfill the cooled apparatus with nitrogen or argon rather than air.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Is atmospheric distillation a viable option for this compound? A: It is strongly discouraged. The atmospheric boiling point of ~229°C is high enough to risk significant thermal degradation.[1][19] This can lead to yield loss and the formation of difficult-to-remove, high-boiling impurities. Vacuum distillation is the authoritative method for preserving the integrity of the compound.[4]
Q: What is the best type of packing material for the fractionating column? A: For vacuum applications, the ideal packing provides a high surface area for vapor-liquid contact while maintaining a low pressure drop.[13][17] While random packings like Raschig rings or Berl saddles are effective[21][22], structured packing is often superior as it offers a more efficient separation with a lower pressure drop, which is critical for maintaining high vacuum throughout the column.[5][12][13]
Q: How do I determine the correct operating pressure and temperature? A: The goal is to find a pressure where the compound's boiling point is well below its decomposition temperature. A standard temperature-pressure nomograph can be used to estimate the boiling point at various pressures.[5] A good starting point is the documented value of 113-115 °C at 4.5 Torr.[7] Aim for a pot temperature no more than 20-30 °C higher than the vapor temperature to ensure smooth boiling without superheating.
Q: What are the critical safety precautions for this procedure? A:
-
Chemical Hazard: this compound is harmful if swallowed or in contact with skin.[1] Always handle it in a certified chemical fume hood while wearing appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.
-
Vacuum Hazard: There is a risk of implosion. Only use glassware rated for vacuum work and ensure there are no cracks or chips. A safety shield should be placed in front of the apparatus.
-
Thermal Hazard: The apparatus becomes very hot. Use caution when handling and allow the system to cool completely before disassembly.
References
-
Pro-Pak® Column Packing. (n.d.). Pope Scientific, Inc. [Link]
-
Fractionating Distillation Column Manufacturer & Supplier. (n.d.). Ambani Metal. [Link]
-
Distillation Columns: Plates and Packing. (n.d.). EPCM Holdings. [Link]
-
Distillation Packing Materials. (n.d.). The Lab Depot. [Link]
-
The Best Distillation Column Packing Material (For Reflux). (n.d.). Distilmate. [Link]
- Hemvichian, K., & Ishida, H. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Polymer, 43(18), 4949-4957.
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Hemvichian, K., & Ishida, H. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Semantic Scholar. [Link]
-
Troubleshooting in Distillation Columns. (2015). Slideshare. [Link]
- Tanthana, J., & Vevelstad, S. J. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16015-16025.
-
Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Eyer, M., & Vamvakas, G. (2019). Thermal Stability of Amine Compounds and Dichloromethane. Organic Process Research & Development, 23(10), 2244-2249.
-
Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC. [Link]
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Vacuum Distillation: Process, Applications & Pump Requirements. (n.d.). BRANDTECH Scientific. [Link]
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How Do You Troubleshoot Common Distillation Column Issues? (2023). Chemistry For Everyone. [Link]
-
Vacuum Distillation. (n.d.). Busch Global. [Link]
-
What is Vacuum Distillation & How Does it Work? (n.d.). Lechler. [Link]
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Vacuum distillation. (n.d.). Wikipedia. [Link]
-
Exploring this compound: Properties and Applications. (n.d.). LinkedIn. [Link]
- Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324.
-
Distillation Column Troubleshooting Part 1. (2021). YouTube. [Link]
-
Resolving Process Distillation Equipment Problems. (n.d.). KLM Technology Group. [Link]
- Chemical process for preparing methylene bis-anilines. (1981).
- Process for producing 2,6-dialkylanilines. (1980).
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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Anilines
Welcome to our dedicated troubleshooting resource for High-Performance Liquid Chromatography (HPLC) analysis. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust methods. This guide provides in-depth, experience-based solutions specifically for the common and often frustrating issue of peak tailing when analyzing anilines and other basic compounds.
Troubleshooting Guide: Why is My Aniline Peak Tailing?
Peak tailing is one of the most frequent issues encountered in reversed-phase HPLC, especially with basic analytes like anilines.[1][2][3] The ideal Gaussian peak shape becomes distorted, leading to problems with integration, resolution, and overall reproducibility.[1][4] This guide will walk you through the primary causes of this phenomenon and provide a systematic approach to resolving it.
The root cause of peak tailing for basic compounds is often the presence of more than one retention mechanism.[2][3] While the primary, desired retention is hydrophobic interaction with the stationary phase, secondary, unwanted interactions can occur, causing a portion of the analyte molecules to lag behind the main peak, creating a "tail".[2]
Cause 1: Secondary Interactions with Residual Silanol Groups
This is the most common culprit when analyzing basic compounds like anilines on silica-based reversed-phase columns (e.g., C18, C8).[2][5][6]
The "Why": Understanding the Mechanism
HPLC stationary phases are typically synthesized by bonding hydrophobic ligands (like C18) to a silica support.[7][8] However, due to steric hindrance, it's impossible to cover all the active sites on the silica surface.[7] This leaves behind unreacted, polar silanol groups (Si-OH).[7][8]
At mobile phase pH values above approximately 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[2][9][10] Anilines, being basic, will be protonated and positively charged in an acidic mobile phase. This leads to a strong ionic interaction between the positively charged aniline molecules and the negatively charged silanol groups.[9][11] This secondary interaction is stronger than the primary hydrophobic retention, causing delayed elution for some analyte molecules and resulting in a tailing peak.[2][9]
Diagram: Aniline Interaction with a Deprotonated Silanol Group
Caption: Unwanted ionic attraction between aniline and the column.
Solutions & Protocols
Your primary goal is to minimize this secondary ionic interaction. This can be achieved through several strategies:
1. Mobile Phase pH Adjustment:
-
Logic: By lowering the mobile phase pH (typically to between 2.5 and 3.5), you can protonate the residual silanol groups, neutralizing their negative charge.[2][3][11][12] This eliminates the strong ionic interaction, leaving only the weaker hydrogen bonding and the desired hydrophobic interactions, which significantly improves peak shape.[9]
-
Protocol:
-
Prepare your aqueous mobile phase.
-
Add an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[13]
-
Carefully measure the pH and adjust to a final value between 2.5 and 3.0.
-
Equilibrate your column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
2. Use of Mobile Phase Additives (Competitive Amines):
-
Logic: Adding a small, basic amine, such as triethylamine (TEA), to the mobile phase can "mask" the active silanol sites.[3][12][14] The TEA molecules will preferentially interact with the silanol groups, effectively blocking the aniline analytes from these secondary interaction sites.[11][12]
-
Protocol:
-
Add a low concentration of a competitive amine (e.g., 5-20 mM triethylamine) to your mobile phase.[12]
-
Adjust the pH of the mobile phase as needed.
-
Thoroughly equilibrate the column to ensure the stationary phase surface is saturated with the additive.
-
3. Increase Buffer Concentration:
-
Logic: Increasing the ionic strength of the mobile phase can help to shield the charged silanol sites and reduce their interaction with the basic analytes.[15]
-
Protocol:
Cause 2: Metal Chelation
While less common than silanol interactions, chelation can be a significant cause of peak tailing for specific analytes, including some anilines with susceptible functional groups.
The "Why": Understanding the Mechanism
Low-purity silica used in older columns can contain trace metal impurities like iron, aluminum, or titanium.[3][8][12][17] These metal ions can act as Lewis acids and form strong coordinate bonds (chelation) with analytes that are Lewis bases, such as molecules with multiple polar groups or specific arrangements of electron-donating groups.[6][18][19] This strong, secondary retention mechanism can cause severe peak tailing or even irreversible adsorption of the analyte.[8] Even modern HPLC systems with stainless steel or titanium components can leach metal ions that accumulate on the column and cause these issues.[19]
Solutions & Protocols
1. Use High-Purity, Modern HPLC Columns:
-
Logic: Modern columns are typically made from high-purity silica with very low metal content ("Type B" silica), which significantly reduces the potential for chelation.[3][20] Many are also specifically designed and tested for excellent peak shape with basic compounds.
-
Action: Switch to a column from a reputable manufacturer that is designated as "base-deactivated," "high-purity," or specifically marketed for the analysis of basic compounds.
2. Add a Chelating Agent to the Mobile Phase:
-
Logic: A small amount of a chelating agent, like ethylenediaminetetraacetic acid (EDTA), can be added to the mobile phase. The EDTA will preferentially bind to the metal contaminants on the stationary phase, rendering them unavailable to interact with your analyte.
-
Protocol:
-
Add a low concentration of EDTA (e.g., 0.1-0.5 mM) to your aqueous mobile phase.
-
Ensure the pH is appropriate for both your separation and the chelating activity.
-
Equilibrate the column thoroughly.
-
Cause 3: Column and System Issues
Sometimes, the problem is not chemical but physical. These issues typically affect all peaks in the chromatogram, not just the aniline.[16][21]
The "Why": Understanding the Mechanism
-
Column Void: Over time or due to pressure shocks, the packed bed of the stationary phase at the column inlet can settle, creating a void or channel.[21] This disrupts the sample path, causing band broadening and tailing.
-
Blocked Frit: The inlet frit of the column can become partially blocked with particulate matter from the sample or mobile phase.[16] This leads to a distorted flow path and poor peak shape.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can contribute to band broadening and tailing.[10][22]
Solutions & Protocols
-
Check for Blockages: If you use a guard column, replace it first, as it's a common source of contamination.[4][16][23] If tailing persists, try backflushing the analytical column (disconnect from the detector first) to dislodge particulates from the inlet frit.[16]
-
Inspect for Voids: A sudden drop in backpressure accompanied by tailing peaks can indicate a column void.[23] In this case, the column usually needs to be replaced.
-
Minimize Dead Volume: Ensure you are using tubing with the correct internal diameter for your system (e.g., 0.005" for UHPLC) and that all fittings are made correctly to avoid unnecessary dead space.[10]
Frequently Asked Questions (FAQs)
Q1: I've lowered the mobile phase pH to 2.5, but my aniline peak is still tailing. What should I try next?
If lowering the pH doesn't completely solve the issue, it suggests other factors are at play.
-
First, consider your column's age and quality. Even at low pH, a very old or low-quality column may still have highly active silanol sites. Try a new, high-purity, end-capped column designed for basic compounds.[14][15]
-
Second, try adding a competitive amine like triethylamine (TEA) to your low-pH mobile phase. The combination of low pH and a silanol-masking agent can be very effective.
-
Third, evaluate the possibility of metal chelation. If your aniline has chelating properties, switch to a certified low-metal content column or add a chelating agent like EDTA to the mobile phase.
Q2: Will switching my organic modifier from acetonitrile to methanol help with peak tailing?
Switching organic modifiers primarily affects the selectivity of your separation, but it can sometimes influence peak shape.[13] Methanol is a more protic solvent and can sometimes engage in hydrogen bonding with silanol groups, providing a slight masking effect. While it's not a primary solution for severe tailing, if you are optimizing your method, it is a variable worth testing. The primary drivers of peak shape for anilines will still be mobile phase pH and column chemistry.[24]
Q3: My sample is dissolved in a strong solvent like 100% acetonitrile, but my mobile phase is highly aqueous. Could this cause tailing?
Yes, this is a common issue known as "solvent mismatch."[6][25][26] If your sample is injected in a solvent that is significantly stronger than your mobile phase, the sample band will not focus properly at the head of the column.[25][27] This leads to band broadening and can cause distorted or tailing peaks.
-
Solution: The best practice is to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[28] If your analyte is not soluble in a weaker solvent, inject the smallest possible volume to minimize the effect.[23]
Q4: What is an "end-capped" column, and how does it help?
End-capping is a secondary chemical process performed after the primary C18 or C8 bonding.[7][29] A small, less bulky silane reagent (like trimethylchlorosilane) is used to react with and "cap" many of the remaining accessible silanol groups.[8][29] This makes the surface more hydrophobic and significantly reduces the number of active sites available to cause secondary interactions with basic analytes like anilines, thereby improving peak shape.[2][10][29]
Q5: Are there alternative column chemistries I should consider for aniline analysis?
Absolutely. If you continue to face challenges with traditional C18 columns, consider these alternatives:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain.[29] This polar group can interact with residual silanols, effectively shielding them from your basic analytes.[8] They also offer different selectivity and are often compatible with 100% aqueous mobile phases.
-
Charged Surface Hybrid (CSH) or Positive Surface Charge Columns: These columns are engineered to have a low level of positive charges on the surface. At low pH, this positive surface repels protonated basic analytes like anilines, preventing them from getting close enough to interact with the underlying silanol groups.[5]
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity for compounds that are challenging to separate on traditional phases.[30][31]
Summary of Troubleshooting Strategies
| Potential Cause | Primary Solution | Secondary Actions | Key Indicators |
| Silanol Interactions | Adjust mobile phase pH to 2.5-3.5. | Add competitive amine (TEA); Increase buffer strength; Use a modern, end-capped, high-purity column. | Tailing is specific to basic compounds; improves at lower pH. |
| Metal Chelation | Use a high-purity, "Type B" silica column. | Add a chelating agent (EDTA) to the mobile phase. | Tailing is severe for specific analytes, even at low pH. |
| Column/System Voids | Replace the column. | Use guard columns; avoid pressure shocks. | All peaks tail; sudden drop in backpressure. |
| Blocked Frit | Backflush the column; replace the frit. | Filter all samples and mobile phases. | All peaks tail; gradual increase in backpressure. |
| Sample Solvent Mismatch | Dissolve sample in mobile phase or a weaker solvent. | Inject the smallest possible volume. | Peak distortion, especially for early eluting peaks. |
Workflow for Troubleshooting Peak Tailing
Caption: A systematic workflow for diagnosing and resolving peak tailing.
References
-
CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]
-
Restek. (2014). Troubleshooting HPLC- Tailing Peaks. [Link]
-
Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Hawach Scientific. (2025). Stationary Phase and Surface Chemistry of HPLC Columns. [Link]
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Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
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Phenomenex. LC Technical Tip: The Role of End-capping. [Link]
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Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
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Turner, J. (2020). Analysis of Bases – The Chromatography Method of the Old and New. Phenomenex Blog. [Link]
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uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns. YouTube. [Link]
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Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]
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SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]
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INTERCHIM. HPLC Ion Pair Reagents. [Link]
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ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
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Bosch, E., et al. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. [Link]
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GL Sciences. HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. [Link]
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Shimadzu. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]
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Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
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Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]
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SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]
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Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
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Element Lab Solutions. Peak Tailing in HPLC. [Link]
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uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]
-
ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. [Link]
-
Shimadzu. Effects of Sample Solvents on Peak Shape. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
De Malsche, W., et al. (2021). A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns. PubMed. [Link]
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The Pharma Guide. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Gritti, F., & Guiochon, G. (2005). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
Boag, M. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
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Ray, A. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
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Axion Analytical Labs, Inc. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
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Gritti, F., & Guiochon, G. (2025). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. ResearchGate. [Link]
-
PharmaGuru. (2025). How To Select Equivalent HPLC Columns: Get Mastery In 5 Minutes. [Link]
-
Little, J. L. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
-
ResearchGate. (2014). Why heavy metals produces peak tailing on reversed phase columns (ODS)?. [Link]
-
An, D. D., et al. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC - NIH. [Link]
-
Axion Labs. HPLC Peak Tailing. [Link]
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
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Technical Support Center: Stability and Handling of 2,6-Diethyl-4-methylaniline
Welcome to the technical support resource for 2,6-Diethyl-4-methylaniline (DEMA). This guide is intended for researchers, scientists, and drug development professionals to address common stability issues encountered during storage and experimentation. As a substituted aniline, DEMA's stability is paramount for the reliability and reproducibility of your results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My previously colorless to light yellow this compound has turned yellow or brown. What is the cause?
A1: The observed color change is a classic indicator of oxidation. Aromatic amines, including DEMA, are susceptible to degradation upon exposure to air (oxygen) and light.[1][2] The amino group (-NH₂) makes the aromatic ring electron-rich, rendering it prone to oxidation.[3] This process leads to the formation of highly conjugated, colored impurities, which can include nitroso and nitro derivatives, as well as products from polymerization.[1][3][4] Even minor discoloration suggests that the purity of the material may be compromised.
Q2: What are the primary factors that accelerate the degradation of this compound during storage?
A2: Several environmental factors can accelerate the degradation of DEMA:
-
Oxygen: Atmospheric oxygen is the primary oxidizing agent.[1] Frequent opening of the container or improper sealing allows for continuous exposure.
-
Light: UV and visible light can provide the energy to initiate and propagate oxidative reactions.[4]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[5] While DEMA is stable at recommended storage temperatures, prolonged exposure to ambient or higher temperatures will hasten degradation.[6]
-
Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.[7] It is crucial to avoid storing DEMA in containers made of or contaminated with incompatible metals.
Q3: How can I minimize the oxidation of this compound during storage?
A3: To maintain the integrity of DEMA, adhere to the following storage best practices. These recommendations are designed to mitigate the impact of the factors mentioned in Q2.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidation.[4] |
| Container | Tightly Sealed Amber Glass Bottle | Protects from light and air exposure.[7] |
| Temperature | Refrigerated (2-8°C) | Slows down the rate of chemical degradation.[6] |
| Location | Cool, Dry, Well-Ventilated Area | Ensures a stable storage environment away from heat sources. |
Q4: If my this compound has discolored, is it still usable for my experiments?
A4: The usability of discolored DEMA depends on the sensitivity of your application. For non-critical applications, a minor color change may not significantly impact the outcome. However, for sensitive applications such as pharmaceutical development, quantitative analyses, or kinetic studies, the presence of impurities can lead to erroneous and irreproducible results. It is highly recommended to verify the purity of the material before use.[7] If significant degradation has occurred, purification or using a fresh, unopened batch is the best course of action.
Troubleshooting Guide for Suspected Degradation
If you suspect your this compound has degraded, follow this step-by-step guide to assess the material's integrity and determine the appropriate course of action.
Step 1: Visual Inspection
-
Action: Carefully observe the color and physical state of your DEMA sample.
-
Interpretation:
-
Colorless to Pale Yellow Liquid: This is the expected appearance of pure DEMA.
-
Yellow, Brown, or Reddish-Brown Liquid: This indicates probable oxidation and the presence of impurities.[3][4]
-
Presence of Precipitate or Solid Mass: This could suggest polymerization or the formation of insoluble degradation products.[4]
-
Step 2: Purity Verification (Analytical Testing)
If visual inspection suggests degradation, or if your experiments are yielding inconsistent results, a quantitative purity assessment is necessary.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of aromatic amines.[8] Gas Chromatography (GC) can also be utilized.[7]
-
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a dilute solution of your DEMA sample in a suitable solvent (e.g., acetonitrile or methanol). Also, prepare a standard solution using a fresh, unopened batch of DEMA if available.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength where DEMA has significant absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject your sample and the standard.
-
Calculate the purity of your sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
-
Examine the chromatogram for the presence of new peaks, which are indicative of degradation products.
-
-
Step 3: Decision and Corrective Actions
Based on the purity analysis, decide on the next steps:
-
Purity within Specification: If the purity is within the acceptable range for your application, you may proceed with your experiments. However, it is advisable to review your storage and handling procedures to prevent further degradation.
-
Purity Out of Specification:
-
Purification: For valuable or difficult-to-replace batches, purification via distillation or column chromatography may be an option.
-
Discard and Replace: For most routine applications, the most reliable solution is to discard the degraded material according to your institution's safety guidelines and obtain a fresh, unopened batch of this compound.
-
Visualizing Degradation and Troubleshooting
To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathway and a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Plausible oxidation pathway for this compound.
References
-
Arylamines like aniline often undergo discoloration upon exposure to air and light during storage. This color change, from a colorless or pale yellow to a darker color, is attributed to the oxidation of the amine. (2024). Discussion Forum. [Link]
-
Aniline gets coloured on standing in air for a long time. (2019). Brainly.in. [Link]
-
Aniline. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]
-
Aniline. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]
-
Amines. (n.d.). NCERT. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138. [Link]
-
Hoppe, M., Gmeiner, M., & Schmid, P. (2016). Examining primary aromatic amines’ stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 33(4), 743-753. [Link]
-
Matyjasik, M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 232. [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. [Link]
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Technical Support Center: Handling and Disposal of 2,6-Diethyl-4-methylaniline
This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical support for the safe handling and disposal of 2,6-Diethyl-4-methylaniline (CAS: 24544-08-9). The information herein is structured to address specific issues you may encounter during your experiments, ensuring both scientific integrity and operational safety.
I. Core Concepts & Safety Overview
This compound is a sterically hindered aromatic amine, appearing as a colorless to yellowish liquid.[1][2] Its chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[2] However, like many aromatic amines, it presents hazards that necessitate careful handling and disposal protocols. This compound is harmful if swallowed or in contact with skin and is suspected of causing genetic defects.[3][4][5]
Key Hazards:
-
Methemoglobinemia: Like other aromatic amines, it can interfere with oxygen transport in the blood.[6][7]
-
Air and Light Sensitivity: Prone to oxidation, which can lead to discoloration (darkening) and the formation of impurities.[5]
-
Environmental Hazard: Discharge into the environment should be avoided.[1][4]
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 24544-08-9 | [1][8] |
| Molecular Formula | C₁₁H₁₇N | [3] |
| Molecular Weight | 163.26 g/mol | [3][8] |
| Appearance | Colorless to yellowish liquid | [1][2] |
| Boiling Point | 259.1°C at 760 mmHg | [3] |
| Flash Point | 111.7°C | [3] |
| Density | 0.94 g/cm³ | [3] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling of this compound.
Q1: What is the appropriate personal protective equipment (PPE) for handling this compound?
A1: Always handle this compound in a well-ventilated fume hood.[9] The required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, a respirator with an appropriate organic vapor cartridge is required.
Q2: My bottle of this compound has turned dark brown. Is it still usable?
A2: The dark brown color indicates oxidation and the presence of impurities.[5] For high-purity applications, such as in catalysis or pharmaceutical synthesis, purification by vacuum distillation is recommended before use.[5] For less sensitive reactions, it may still be usable, but be aware that impurities can lead to lower yields and unexpected side reactions.[5]
Q3: How should I properly store this compound?
A3: To maintain its integrity, store this compound in a tightly sealed container in a cool, dry, and dark place.[4][5] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5] Keep it away from incompatible materials like strong oxidizing agents and acids.[5]
Q4: What should I do in case of a small spill of this compound?
A4: For small spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1][9]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]
-
Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
Q5: What is the correct first aid procedure for exposure to this compound?
A5:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3][4][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.[3][4]
III. Troubleshooting Guides for Experimental Use
This section provides solutions to specific problems that may arise during experiments involving this compound.
Synthesis & Purification
Q1: I'm performing an N-alkylation reaction with this compound and getting a low yield of my desired product. What could be the cause?
A1: Low yields in N-alkylation reactions can stem from several factors:
-
Steric Hindrance: The two ethyl groups at the ortho positions create significant steric hindrance, which can slow down the reaction rate. You may need to use more forcing reaction conditions, such as higher temperatures or longer reaction times.
-
Oxidation: If the reaction is not performed under strictly inert conditions, the starting material or product can oxidize.[5] Ensure your reaction setup is free of air by using an inert gas (argon or nitrogen) and degassed solvents.
-
Byproduct Formation: Over-alkylation (dialkylation) can occur. To minimize this, use a controlled stoichiometry of your alkylating agent.
Q2: My reaction mixture containing this compound is a complex mixture of byproducts. How can I purify my product?
A2: The primary methods for purifying this compound and its derivatives are fractional distillation and column chromatography.[10]
-
Fractional Distillation: This is effective for separating components with different boiling points. For instance, unreacted aniline (boiling point: ~184°C) and mono-ethylated anilines can be removed as lower-boiling fractions.[10]
-
Column Chromatography: For smaller scale purifications or to separate compounds with very close boiling points, silica gel column chromatography is a good option.[10] A common eluent system is a gradient of ethyl acetate in hexane.[10]
Troubleshooting Purification by Fractional Distillation:
| Issue | Possible Cause | Solution |
| Poor separation of closely boiling isomers | Inefficient distillation column or incorrect distillation rate. | Use a fractionating column with a high number of theoretical plates (e.g., Vigreux or packed column). Maintain a slow and steady distillation rate.[10] |
| Product decomposition | Distillation temperature is too high. | Perform the distillation under vacuum to lower the boiling point of the components. |
Troubleshooting Purification by Column Chromatography:
| Issue | Possible Cause | Solution |
| Poor separation on silica gel | Inappropriate eluent polarity. | Optimize the eluent system by running TLC with various solvent ratios. If silica gel is ineffective, consider using a different stationary phase like alumina.[10] |
| Product streaking on the column | Sample is too concentrated or insoluble in the eluent. | Load the sample in a minimal amount of solvent. Ensure the chosen eluent system can dissolve your compound. |
Handling & Stability
Q1: I find this compound to be quite viscous. How can I handle and transfer it accurately?
A1: Viscous liquids can be challenging to pipette accurately.
-
Use Positive Displacement Pipettes: These are ideal for viscous liquids as the piston is in direct contact with the liquid, eliminating errors from air cushion expansion.
-
Reverse Pipetting Technique: If using a standard air displacement pipette, use the reverse pipetting technique. This involves aspirating more liquid than needed and then dispensing the set volume, leaving a small amount in the tip.
-
Warming the Liquid: Gently warming the container to room temperature can reduce its viscosity, making it easier to handle.[11]
Q2: My reaction is sensitive to moisture, and this compound seems to be absorbing water. How can I prevent this?
A2: While not highly hygroscopic, it's good practice to handle it under dry conditions for moisture-sensitive reactions.
-
Use Dry Glassware: Ensure all your glassware is oven-dried before use.
-
Inert Atmosphere: Handle the compound under a dry inert atmosphere (argon or nitrogen).
-
Dry Solvents: Use anhydrous solvents for your reaction.
IV. Waste Disposal Protocols
Proper disposal of this compound waste is crucial to protect human health and the environment.
Q1: How should I dispose of waste containing this compound?
A1: All waste containing this compound must be treated as hazardous waste.[1]
-
Segregation: Do not mix this compound waste with other waste streams, especially non-hazardous waste.
-
Containment: Collect all liquid and solid waste in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and list all its contents, including this compound and any solvents.
-
Disposal Route: The collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1] The primary disposal method is typically high-temperature incineration.
Q2: Can I neutralize or treat this compound waste in the lab before disposal?
A2: In-lab treatment of hazardous waste is generally not recommended unless you have a specific, validated, and approved protocol from your institution's EHS office. Aromatic amines can be degraded through chemical oxidation (e.g., with potassium permanganate in an acidic solution), but this should only be performed by trained personnel with appropriate safety measures in place. For most laboratory settings, direct disposal of the unreacted waste through a licensed contractor is the safest and most compliant method.
Q3: How do I dispose of empty containers of this compound?
A3: Empty containers must be handled carefully.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinseate as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.
-
After rinsing and allowing it to air dry in a fume hood, the container can often be disposed of as regular solid waste. However, always check with your institution's EHS guidelines.
V. Visualized Workflows
Safe Handling and Transfer Workflow
Caption: Workflow for the safe handling and transfer of this compound.
Waste Disposal Decision Tree
Caption: Decision tree for the proper disposal of this compound waste.
VI. References
-
Aarti Industries. (2025, June 4). GPS Safety Summary - this compound.
-
Benchchem. (2025). Common byproducts in the synthesis of 2,6-Diethylaniline and how to remove them.
-
EvitaChem. Buy this compound (EVT-303820) | 24544-08-9.
-
Santa Cruz Biotechnology. 2,4,6-Trimethylaniline.
-
Cole-Parmer. Material Safety Data Sheet - 4,4'-Methylene-Bis-(2,6-Diethylaniline), 99%.
-
Organic Syntheses. Procedure.
-
Journal of Chemical and Pharmaceutical Research. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.
-
ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.
-
CPAChem. (2022, October 4). Safety data sheet.
-
Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
-
Guidechem. This compound (cas 24544-08-9) SDS/MSDS download.
-
Canadian Science Publishing. SOME CHEMISTRY OF 2,6-DIETHYLANILINE.
-
Benchchem. This compound | 24544-08-9.
-
lookchem. This compound Safety Data Sheets(SDS).
-
Chemsrc. This compound | CAS#:24544-08-9.
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?.
-
Ningbo Inno Pharmchem Co.,Ltd. (2023, April 29). Discover the Benefits of this compound in Your Products.
-
LabRoots. (2018, June 29). Handling of viscous liquids - Basics, Techniques and Tricks [Video]. YouTube.
-
Benchchem. (2025). Technical Support Center: Best Practices for Handling Air-Sensitive 2,6-Diethylaniline.
-
Santa Cruz Biotechnology. This compound | CAS 24544-08-9.
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- 9. This compound | CAS#:24544-08-9 | Chemsrc [chemsrc.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 2,6-Diethyl-4-methylaniline Quantification
Introduction: The Analytical Imperative for 2,6-Diethyl-4-methylaniline
This compound (CAS: 24544-08-9) is an aromatic amine that serves as a key intermediate in the synthesis of various commercial products, including dyes, pesticides, and active pharmaceutical ingredients (APIs) such as the local anesthetic articaine.[1][2] As with many aromatic amines, it can be considered a "structural alert" for potential genotoxicity.[3] Its presence as a residual starting material or impurity in a final drug substance is a critical quality attribute that must be strictly controlled. Regulatory bodies like the FDA and EMA have established stringent limits for such impurities, often based on a Threshold of Toxicological Concern (TTC) which can be as low as 1.5 µg per day.[4][]
This necessity for control mandates the use of a reliable, sensitive, and specific analytical method for its quantification. The objective of validating such a method is to provide documented evidence that the procedure is fit for its intended purpose.[6][7] This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for quantifying this compound, structured in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]
The Analytical Landscape: Choosing the Right Tool
While several techniques can quantify aromatic amines, the selection depends on the required sensitivity, available instrumentation, and the complexity of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, often requiring derivatization to improve the chromatographic properties of polar amines.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers exceptional sensitivity and selectivity, making it the gold standard for trace-level quantification, especially for genotoxic impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[11][12][13]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Represents the most ubiquitous and robust technique in quality control laboratories.[11] It provides a balance of sensitivity, specificity, and cost-effectiveness, making it highly suitable for quantifying impurities at levels typically required for API release testing.
For this guide, we focus on an HPLC-UV method , as it represents a widely accessible and reliable workhorse method in the pharmaceutical industry. The principles and protocols described herein are foundational and can be adapted for more advanced techniques like LC-MS/MS.
The Validation Framework: A Systematic Approach
Method validation is not a single experiment but a series of interconnected studies designed to demonstrate a method's performance characteristics. Our approach is grounded in the ICH Q2(R2) and FDA guidelines, which represent the global standard for analytical procedure validation.[8][14][15]
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- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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The Impact of a Single Methyl Group: A Comparative Guide to 2,6-Diethyl-4-methylaniline (DEMA) and 2,6-Diethylaniline (DEA) in Polymer Properties
For researchers, scientists, and drug development professionals, the selection of raw materials is a critical decision that profoundly influences the characteristics of the final product. In the realm of polymer science, the choice of curing agents or monomers can dictate the thermal, mechanical, and chemical properties of the resulting polymer. This guide provides an in-depth technical comparison of two structurally similar aromatic amines, 2,6-Diethyl-4-methylaniline (DEMA) and 2,6-diethylaniline (DEA), and their respective impacts on polymer properties.
While differing by only a single methyl group on the aromatic ring, the presence of this substituent in DEMA introduces subtle yet significant changes in steric hindrance and electron density, which in turn affect the reactivity and the final architecture of the polymer network. This comparison will delve into the theoretical underpinnings of these differences and present available experimental insights into how these molecular variations translate to macroscopic polymer performance, particularly in epoxy and polyurethane systems.
At a Glance: Key Structural and Property Differences
The primary distinction between DEMA and DEA lies in the substitution pattern of the aniline ring. Both molecules feature two ethyl groups at the ortho positions (2 and 6), which impart significant steric hindrance around the amine functional group. However, DEMA possesses an additional methyl group at the para position (4).
| Feature | This compound (DEMA) | 2,6-Diethylaniline (DEA) |
| CAS Number | 24544-08-9 | 579-66-8 |
| Molecular Formula | C₁₁H₁₇N | C₁₀H₁₅N |
| Molecular Weight | 163.26 g/mol | 149.24 g/mol |
| Key Structural Difference | Methyl group at the para-position | No substituent at the para-position |
This seemingly minor structural variance has a cascading effect on the electronic and steric environment of the amine, influencing its reactivity and the subsequent properties of polymers derived from it.
The Decisive Role of the Para-Methyl Group: A Deeper Dive
The addition of a methyl group at the para-position of the aniline ring in DEMA introduces two primary effects that differentiate it from DEA:
-
Inductive Effect: The methyl group is an electron-donating group. Through an inductive effect, it pushes electron density into the aromatic ring. This increased electron density on the ring can subtly influence the nucleophilicity of the amine group, potentially affecting its reactivity with electrophilic species like epoxy or isocyanate groups.
-
Steric Hindrance: While the ortho-diethyl groups are the dominant source of steric hindrance around the amine, the para-methyl group in DEMA can further influence the packing of polymer chains and the overall network architecture. This can have implications for properties such as glass transition temperature and mechanical strength.
Studies on substituted anilines have shown that electron-donating substituents can impact the reactivity and physical properties of the resulting polymers. In the context of epoxy curing, for instance, the structure of the aromatic amine curing agent directly influences molecular packing and, consequently, the mechanical strength of the cured resin.[1]
Impact on Polymer Properties: A Comparative Analysis
While direct, side-by-side comparative studies with extensive quantitative data for DEMA and DEA in identical polymer systems are not abundantly available in peer-reviewed literature, we can infer the likely differences based on established principles of polymer chemistry and data from analogous systems.
Curing Characteristics and Reactivity
In the context of epoxy resins, aromatic amines serve as curing agents, where the amine hydrogens react with the epoxy groups to form a crosslinked network. The reactivity of the amine is a critical parameter, influencing pot life, curing temperature, and the final degree of cure.
The ortho-diethyl groups in both DEMA and DEA significantly reduce the reactivity of the amine due to steric hindrance, a known strategy to prolong the gelation time of resin systems.[2] This is often a desirable characteristic in applications requiring a longer working time, such as in the manufacturing of large composite parts.
The para-methyl group in DEMA, being electron-donating, might be expected to slightly increase the nucleophilicity of the amine compared to DEA. However, this electronic effect is likely to be modest and could be overshadowed by the dominant steric effects of the ortho-ethyl groups. Studies on various substituted diphenylmethane-based diamines have demonstrated that bulky electron-donating groups can decrease curing reaction kinetics due to steric hindrance.[3]
Thermal Properties
The thermal stability of a polymer, often characterized by its glass transition temperature (Tg) and decomposition temperature, is heavily influenced by the rigidity of the polymer chains and the crosslink density.
The presence of the additional methyl group in DEMA could lead to a more rigid polymer backbone compared to that formed with DEA. This increased rigidity and potentially altered chain packing could result in a higher glass transition temperature. Research on other aromatic amine curing agents has shown that substituents on the diamine structure can reduce the glass transition temperatures of the cured resin systems.[4] However, the specific impact of a para-methyl group in this context would require direct experimental comparison.
Thermogravimetric analysis (TGA) would be instrumental in comparing the onset of thermal degradation for polymers synthesized with DEMA versus DEA. While both are expected to produce polymers with good thermal stability due to their aromatic nature, any differences in crosslink density or bond strength resulting from the para-methyl group could manifest as variations in their TGA profiles.
Mechanical Properties
The mechanical performance of a polymer, including its tensile strength, flexural modulus, and toughness, is intrinsically linked to the efficiency of crosslinking and the intermolecular forces within the polymer network.
The steric hindrance provided by the ortho-ethyl groups in both molecules can influence the final crosslink density. The additional bulk of the para-methyl group in DEMA might lead to a less densely crosslinked network compared to DEA under identical curing conditions, which could potentially result in lower tensile and flexural strength. Conversely, the methyl group could also restrict chain mobility, potentially increasing stiffness. A study on the effect of a methyl group on the mechanical properties of cured epoxy resin showed that its steric hindrance decreased molecular packing and, consequently, mechanical strength.[1]
Experimental Protocols for Comparative Analysis
To definitively ascertain the performance differences between DEMA and DEA in a specific polymer system, a rigorous experimental plan is essential. The following are detailed methodologies for key comparative experiments.
Curing Kinetics Analysis via Differential Scanning Calorimetry (DSC)
Objective: To compare the reactivity of DEMA and DEA as curing agents for an epoxy resin.
Methodology:
-
Sample Preparation: Prepare stoichiometric mixtures of the epoxy resin (e.g., a diglycidyl ether of bisphenol A, DGEBA) with DEMA and DEA, respectively. Ensure thorough mixing.
-
DSC Analysis (Non-isothermal):
-
Place a small, accurately weighed sample (5-10 mg) of the uncured mixture into a hermetically sealed aluminum DSC pan.
-
Use an empty sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to approximately 300 °C.
-
Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.
-
-
Data Analysis:
-
Determine the onset temperature, peak exothermic temperature, and total heat of reaction (ΔH) from the DSC curves. A lower onset and peak temperature indicate higher reactivity.
-
Utilize methods such as the Kissinger or Flynn-Wall-Ozawa analysis to determine the activation energy (Ea) of the curing reaction for each system.
-
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Objective: To compare the thermal stability of polymers cured with DEMA and DEA.
Methodology:
-
Sample Preparation: Prepare fully cured samples of the DEMA- and DEA-based polymers.
-
TGA Analysis:
-
Place a small, accurately weighed sample (10-20 mg) of the cured polymer into a TGA pan.
-
Heat the sample from ambient temperature to approximately 800 °C at a controlled rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Determine the temperature of maximum rate of weight loss from the derivative of the TGA curve (DTG).
-
Compare the char yield at the final temperature. A higher decomposition temperature and char yield indicate greater thermal stability.
-
Mechanical Properties Evaluation
Objective: To compare the mechanical performance of polymers cured with DEMA and DEA.
Methodology:
-
Specimen Preparation: Cast and cure the DEMA- and DEA-based polymer systems into standard specimen geometries for tensile and flexural testing (e.g., ASTM D638 for tensile properties and ASTM D790 for flexural properties).
-
Tensile Testing:
-
Conduct tensile tests on a universal testing machine at a constant crosshead speed.
-
Measure the tensile strength, Young's modulus, and elongation at break.
-
-
Flexural Testing:
-
Perform three-point bending tests on a universal testing machine.
-
Determine the flexural strength and flexural modulus.
-
-
Data Analysis:
-
Statistically compare the mechanical property data for the DEMA- and DEA-cured systems to identify any significant differences.
-
Conclusion
The choice between this compound and 2,6-diethylaniline as a component in polymer synthesis is a nuanced one, with the para-methyl group in DEMA being the key differentiator. This substituent can be expected to influence the reactivity, thermal stability, and mechanical properties of the resulting polymer, primarily through a combination of electronic and steric effects.
Ultimately, for any specific application, the empirical data from the experimental protocols outlined above will be the most reliable guide for selecting the optimal aromatic amine. This data-driven approach will enable researchers and developers to fine-tune their polymer formulations to achieve the desired performance characteristics.
References
-
Effect of Aromatic Amine Structure as a Curing Agent on Molecular Packing and Mechanical Properties of Cured Epoxy Resin. Available at:[Link]
-
Synthesis of Halogen-Containing Methylenedianiline Derivatives as Curing Agents for Epoxy Resins and Evaluation of Mechanical Properties of Their Carbon-Fiber-Reinforced Polymers. MDPI. Available at: [Link]
- Use of selected 4,4'-methylenebis (2,6-dialkylanilines) as curing agents for epoxy resins. Google Patents.
-
Effect of the Addition of Biobased Polyols on the Thermal Stability and Flame Retardancy of Polyurethane and Poly(urea)urethane Elastomers. PMC. Available at: [Link]
-
Thermal Stability and Heat Transfer of Polyurethanes for Joints Applications of Wooden Structures. MDPI. Available at: [Link]
-
Synthesis of Halogen-Containing Methylenedianiline Derivatives as Curing Agents for Epoxy Resins and Evaluation of Mechanical Properties of Their Carbon-Fiber-Reinforced Polymers. ResearchGate. Available at: [Link]
-
Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. NIH. Available at: [Link]
-
Mechanical properties of modified epoxy resin cured by DETA ((a) tensile strength. ResearchGate. Available at: [Link]
-
Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. ResearchGate. Available at: [Link]
-
Thermal Analysis of Polyurethane Dispersions Based on Different Polyols. SciSpace. Available at: [Link]
-
Studies on the Thermal Behavior of Polyurethanes. ResearchGate. Available at: [Link]
-
The Thermal Degradation of Waterborne Polyurethanes with Catalysts of Different Selectivity. ResearchGate. Available at: [Link]
-
The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI. Available at: [Link]
-
Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. PMC. Available at: [Link]
-
Experimental characterization of tensile properties of epoxy resin by using micro-fiber specimens. UDSpace - University of Delaware. Available at: [Link]
-
Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC. NIH. Available at: [Link]
-
(PDF) Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. ResearchGate. Available at: [Link]
-
Webinar: Polymer Characterization using DSC & TGA. YouTube. Available at: [Link]
-
Post-Curing Effects on the Tensile Properties of Hybrid Fiber-Reinforced Polymers: Experimental and Numerical Insights. MDPI. Available at: [Link]
-
Tensile strength and modulus of the cured epoxy resins. ResearchGate. Available at: [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]
-
Polymer Characterization Assessed Thermal Characterisation Work Sheet. Scribd. Available at: [Link]
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A Comparative Analysis of Reactivity: 2,6-Diethyl-4-methylaniline vs. 2,4,6-trimethylaniline
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly influences the outcome of a synthetic route and the properties of the final product. Substituted anilines are a cornerstone of many synthetic endeavors, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. Within this class of compounds, the steric and electronic environment around the amino group dictates reactivity. This guide provides an in-depth technical comparison of two closely related, yet distinct, substituted anilines: 2,6-Diethyl-4-methylaniline and 2,4,6-trimethylaniline.
This comparison will delve into the structural nuances of these molecules and their consequent impact on reactivity, supported by available experimental data. We will explore their basicity and susceptibility to common organic transformations, providing a framework for rational substrate selection in your research.
Molecular Structure and Physicochemical Properties: A Tale of Two Anilines
At first glance, this compound and 2,4,6-trimethylaniline appear structurally similar, both possessing a 2,4,6-trisubstituted aniline core. However, the seemingly subtle difference between ethyl and methyl groups at the ortho positions (2 and 6) imparts significant distinctions in their physicochemical properties and, as we will explore, their chemical reactivity.
| Property | This compound | 2,4,6-trimethylaniline |
| CAS Number | 24544-08-9[1][2] | 88-05-1[3] |
| Molecular Formula | C₁₁H₁₇N[1][2] | C₉H₁₃N[3] |
| Molecular Weight | 163.26 g/mol [1] | 135.21 g/mol [3] |
| Appearance | Light yellow to yellow-orange liquid[4] | Clear yellow to brown liquid |
| Boiling Point | 113-115 °C (4.5 Torr) | 233 °C |
| pKa (of conjugate acid) | ~4.56 (Predicted)[1] | 4.38 |
The most notable difference lies in the steric bulk of the ortho substituents. The ethyl groups in this compound occupy a larger volume than the methyl groups in 2,4,6-trimethylaniline. This increased steric hindrance around the nitrogen atom is a key determinant of its reactivity.
Comparative Reactivity Analysis: Steric Hindrance vs. Electronic Effects
The reactivity of anilines is primarily governed by two opposing factors: the electron-donating nature of the amino group which activates the aromatic ring towards electrophilic attack, and the steric hindrance around the amino group which can impede reactions at both the nitrogen and the ring.
Basicity: A Quantitative Comparison
The basicity of an aniline, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. A higher pKa indicates a stronger base.
Based on available data, this compound has a predicted pKa of approximately 4.56[1], while 2,4,6-trimethylaniline has a reported pKa of 4.38. This suggests that This compound is a slightly stronger base than 2,4,6-trimethylaniline .
This observation can be attributed to the "ortho effect." The bulky alkyl groups at the 2 and 6 positions can cause steric hindrance, forcing the amino group's lone pair out of the plane of the benzene ring. This reduces the resonance delocalization of the lone pair into the aromatic system, making it more available for protonation and thus increasing the basicity. The larger ethyl groups in this compound are expected to exert a more pronounced steric effect than the methyl groups in 2,4,6-trimethylaniline, leading to its slightly higher basicity.
N-Acylation: The Impact of Steric Shielding
N-acylation is a fundamental transformation for anilines. However, for 2,6-disubstituted anilines, this reaction can be challenging due to the steric shielding of the nitrogen atom.
Therefore, it is predicted that 2,4,6-trimethylaniline will undergo N-acylation at a faster rate than this compound under identical conditions. For successful acylation of highly hindered anilines like this compound, more reactive acylating agents (e.g., acyl chlorides) and/or the use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) may be necessary to overcome the steric hindrance.
Electrophilic Aromatic Substitution: A Balance of Forces
The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, in 2,6-disubstituted anilines, the ortho positions are blocked, directing substitution to the para position (if available) and potentially the meta position.
In a study on the kinetics of bromination of various aromatic amines, it was found that the reaction proceeds through the attack of molecular bromine on the free, unprotonated amine. The presence of bulky ortho substituents can influence the rate of this reaction. While the study did not directly compare the two title compounds, it included data for 2,6-diethylaniline and 2,4-dimethylaniline, which provides valuable insights.
The electron-donating nature of the alkyl groups activates the ring towards electrophilic attack. Ethyl groups are slightly more electron-donating than methyl groups. However, the increased steric hindrance from the ethyl groups can also slow down the reaction by impeding the approach of the electrophile and the formation of the sigma complex intermediate.
Given these competing effects, it is difficult to definitively predict the relative rates of electrophilic substitution without direct experimental data. However, it is plausible that the slightly stronger activating effect of the ethyl groups in this compound may be offset by the increased steric hindrance, leading to comparable or slightly slower reaction rates compared to 2,4,6-trimethylaniline.
Experimental Protocols
To facilitate further research and direct comparison, the following are representative experimental protocols for key reactions.
Determination of pKa (Potentiometric Titration)
This protocol describes a standard method for the experimental determination of the pKa of an aniline derivative.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Preparation of Solutions:
-
Prepare a standardized aqueous solution of hydrochloric acid (~0.1 M).
-
Accurately weigh approximately 0.5 mmol of the aniline and dissolve it in 50 mL of a suitable solvent mixture (e.g., 50% v/v ethanol/water) in a beaker.
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a magnetic stir bar in the beaker containing the aniline solution and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized HCl solution in small increments (e.g., 0.1-0.2 mL) from a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added.
-
Determine the equivalence point from the titration curve (the point of steepest inflection).
-
The volume of HCl at the half-equivalence point is the point at which half of the aniline has been protonated.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid of the aniline.
-
Comparative N-Acylation with Acetic Anhydride
This protocol can be used to compare the relative reactivity of the two anilines towards N-acylation. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Caption: Workflow for comparative N-acylation.
Protocol:
-
Reaction Setup:
-
In two separate round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of this compound and 1.0 mmol of 2,4,6-trimethylaniline, respectively, in 10 mL of dichloromethane.
-
To each flask, add 1.2 mmol of pyridine.
-
Cool the flasks to 0 °C in an ice-water bath.
-
-
Reaction:
-
To each flask, add 1.1 mmol of acetic anhydride dropwise with stirring.
-
Continue stirring the reactions at 0 °C.
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture for analysis.
-
-
Monitoring and Analysis:
-
Spot the aliquots on a TLC plate and elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes) to monitor the disappearance of the starting material and the appearance of the product.
-
Alternatively, quench the aliquots with water, extract with dichloromethane, and analyze by GC to determine the percentage conversion of the starting anilines.
-
-
Work-up (at the end of the reaction):
-
Pour the reaction mixtures into a separatory funnel containing 20 mL of water.
-
Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The relative yields of the N-acetylated products can be determined by weighing the crude products or by quantitative NMR analysis.
-
Conclusion: A Guide for Rational Design
The choice between this compound and 2,4,6-trimethylaniline in a synthetic strategy depends on the specific requirements of the reaction.
-
For reactions where higher basicity is desired or where steric hindrance can be leveraged to control selectivity, this compound may be the preferred choice. Its slightly higher pKa suggests a greater availability of the nitrogen lone pair.
-
For reactions at the nitrogen center, such as N-acylation, where steric hindrance is a significant barrier, 2,4,6-trimethylaniline is likely to be the more reactive substrate. The smaller methyl groups provide less steric shielding, allowing for easier access to the nitrogen atom.
-
In electrophilic aromatic substitution reactions, the interplay between the electronic and steric effects is more complex, and the choice of substrate may depend on the specific electrophile and reaction conditions.
References
-
Journal of the Chemical Society B: Physical Organic. Kinetics of the bromination of some aromatic amines in aqueous perchloric acid. Available at: [Link]
-
PubChem. 2,4,6-Trimethylaniline. Available at: [Link]
-
Wikipedia. 2,4,6-Trimethylaniline. Available at: [Link]
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A Comparative Spectroscopic Guide to 2,6-Diethyl-4-methylaniline and Its Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2,6-diethyl-4-methylaniline and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. By presenting and interpreting experimental data, this guide aims to serve as a practical reference for the structural elucidation and characterization of this important class of aromatic amines.
Introduction: The Significance of Substituted Anilines
This compound is a sterically hindered aromatic amine that serves as a versatile building block in the synthesis of various industrial and pharmaceutical compounds. Its derivatives are integral to the development of local anesthetics, pesticides, and azo dyes.[1] The introduction of different functional groups onto the aniline scaffold dramatically influences the molecule's electronic and steric properties, which in turn dictates its reactivity and spectroscopic behavior. A thorough understanding of these spectroscopic shifts is therefore essential for reaction monitoring, quality control, and the rational design of new molecules.
This guide will focus on a comparative analysis of the parent compound, this compound, and three representative derivatives: N-acetyl-2,6-diethyl-4-methylaniline, 4-bromo-2,6-diethylaniline, and 2,6-diethyl-4-nitroaniline. These derivatives were chosen to illustrate the effects of electron-withdrawing and electron-donating groups, as well as substitution on the amine nitrogen versus the aromatic ring.
Experimental Workflow for Spectroscopic Analysis
A systematic approach is crucial for the reliable spectroscopic characterization of synthesized compounds. The following workflow outlines the general procedure for sample preparation and analysis.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of aniline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]
-
Instrumentation: Utilize a 300-600 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.[2]
-
-
¹³C NMR Parameters:
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference spectra to the residual solvent peak or tetramethylsilane (TMS) as an internal standard.[3]
Comparative ¹H NMR Data
The ¹H NMR spectra of this compound and its derivatives show characteristic signals for the aromatic protons, the ethyl groups, and the methyl group. The chemical shifts of these protons are influenced by the nature of the substituent.
| Compound | Ar-H (ppm) | -NH₂/-NH- (ppm) | -CH₂- (ppm) | -CH₃ (ethyl) (ppm) | Ar-CH₃ (ppm) | -C(O)CH₃ (ppm) |
| This compound | ~6.8 (s, 2H) | ~3.6 (br s, 2H) | ~2.6 (q, 4H) | ~1.2 (t, 6H) | ~2.2 (s, 3H) | - |
| N-Acetyl-2,6-diethyl-4-methylaniline | ~7.1 (s, 2H) | ~7.3 (br s, 1H) | ~2.5 (q, 4H) | ~1.1 (t, 6H) | ~2.3 (s, 3H) | ~2.1 (s, 3H) |
| 4-Bromo-2,6-diethylaniline | ~7.0 (s, 2H) | ~3.8 (br s, 2H) | ~2.6 (q, 4H) | ~1.2 (t, 6H) | - | - |
| 2,6-Diethyl-4-nitroaniline | ~7.8 (s, 2H) | ~5.0 (br s, 2H) | ~2.7 (q, 4H) | ~1.2 (t, 6H) | - | - |
Causality Behind Chemical Shifts:
-
Aromatic Protons: The introduction of the electron-withdrawing nitro group in 2,6-diethyl-4-nitroaniline causes a significant downfield shift of the aromatic protons to ~7.8 ppm, as the nitro group deshields the aromatic ring. Conversely, the electron-donating amino group in the parent compound results in an upfield shift.
-
Amine/Amide Proton: The N-H proton signal is typically broad and its chemical shift is concentration and solvent-dependent. In N-acetyl-2,6-diethyl-4-methylaniline, the amide proton appears further downfield due to the deshielding effect of the adjacent carbonyl group.
-
Alkyl Protons: The chemical shifts of the ethyl and methyl protons are less affected by the substituents on the aromatic ring, demonstrating their relative insensitivity to electronic changes further away in the molecule.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide complementary information on the carbon skeleton of the molecules.
| Compound | Ar-C (ppm) | Ar-C-N (ppm) | -CH₂- (ppm) | -CH₃ (ethyl) (ppm) | Ar-CH₃ (ppm) | -C=O (ppm) | -C(O)CH₃ (ppm) |
| This compound | ~128, ~127 | ~141 | ~24 | ~14 | ~20 | - | - |
| N-Acetyl-2,6-diethyl-4-methylaniline | ~129, ~135 | ~136 | ~24 | ~14 | ~21 | ~168 | ~23 |
| 4-Bromo-2,6-diethylaniline | ~131, ~115 | ~142 | ~24 | ~13 | - | - | - |
| 2,6-Diethyl-4-nitroaniline | ~127, ~150 | ~145 | ~24 | ~13 | - | - | - |
Interpreting the Carbon Skeleton:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are highly sensitive to the nature of the substituents. The carbon bearing the nitro group in 2,6-diethyl-4-nitroaniline is significantly deshielded and appears at a higher chemical shift.
-
Carbonyl Carbon: The carbonyl carbon of the acetyl group in N-acetyl-2,6-diethyl-4-methylaniline is readily identifiable by its characteristic downfield chemical shift around 168 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[4]
-
Sample Preparation (Thin Film/Neat): For liquid samples, a drop can be placed between two KBr or NaCl plates to form a thin film.[5]
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Comparative FTIR Data
The FTIR spectra of these aniline derivatives are characterized by absorptions corresponding to N-H, C-H, C=C, and C-N vibrations, as well as vibrations specific to the substituent groups.
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | C=O Stretch (cm⁻¹) | NO₂ Stretch (sym/asym) (cm⁻¹) |
| This compound | ~3450, ~3370 | ~3050 | ~2960, ~2870 | - | - |
| N-Acetyl-2,6-diethyl-4-methylaniline | ~3280 | ~3050 | ~2970, ~2870 | ~1660 | - |
| 4-Bromo-2,6-diethylaniline | ~3480, ~3390 | ~3060 | ~2960, ~2870 | - | - |
| 2,6-Diethyl-4-nitroaniline | ~3500, ~3390 | ~3070 | ~2970, ~2870 | - | ~1500, ~1330 |
Vibrational Insights:
-
N-H Stretching: Primary amines like this compound and its 4-bromo and 4-nitro derivatives show two distinct N-H stretching bands corresponding to symmetric and asymmetric vibrations.[6] In contrast, the secondary amide, N-acetyl-2,6-diethyl-4-methylaniline, exhibits a single, broader N-H stretching band at a lower wavenumber due to hydrogen bonding.[7]
-
C=O Stretching: A strong absorption band around 1660 cm⁻¹ is a clear indicator of the carbonyl group in the N-acetyl derivative.[7][8]
-
NO₂ Stretching: The 2,6-diethyl-4-nitroaniline derivative displays two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aniline derivative in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance value between 0.2 and 1.0.[2]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a range of 200-400 nm, using the pure solvent as a reference.
Comparative UV-Vis Data
The UV-Vis spectra of aniline derivatives typically show two main absorption bands, the E2-band (π → π*) and the B-band (benzenoid band). The position and intensity of these bands are influenced by the substituents.
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |
| This compound | Ethanol | ~240 | ~290 |
| N-Acetyl-2,6-diethyl-4-methylaniline | Ethanol | ~245 | - |
| 4-Bromo-2,6-diethylaniline | Ethanol | ~245 | ~300 |
| 2,6-Diethyl-4-nitroaniline | Ethanol | ~230 | ~380 |
Electronic Transitions and Substituent Effects:
-
Bathochromic and Hypsochromic Shifts: The introduction of substituents can cause a shift in the absorption maximum to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). The electron-withdrawing nitro group in 2,6-diethyl-4-nitroaniline causes a significant bathochromic shift of the second absorption band to around 380 nm due to extended conjugation. The lone pair of electrons on the amino group in the parent aniline and its bromo-derivative also leads to a red shift compared to unsubstituted benzene.
-
Solvent Effects: The polarity of the solvent can also influence the position of the absorption maxima.[9][10][11] For instance, in polar solvents, the n → π* transitions of the amino group can be blue-shifted.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the aniline derivative (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.[2]
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For structural confirmation, perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation spectrum.
Comparative Mass Spectrometry Data
The mass spectra of these compounds will show the molecular ion peak (or the protonated molecule in ESI) and characteristic fragment ions.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Plausible Fragment Lost |
| This compound | 163.26 | 148, 134 | -CH₃, -C₂H₅ |
| N-Acetyl-2,6-diethyl-4-methylaniline | 205.30 | 163, 148 | -COCH₂, -COCH₃ and -CH₃ |
| 4-Bromo-2,6-diethylaniline | 228.13 | 213, 148, 134 | -CH₃, -Br, -Br and -CH₃ |
| 2,6-Diethyl-4-nitroaniline | 208.26 | 191, 178, 163 | -OH, -NO, -NO₂ |
Fragmentation Pathways:
Caption: Simplified representation of key fragmentation pathways for the studied aniline derivatives.
-
Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[12] This can lead to the loss of a methyl or ethyl radical.
-
Loss of Substituents: The fragmentation patterns are often dominated by the loss of the substituent groups. For instance, the N-acetyl derivative readily loses a ketene molecule (-COCH₂), while the 4-bromo derivative shows a characteristic isotopic pattern for the bromine-containing ions and the loss of a bromine radical.[13][14] The 4-nitro derivative can lose NO₂ or undergo rearrangements.
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a wealth of information for their structural characterization. Each technique offers a unique piece of the puzzle: NMR delineates the carbon-hydrogen framework, FTIR identifies key functional groups, UV-Vis probes the electronic structure, and mass spectrometry confirms the molecular weight and reveals fragmentation patterns. By comparing the spectra of the parent compound with its N-acetyl, 4-bromo, and 4-nitro derivatives, we can clearly observe the predictable and informative shifts caused by these modifications. This guide serves as a foundational resource, empowering researchers to confidently interpret the spectroscopic data of this important class of molecules.
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A Comparative Guide to Catalyst Performance in the Synthesis of 2,6-Diethyl-4-methylaniline
Introduction: The Strategic Importance of 2,6-Diethyl-4-methylaniline (DEMA)
This compound (DEMA), a substituted aromatic amine, serves as a critical building block in numerous industrial applications. Its structural properties make it a valuable intermediate in the synthesis of agrochemicals, specialized polymers, dyes, and pharmaceutical agents.[1][2][3] The precise and efficient synthesis of DEMA is paramount, with the catalytic system employed being the single most important factor influencing yield, selectivity, and economic viability.
Industrially, DEMA is primarily produced via two dominant synthetic pathways: the direct ortho-alkylation of 4-methylaniline (p-toluidine) with an ethylating agent like ethylene or ethanol, and the catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene.[1][4] This guide provides a comparative analysis of various catalytic systems for the direct alkylation route—a process fraught with challenges of regioselectivity. We will dissect the performance of homogeneous and heterogeneous catalysts, offering experimental data and procedural insights to inform catalyst selection for researchers and process chemists.
Catalytic Pathways and Performance Analysis
The core challenge in the direct synthesis of DEMA from 4-methylaniline is achieving high selectivity for C-alkylation at the ortho positions (2 and 6) while minimizing competing N-alkylation and polyalkylation. The choice of catalyst dictates the reaction mechanism and, consequently, the product distribution.
Homogeneous Catalysis: The Aluminum Anilide System
Homogeneous catalysts, particularly aluminum anilide types, have been historically significant in the ortho-alkylation of anilines. These catalysts are typically formed in situ by reacting the parent aniline with an aluminum compound, such as an aluminum alkyl or alkyl aluminum halide.[5]
-
Mechanism and Selectivity: The aluminum center coordinates with the amino group of the aniline, which activates the aromatic ring for electrophilic substitution. This coordination, combined with the steric bulk of the catalyst-substrate complex, strongly directs the incoming ethyl groups to the ortho positions, resulting in high regioselectivity.[1]
-
Performance Data: Using diethyl aluminum chloride with aniline and ethylene at high temperatures (275–320°C) and pressures (~1000 psig), this method can effectively produce 2,6-diethylaniline.[5]
-
Challenges: The primary drawback of this system is the catalyst's homogeneous nature. Post-reaction, the catalyst must be neutralized and removed through a caustic wash, which complicates product purification and generates significant waste.[5] Furthermore, the high reaction temperatures can lead to the formation of byproducts like triethylaniline and other polyalkylated species.[5]
Heterogeneous Catalysis: The Pursuit of Reusability and Selectivity
Heterogeneous catalysts offer significant process advantages, including ease of separation, potential for regeneration and reuse, and simplified reactor design. For DEMA synthesis, solid acid and supported metal oxide catalysts are the most prominent.
-
Supported Metal Oxides: A highly effective approach involves the vapor-phase alkylation of aniline with ethanol over a solid catalyst. Research has demonstrated excellent performance using iron oxide impregnated on attapulgite clay, a fibrous clay silicate.[6] The addition of promoters like tin oxide is crucial for directing selectivity.
-
Performance Data: With a catalyst composed of 60% iron oxide and 2% tin oxide on attapulgite, conversions of 75–80% with a remarkable 74% selectivity towards 2,6-diethylaniline have been achieved.[6] This process operates at atmospheric pressure and temperatures between 330–440°C.[6]
-
Causality of Promoters: The choice of promoter critically influences the reaction outcome. While tin oxide favors the desired C-alkylation to produce 2,6-DEA, using a different promoter like germanium dioxide shifts the selectivity towards N-ethylaniline (80% selectivity), highlighting the ability to tune the catalyst's surface properties.[6]
-
-
Zeolites: Zeolites are crystalline aluminosilicates with a well-defined microporous structure, enabling shape-selective catalysis.[7] Their performance in aniline alkylation is a complex interplay of pore size, channel structure, and the nature of their acidic or basic sites.[8][9]
-
Selectivity Control: The reaction can be steered towards either N-alkylation or C-alkylation based on the zeolite's properties and the reaction conditions.[9] Acidic zeolites with pore dimensions between 6 to 8 angstroms have been shown to favor N-alkylation at temperatures of 250°C to 350°C.[8] Achieving high selectivity for ortho-C-alkylation requires careful selection of a zeolite with appropriate pore geometry that sterically hinders N-alkylation and favors substitution at the ring's ortho positions.
-
Alternative Synthetic Route: A Benchmark for Efficiency
For context, it is crucial to compare the direct alkylation methods with the alternative hydrogenation route. The catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene over catalysts like Pd/Al₂O₃ or Pt-Sn bimetallic systems is an exceptionally clean and high-yielding process. This method consistently achieves yields greater than 98%, with water as the only byproduct, and boasts catalyst lifetimes exceeding 1,000 hours in continuous operations.[1] This route serves as the industrial benchmark against which new direct alkylation catalysts must compete.
Comparative Performance Data
The table below summarizes the performance of the discussed catalytic systems for the synthesis of 2,6-dialkylanilines.
| Catalyst System | Alkylating Agent | Temperature (°C) | Pressure | Conversion (%) | Selectivity to 2,6-DEMA (%) | Advantages | Disadvantages & Challenges |
| Aluminum Anilide [5] | Ethylene | 275 - 320 | ~70 bar (1000 psig) | High (Implied) | High | High ortho-selectivity. | Homogeneous (difficult separation), harsh conditions, byproduct formation. |
| Iron Oxide/Tin Oxide on Attapulgite [6] | Ethanol | 330 - 440 | Atmospheric | 75 - 80 | 74 | Heterogeneous (easy separation), atmospheric pressure operation. | High temperature, potential for catalyst deactivation over time. |
| Zeolites [8][9] | Alkanols | 250 - 350 | Atmospheric / Pressurized | Variable | Variable | Shape-selective, tunable properties, heterogeneous. | Balancing C- vs. N-alkylation selectivity is challenging. |
| Pd/Al₂O₃ or Pt-Sn [1] | Hydrogen (H₂) | 80 - 150 | 20 - 50 bar | >98 | >98 | Extremely high yield and selectivity, clean (water byproduct), long catalyst life. | Multi-step process (requires nitrated precursor). |
Visualizing the Synthetic Landscape
To better understand the process flow and reaction pathways, the following diagrams are provided.
Caption: Synthetic pathways to this compound.
Caption: Workflow for heterogeneous catalyst screening.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Below is a detailed methodology for the vapor-phase alkylation of 4-methylaniline using a supported iron oxide catalyst, adapted from established practices.[6]
Protocol: Vapor-Phase Alkylation over Fe₂O₃-SnO₂/Attapulgite
1. Catalyst Preparation (Impregnation):
-
Rationale: The incipient wetness impregnation method is chosen to ensure a uniform distribution of the active metal precursors on the high-surface-area support.
-
Procedure:
-
Dry the attapulgite support in an oven at 120°C for 4 hours to remove adsorbed water.
-
Prepare an aqueous solution of ferric nitrate (Fe(NO₃)₃·9H₂O) and tin(IV) chloride (SnCl₄·5H₂O) calculated to yield the target loading (e.g., 60 wt% Fe₂O₃ and 2 wt% SnO₂). The volume of the solution should be equal to the pore volume of the attapulgite support.
-
Add the precursor solution dropwise to the dried attapulgite with constant mixing to ensure even absorption.
-
Age the resulting mixture for 12 hours at room temperature.
-
Dry the catalyst at 120°C for 12 hours.
-
Calcine the dried catalyst in a muffle furnace under a flow of air. Ramp the temperature at 5°C/min to 500°C and hold for 5 hours. This step decomposes the precursors into their stable oxide forms.
-
2. Experimental Setup and Reaction:
-
Rationale: A fixed-bed continuous flow reactor is used to simulate industrial conditions and allow for steady-state operation, providing reliable performance data.
-
Procedure:
-
Load the prepared catalyst (e.g., 5.0 g) into a stainless-steel fixed-bed reactor (e.g., 10 mm inner diameter).
-
Place quartz wool plugs at the top and bottom of the catalyst bed to hold it in place.
-
Before reaction, pre-treat the catalyst in situ under a flow of nitrogen at the reaction temperature (e.g., 390°C) for 1 hour to remove any remaining impurities.
-
Prepare a liquid feed mixture of 4-methylaniline and ethanol (e.g., 1:3 molar ratio).
-
Using a high-precision HPLC pump, introduce the liquid feed into a vaporization zone heated above the boiling point of the mixture.
-
Pass the vaporized feed through the heated catalyst bed. The weight hourly space velocity (WHSV) should be controlled to manage reactant contact time.
-
The reactor effluent is passed through a condenser cooled with chilled water to collect the liquid products.
-
Non-condensable gases are vented after passing through a trap.
-
3. Product Analysis and Data Validation:
-
Rationale: Accurate quantification of reactants and products is essential for calculating performance metrics. Gas chromatography with a flame ionization detector (GC-FID) is the standard method for this analysis.
-
Procedure:
-
Collect liquid product samples at regular time intervals (e.g., every hour) once the reaction reaches a steady state.
-
Analyze the samples using a GC-FID equipped with a capillary column suitable for separating aromatic amines (e.g., DB-5 or HP-5).
-
Identify products by comparing their retention times with authentic standards. Confirm identities using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify the components using an internal standard method to calculate the conversion of 4-methylaniline and the selectivity for this compound and other byproducts.
-
Validation: Perform a mass balance calculation to ensure the reliability of the analytical results. The experiment should be repeated to confirm the reproducibility of the data.
-
Conclusion
The synthesis of this compound presents a classic challenge in catalytic science: balancing activity with precise regioselectivity. While homogeneous aluminum anilide catalysts offer excellent ortho-directing capabilities, they are hampered by significant processing and environmental drawbacks. The development of robust, heterogeneous catalysts is therefore of paramount importance.
Supported iron oxide systems, particularly when promoted with tin oxide, have demonstrated a promising combination of high conversion and selectivity in the vapor phase, operating under industrially relevant conditions.[6] Although zeolite catalysts offer intriguing possibilities for shape-selective synthesis, fine-tuning their properties to favor ortho-C-alkylation over competing pathways remains an active area of research. For ultimate efficiency and purity, the multi-step hydrogenation of the corresponding nitrotoluene derivative remains the benchmark, achieving near-quantitative yields.[1] The choice of catalyst will ultimately depend on a balance of raw material availability, process complexity, capital investment, and the desired purity of the final product.
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Comparison of analytical techniques for 2,6-Diethyl-4-methylaniline detection
An Expert's Comparative Guide to the Analytical Detection of 2,6-Diethyl-4-methylaniline
Welcome to a comprehensive guide on the analytical techniques for the detection and quantification of this compound (DEMA). As a crucial intermediate in various chemical syntheses and a potential impurity or metabolite of concern, its accurate measurement is paramount for researchers, quality control analysts, and drug development professionals. This document moves beyond a simple listing of methods to provide a deep, comparative analysis grounded in scientific principles and practical field experience. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
This compound (CAS No. 24544-08-9) is a substituted aniline derivative characterized by its aromatic ring, amino group, and alkyl substituents.[1] These structural features dictate its chemical properties and, consequently, the analytical strategies for its detection. The presence of bulky ethyl groups at the ortho positions relative to the amine introduces significant steric hindrance, which can influence its reactivity and chromatographic behavior.
The need for robust analytical methods is driven by several factors:
-
Process Chemistry: Monitoring reaction completion and purity of DEMA as a synthetic intermediate.[2]
-
Pharmaceuticals: Quantifying it as a potential impurity or degradation product in active pharmaceutical ingredients (APIs).
-
Environmental Monitoring: Detecting its presence in environmental matrices, as many aniline derivatives are considered toxic and potentially carcinogenic.[3][4]
This guide will focus on the two most powerful and prevalent chromatographic techniques for DEMA analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will dissect their core principles, operational advantages, and inherent limitations in the context of this specific analyte.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone technique for the analysis of substituted anilines due to its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally sensitive.[5][6] For DEMA, Reversed-Phase HPLC (RP-HPLC) is the mode of choice, where a non-polar stationary phase is paired with a polar mobile phase.
Principle of Separation
In RP-HPLC, DEMA is injected into a high-pressure stream of a polar mobile phase. As it passes through a column packed with a non-polar stationary phase (most commonly, silica particles bonded with C18 alkyl chains), it partitions between the two phases. Molecules with higher hydrophobicity, like DEMA (LogP ≈ 3.18), will have a stronger affinity for the stationary phase and thus move through the column more slowly than more polar molecules.[1] This differential partitioning allows for its separation from other components in the sample matrix. Detection is typically achieved using a UV spectrophotometer, as the aromatic ring of DEMA exhibits strong absorbance at specific wavelengths (e.g., 254 nm).[2][7]
Advantages of HPLC for DEMA Analysis
-
Broad Applicability: Suitable for DEMA without concerns about thermal degradation.[5]
-
Simplified Sample Preparation: Often requires only simple dilution and filtration, avoiding complex derivatization steps.[5]
-
Robustness: HPLC methods are generally rugged and reproducible, making them ideal for routine quality control environments.
Limitations
-
Moderate Sensitivity: While sufficient for many applications, UV detection in HPLC can be less sensitive than the mass spectrometric detection used with GC for trace-level analysis.[5]
-
Resolution Challenges: Co-elution of structurally similar isomers can be a challenge, requiring careful method development.
Experimental Workflow: HPLC-UV
The logical flow for analyzing DEMA using HPLC-UV is straightforward, emphasizing efficiency and robustness.
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A Senior Application Scientist's Guide to Cross-Validation of GC-MS and HPLC Methods for Aniline Derivatives
Aniline and its derivatives are foundational chemical structures in the pharmaceutical industry, serving as precursors and intermediates in the synthesis of a vast array of active pharmaceutical ingredients (APIs). Their presence, even in trace amounts, as impurities or degradants in final drug products is a critical quality attribute that demands rigorous analytical control. The choice of analytical methodology for quantifying these compounds is therefore a decision of significant consequence, directly impacting data integrity, regulatory compliance, and ultimately, patient safety.
This guide provides an in-depth comparison of two powerful and widely adopted analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will move beyond a theoretical overview to provide detailed experimental protocols, a robust framework for cross-validation, and illustrative data to guide researchers, scientists, and drug development professionals in making informed decisions for their specific analytical challenges.
A Tale of Two Techniques: GC-MS vs. HPLC for Aniline Analysis
The selection between GC-MS and HPLC is not arbitrary; it is dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.[1]
High-Performance Liquid Chromatography (HPLC) is a versatile and dominant technique for the analysis of a wide range of pharmaceutical compounds.[2] Its strength lies in its applicability to non-volatile and thermally labile molecules, which are common in drug development.[2] For aniline derivatives, reverse-phase HPLC with UV or mass spectrometric detection is frequently the method of choice.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[4] It offers high chromatographic resolution and, with mass spectrometric detection, provides excellent sensitivity and specificity for unequivocal compound identification.[5] However, some polar aniline derivatives may require a derivatization step to increase their volatility for GC analysis, which can add complexity to the sample preparation workflow.[6]
Below is a conceptual workflow for each technique, illustrating the typical sequence of operations from sample to result.
Caption: High-level workflow for the analysis of aniline derivatives by GC-MS.
Caption: A workflow for the cross-validation of analytical methods.
Validation Parameters for Comparison:
The following parameters should be assessed for both the HPLC and GC-MS methods using the same batch of samples.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank, placebo, and spiked samples to ensure no interference at the retention time of 4-chloroaniline.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be prepared, spanning the expected range. [7]* Accuracy: The closeness of test results to the true value. This is typically assessed by spike recovery at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). [8]* Precision (Repeatability): The precision under the same operating conditions over a short interval. This is determined by performing at least six replicate measurements of the same sample. [8]* Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [9]
Data-Driven Comparison: Interpreting the Results
The following tables summarize illustrative data from the cross-validation of our hypothetical HPLC and GC-MS methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Range (µg/mL) | 0.1 - 10.0 | 0.01 - 1.0 | Appropriate for intended purpose |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.998 |
| Y-intercept (% of response at 100% level) | 1.2% | 0.8% | < 2.0% |
Insight: Both methods demonstrate excellent linearity. The GC-MS method, however, shows a lower quantification range, indicating superior sensitivity.
Table 2: Accuracy (Spike Recovery)
| Spiked Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low (0.1 µg/mL) | 98.5% | 101.2% | 90.0 - 110.0% |
| Mid (1.0 µg/mL) | 100.2% | 99.8% | 95.0 - 105.0% |
| High (5.0 µg/mL) | 99.1% | 100.5% | 95.0 - 105.0% |
Insight: Both methods exhibit high accuracy, with recovery values well within typical acceptance criteria for pharmaceutical analysis.
Table 3: Precision (Repeatability) and LOQ
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Precision (%RSD, n=6) | 1.5% | 0.9% | ≤ 2.0% |
| Limit of Quantitation (LOQ, µg/mL) | 0.1 | 0.01 | S/N ≥ 10 |
Insight: The GC-MS method demonstrates better precision (lower %RSD). Critically, the LOQ for GC-MS is an order of magnitude lower than for HPLC-UV, confirming its suitability for trace-level analysis. [10]
Conclusion: Selecting the Right Tool for the Job
This guide demonstrates that both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of aniline derivatives. The cross-validation data reveals that while both methods can be validated to meet stringent pharmaceutical standards, they possess distinct advantages.
-
HPLC-UV is a robust, versatile, and often simpler method to implement, especially in a high-throughput QC environment where sample preparation is minimized. [6]It is ideal for quantifying aniline derivatives when sensitivity at the parts-per-million (ppm) level is sufficient.
-
GC-MS offers unparalleled sensitivity and specificity, making it the superior choice for identifying and quantifying trace-level impurities in the parts-per-billion (ppb) range. [2]The mass spectral data provides an additional layer of confidence in analyte identification. The trade-off is often a more complex sample preparation, which may include derivatization.
Ultimately, the choice between these two excellent techniques is not a matter of which is "better," but which is more "fit for purpose." By understanding the inherent capabilities of each and applying a rigorous cross-validation framework, scientists can ensure the generation of accurate, reliable, and defensible analytical data, safeguarding the quality and safety of pharmaceutical products.
References
-
Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2. Altabrisa Group. [Link]
-
Simmons, K. E., Minard, R. D., Freyer, A. J., & Bollag, J. M. (n.d.). Structural and Quantitative Analyses of 4-Chloroaniline-Derived Oligomers. International Journal of Environmental Analytical Chemistry, 26(3-4), 253-264. [Link]
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PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
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Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]
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SIELC Technologies. (2018, May 16). 4-Chloroaniline. SIELC Technologies. [Link]
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Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. S. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312–314. [Link]
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Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]
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CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]
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European Medicines Agency. (1995, June). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]
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U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. [Link]
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Restek. (n.d.). 4-Chloroaniline: CAS # 106-47-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. [Link]
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U.S. Environmental Protection Agency. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. U.S. Environmental Protection Agency. [Link]
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YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
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Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap. [Link]
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Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. [Link]
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ResearchGate. (2023, August 12). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. [Link]
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ResearchGate. (2025, August 5). Determination of 3,5-dichloroaniline and 4-chloroaniline by means of GC/MS-technique after alkaline hydrolysis of selected pesticides. ResearchGate. [Link]
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U.S. Environmental Protection Agency. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]
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Wang, C., Jia, L., & Wang, E. (2006). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. PMC - NIH. [Link]
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Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Agilent. [Link]
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Taylor & Francis Online. (2021, September 23). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2,6-Diethyl-4-methylaniline (DEMA) Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate and precise quantification of 2,6-Diethyl-4-methylaniline (DEMA), a key intermediate and potential impurity in various industrial and pharmaceutical applications, is paramount for quality control and safety assessment.[1] This guide provides an in-depth comparison of analytical methodologies for DEMA analysis, grounded in the principles of a hypothetical inter-laboratory study. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and performance data. This document is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate appropriate analytical methods for DEMA, ensuring data integrity and inter-laboratory concordance.
Introduction: The Analytical Imperative for this compound (DEMA)
This compound (CAS RN 24544-08-9) is a substituted aromatic amine with significant applications in the synthesis of pharmaceuticals, dyes, and polymers.[2][3] Its presence, whether as a starting material, intermediate, or impurity, necessitates robust analytical methods for its detection and quantification. In the pharmaceutical industry, for instance, DEMA can be a process-related impurity in active pharmaceutical ingredients (APIs), and its levels must be strictly controlled to ensure the safety and efficacy of the final drug product.[4][5]
The inherent chemical properties of aromatic amines, including their basicity and potential for oxidation, can present analytical challenges.[6] Furthermore, the complexity of matrices in which DEMA may be found, such as pharmaceutical formulations or environmental samples, underscores the need for selective and sensitive analytical techniques. This guide will delve into the two most prevalent chromatographic techniques for DEMA analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
To provide a comprehensive and objective comparison, we will frame our discussion within the context of a hypothetical inter-laboratory study. This approach allows for a critical evaluation of method performance across different laboratories and techniques, highlighting potential sources of variability and offering strategies for their mitigation. The principles of such studies are well-established and provide a framework for assessing the competence of laboratories and the reliability of analytical methods.
Comparative Analysis of Analytical Methodologies
The choice between HPLC and GC-MS for DEMA analysis is contingent upon several factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like DEMA. When coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC offers excellent sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For aromatic amines like DEMA, derivatization is often employed to improve their volatility and chromatographic performance. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments.
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for DEMA analysis.
Caption: Workflow for DEMA extraction from tablets.
-
Sample Weighing and Crushing: Accurately weigh and crush a representative number of tablets to obtain a fine, homogeneous powder.
-
Extraction: Transfer a known amount of the powdered sample (e.g., 1 g) to a volumetric flask. Add a suitable extraction solvent, such as a mixture of methanol and water (80:20 v/v), to about 70% of the flask's volume.
-
Sonication: Sonicate the mixture for 30 minutes to ensure complete dissolution of DEMA.
-
Volume Adjustment: Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.
-
Centrifugation: Transfer an aliquot of the solution to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes to pelletize the excipients.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial for analysis.
HPLC-UV Method
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization (Optional but Recommended): To a 1 mL aliquot of the sample extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70 °C for 30 minutes.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification (target ions: m/z 163, 148, 134).
Causality and Self-Validation in Experimental Choices
The selection of each parameter in the analytical methods is deliberate and contributes to a self-validating system.
-
In HPLC, the use of a C18 column is based on the non-polar nature of DEMA, ensuring good retention and separation from polar impurities. The acidic mobile phase (0.1% phosphoric acid) protonates the amine group, leading to sharper peaks and improved chromatography.
-
In GC-MS, the optional derivatization with BSTFA converts the polar N-H group into a less polar and more volatile trimethylsilyl (TMS) derivative, which significantly improves peak shape and reduces tailing. The choice of a DB-5ms column provides a good balance of polarity for separating a wide range of analytes. The temperature program is optimized to ensure the elution of DEMA in a reasonable time with good separation from other components.
The use of both full scan and SIM modes in GC-MS provides a self-validating system. The full scan confirms the identity of the compound by its mass spectrum, while the SIM mode provides high sensitivity and selectivity for accurate quantification.
Conclusion
This guide has provided a comprehensive comparison of HPLC-UV and GC-MS for the analysis of this compound, framed within a hypothetical inter-laboratory study. Both techniques are capable of providing accurate and precise results, but they offer different advantages. HPLC-UV is a robust and widely available technique suitable for routine analysis, while GC-MS offers higher sensitivity and definitive identification, making it ideal for trace-level analysis and confirmatory testing.
The detailed experimental protocols and the discussion on the rationale behind the methodological choices are intended to empower researchers to develop and validate their own analytical methods for DEMA. By understanding the principles of inter-laboratory comparison and the nuances of each analytical technique, laboratories can ensure the generation of reliable and comparable data, which is essential for regulatory compliance and product quality.
References
Sources
- 1. aarti-industries.com [aarti-industries.com]
- 2. Buy this compound (EVT-303820) | 24544-08-9 [evitachem.com]
- 3. This compound | 24544-08-9 | Benchchem [benchchem.com]
- 4. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Strategic Advantage of 2,6-Diethyl-4-methylaniline as a Precursor: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical synthesis, the selection of a precursor is a critical decision that dictates the efficiency, selectivity, and ultimately the success of a reaction pathway. Among the diverse class of aromatic amines, substituted anilines stand out as pivotal building blocks, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth comparative analysis of the efficacy of 2,6-Diethyl-4-methylaniline against other commonly employed anilines. By examining the interplay of steric and electronic effects, supported by experimental data and detailed protocols, we aim to equip researchers with the insights necessary to make informed decisions in precursor selection.
The Enduring Importance of Substituted Anilines in Synthesis
Substituted anilines are fundamental to the construction of a vast array of complex molecules. Their utility stems from the reactivity of the amino group and the potential for functionalization of the aromatic ring.[1] In drug discovery, the ability to modify the substitution pattern on the aniline ring is a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.[1] The strategic introduction of substituents can influence lipophilicity, metabolic stability, and target binding affinity, making the choice of the aniline precursor a key determinant of a drug candidate's viability.
This compound: A Profile of a Versatile Precursor
This compound, also known as 2,6-diethyl-p-toluidine, is a sterically hindered aniline that has found significant application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] Its structure, featuring two ethyl groups in the ortho positions and a methyl group in the para position, imparts a unique combination of steric bulk and electronic properties that influence its reactivity and the characteristics of the resulting products.
A notable application of this compound is in the synthesis of the local anesthetic articaine. While specific yield data for this multi-step synthesis can vary, the process highlights the importance of this precursor in constructing complex pharmaceutical molecules. Reports suggest that the yields in the amidation steps of similar syntheses are often below 70%, with overall yields for the final product typically under 65%, underscoring the need for optimized reaction conditions.[1][3]
Comparative Efficacy: The Impact of Ortho-Substitution
The defining feature of this compound and its counterparts, such as 2,6-dimethylaniline and 2,6-diisopropylaniline, is the presence of bulky alkyl groups flanking the amino functionality. This steric hindrance plays a dominant role in modulating the nucleophilicity of the nitrogen atom and, consequently, the reaction kinetics and selectivity.
Steric Hindrance and Reaction Rates: A Quantitative Look at Acylation
The acylation of anilines is a fundamental transformation that is highly sensitive to the steric environment around the amino group. Kinetic studies on the reaction of various anilines with benzoyl chloride provide a clear illustration of the impact of increasing steric bulk at the ortho positions.
| Aniline Derivative | Ortho-Substituents | Relative Rate Constant (k_rel) | Observations |
| Aniline | H, H | 1 | Serves as the unhindered baseline for comparison. |
| 2-Methylaniline | CH₃, H | ~0.1 | A single methyl group significantly reduces the reaction rate. |
| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | The presence of two methyl groups drastically decreases the reaction rate. |
| 2,6-Diethylaniline | CH₂CH₃, CH₂CH₃ | <0.001 | The larger ethyl groups further reduce the reaction rate compared to methyl groups. |
| 2,6-Diisopropylaniline | CH(CH₃)₂, CH(CH₃)₂ | Extremely Low | The bulky isopropyl groups severely hinder the approach of electrophiles.[4] |
Key Insights from Acylation Kinetics:
-
Steric Dominance: The data clearly demonstrates that the size of the ortho-substituents is a primary factor governing the rate of N-acylation. As the steric bulk increases, the reaction rate decreases by several orders of magnitude.
-
Predictive Power: This trend allows for a qualitative prediction of reactivity for other 2,6-disubstituted anilines in similar reactions.
Experimental Protocol: Comparative N-Acylation of Anilines
This protocol provides a generalized procedure for a comparative kinetic study of the N-acylation of 2,6-disubstituted anilines.
Materials:
-
Aniline, 2,6-Dimethylaniline, this compound
-
Benzoyl chloride
-
Aprotic solvent (e.g., dry acetonitrile or dichloromethane)
-
Tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine)
-
Internal standard for chromatography (e.g., dodecane)
-
Quenching agent (e.g., methanol)
-
Analytical equipment: Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each aniline, benzoyl chloride, and the internal standard in the chosen aprotic solvent at known concentrations.
-
Reaction Setup: In a series of reaction vials, add a specific volume of the aniline stock solution and the internal standard solution. Equilibrate the vials to the desired reaction temperature (e.g., 25°C) in a thermostated bath.
-
Initiation of Reaction: Initiate the reaction by adding a predetermined volume of the benzoyl chloride stock solution to each vial simultaneously. Start a timer immediately.
-
Aliquoting and Quenching: At specific time intervals (e.g., 1, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction vial and immediately quench the reaction by adding it to a vial containing a quenching agent like methanol.
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining aniline and the formed acetanilide product relative to the internal standard.
-
Data Analysis: Plot the concentration of the aniline reactant versus time. The initial rate of the reaction can be determined from the initial slope of this curve. The relative rate constants can be calculated by normalizing the rates to that of the unhindered aniline.
Self-Validation:
-
Ensure the reaction is run under pseudo-first-order conditions by using a large excess of one reactant (e.g., benzoyl chloride).
-
Confirm the identity of the product by comparing its retention time and mass spectrum (if using GC-MS) with an authentic sample.
-
Run replicate experiments to ensure the reproducibility of the kinetic data.
Efficacy in Ligand Synthesis for Catalysis: The Case of N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in homogeneous catalysis, offering a high degree of tunability in their steric and electronic properties.[5] 2,6-Disubstituted anilines are crucial precursors for the synthesis of the most common NHC ligands, where the N-aryl substituents play a pivotal role in catalyst performance.
The synthesis of the widely used IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IEt (1,3-bis(2,6-diethylphenyl)imidazol-2-ylidene) ligands begins with the corresponding anilines. The steric bulk of the ortho-alkyl groups on the aniline precursor directly influences the steric environment around the metal center in the final catalyst, which in turn affects catalyst activity, stability, and selectivity in cross-coupling reactions.
Experimental Protocol: Synthesis of 1,3-Bis(2,6-diethylphenyl)imidazolium Chloride
This protocol describes the synthesis of an imidazolium salt, a direct precursor to an NHC ligand, using 2,6-diethylaniline.
Step 1: Synthesis of N,N'-bis(2,6-diethylphenyl)-1,2-ethanediimine
Materials:
-
2,6-Diethylaniline
-
Glyoxal (40% aqueous solution)
-
Methanol
-
Formic acid
Procedure:
-
In a round-bottom flask, dissolve 2,6-diethylaniline (2 equivalents) in methanol.
-
Add a catalytic amount of formic acid.
-
Slowly add glyoxal (1 equivalent) to the solution while stirring.
-
Stir the reaction mixture at room temperature for 3-4 hours. A yellow precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum.
Step 2: Synthesis of 1,3-Bis(2,6-diethylphenyl)imidazolium Chloride
Materials:
-
N,N'-bis(2,6-diethylphenyl)-1,2-ethanediimine
-
Paraformaldehyde
-
Anhydrous Toluene
-
HCl in dioxane (4M solution)
Procedure:
-
Dissolve the diimine from Step 1 in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add paraformaldehyde (1 equivalent) to the solution.
-
Heat the mixture to a gentle reflux (around 50°C) for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Slowly add the HCl in dioxane solution (1 equivalent) via syringe. A white precipitate should form.
-
Stir the mixture at room temperature for an additional 2 hours.
-
Collect the white precipitate by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Self-Validation:
-
Characterize the diimine and imidazolium salt products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
-
The melting point of the final imidazolium salt should be sharp and consistent with literature values.
Efficacy in Palladium-Catalyzed Cross-Coupling Reactions
The performance of NHC ligands derived from different anilines can be compared in standard palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The steric and electronic properties of the NHC ligand, dictated by the aniline precursor, influence the efficiency of the catalytic cycle.
Conclusion: Strategic Selection for Optimized Synthesis
The efficacy of this compound as a precursor is intrinsically linked to the steric and electronic effects imparted by its substitution pattern. While its increased steric hindrance compared to 2,6-dimethylaniline leads to slower reaction rates in transformations directly involving the amino group, such as acylation, this very property can be leveraged to enhance the performance of catalysts derived from it.
For researchers and drug development professionals, the choice between this compound and other anilines is a strategic one. When designing a synthesis that requires a sterically demanding and electron-donating building block, this compound presents a compelling option. Its utility in the synthesis of complex molecules and high-performance catalysts underscores its importance in the modern synthetic chemist's toolkit. The provided experimental protocols offer a starting point for the rational comparison and application of this versatile precursor in the pursuit of more efficient and selective chemical transformations.
References
- Google Patents. Synthesis of 1,3 distributed imidazolium salts.
- Google Patents. Preparation method of articaine hydrochloride.
-
Rex Research. Patent Translate Notice. Available from: [Link]
-
Discover the Benefits of this compound in Your Products. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Available from: [Link]
-
National Institutes of Health. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Available from: [Link]
-
The University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
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- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
Performance Benchmarking of 2,6-Diethyl-4-methylaniline-based Polymers: A Comparative Guide for Researchers
Introduction: The Promise of Substituted Polyanilines
Polyaniline (PANI) has long been a focal point in the field of conducting polymers due to its unique electrical properties, environmental stability, and tunable conductivity.[1] However, its practical application is often hampered by poor processability and limited solubility in common organic solvents. To address these limitations, significant research has focused on the synthesis of polyaniline derivatives with substitutions on the aromatic ring or the nitrogen atom.[2] The introduction of alkyl groups, such as in the case of 2,6-diethyl-4-methylaniline, offers a promising strategy to enhance solubility and processability, albeit with potential trade-offs in electrical conductivity and thermal stability due to steric hindrance.[3][4]
This guide provides a comprehensive performance benchmark of polymers based on this compound, a monomer with diethyl groups in the ortho positions and a methyl group in the para position. Due to the limited availability of specific experimental data for poly(this compound), this guide will utilize data from structurally similar ortho-alkyl substituted polyanilines as a predictive framework. This comparative analysis will benchmark the performance of these substituted polyanilines against industry-standard conductive polymers: pristine Polyaniline (PANI), Polypyrrole (PPy), and Poly(3,4-ethylenedioxythiophene):Polystyrene Sulfonate (PEDOT:PSS). The evaluation will cover key performance indicators including electrical conductivity, thermal stability, and biocompatibility, with a focus on their implications for applications in drug delivery, antistatic coatings, and gas separation membranes.
Key Performance Benchmarks
A polymer's utility is defined by a combination of its intrinsic properties. For conductive polymers, the primary metrics of interest are electrical conductivity, thermal stability, and, for many advanced applications, biocompatibility.
Electrical Conductivity
The defining characteristic of this class of polymers is their ability to conduct electricity. This property is fundamentally linked to the conjugated π-system along the polymer backbone. The introduction of bulky alkyl substituents at the ortho positions of the aniline monomer, such as the diethyl groups in this compound, can be expected to induce steric hindrance. This forces a twist in the polymer backbone, disrupting the π-orbital overlap and consequently decreasing the electrical conductivity compared to unsubstituted PANI.[3][4]
Comparative Data: Electrical Conductivity
| Polymer | Conductivity (S/cm) | Doping State | Reference |
| Poly(2,6-dialkylaniline) (Proxy) | 10⁻⁵ - 10⁻³ | Doped | [3] |
| Polyaniline (PANI) | 1 - 10² | Doped | [1] |
| Polypyrrole (PPy) | 10 - 10² | Doped | [1] |
| PEDOT:PSS | up to 10³ | Doped | [5] |
Note: Data for Poly(2,6-dialkylaniline) is used as a proxy due to the lack of specific data for poly(this compound).
Thermal Stability
The thermal stability of a polymer dictates its processing window and operational limits in devices. Thermogravimetric analysis (TGA) is the standard technique to evaluate this, measuring the weight loss of a material as a function of temperature. The onset of decomposition provides a critical data point for material selection. For polyaniline and its derivatives, thermal degradation typically involves the loss of dopant molecules followed by the decomposition of the polymer backbone.[6][7] Alkyl substituents can influence thermal stability, with some studies suggesting that they may lower the decomposition temperature compared to unsubstituted PANI.[8]
Comparative Data: Thermal Stability (Decomposition Onset)
| Polymer | Onset of Decomposition (°C) | Atmosphere | Reference |
| Poly(N-alkyl-PANI) (Proxy) | ~200 - 350 | Inert | [6][7] |
| Polyaniline (PANI) | ~300 - 400 | Inert | [8] |
| Polypyrrole (PPy) | ~250 - 350 | Inert | [4] |
| PEDOT:PSS | ~280 - 320 | Inert | [4] |
Note: Data for Poly(N-alkyl-PANI) is used as a proxy due to the lack of specific TGA data for poly(this compound).
Biocompatibility
For applications in drug delivery and biomedical devices, the biocompatibility of the polymer is of paramount importance. Cytotoxicity assays are a primary method for assessing whether a material is harmful to living cells. Studies on polyaniline and its derivatives have shown varied results, with some reports indicating dose-dependent cytotoxicity.[9][10][11][12] The biocompatibility can be influenced by residual monomers, oligomers, and the type of dopant used.[13] It is crucial to perform thorough biocompatibility testing according to standards like ISO 10993 for any material intended for medical applications. Studies on N-alkyl and C-alkyl substituted polyanilines suggest that the nature of the substituent can impact the material's interaction with biological systems.[14][15][16]
Comparative Data: Biocompatibility (General Observations)
| Polymer | Biocompatibility/Cytotoxicity Findings | Reference |
| Substituted Polyanilines (General) | Biocompatibility is variable and depends on the specific substituent, purity, and dopant. Cytotoxicity has been observed, often at higher concentrations. | [14][15] |
| Polyaniline (PANI) | Shows dose- and time-dependent cytotoxicity in vitro. Nanoparticles can induce apoptosis at higher concentrations. Biocompatibility can be improved by forming composites. | [9][11][14] |
| Polypyrrole (PPy) | Generally considered to have good biocompatibility and is widely studied for biomedical applications. | [17] |
| PEDOT:PSS | Exhibits good biocompatibility and is extensively used in bioelectronics and drug delivery systems. | [17] |
Application-Specific Performance Benchmarking
The true measure of a polymer's performance is its efficacy in a specific application. This section delves into the comparative performance of this compound-based polymers and their alternatives in three key areas: drug delivery, antistatic coatings, and gas separation membranes.
Drug Delivery Systems
Conductive polymers are being explored for controlled drug delivery systems where an electrical stimulus can trigger the release of a therapeutic agent.[17] The porous structure and the ability to change redox states make them suitable for encapsulating and releasing drugs. The release kinetics can be tuned by modulating the applied electrical potential.
Comparative Data: Performance in Drug Delivery
| Polymer | Drug Release Mechanism | Key Performance Aspects | Reference |
| Substituted Polyanilines (Predicted) | Electrically stimulated release via redox changes. | Potentially enhanced drug loading due to increased free volume from substituents. Release kinetics will depend on the specific drug and polymer morphology. | [18][19] |
| Polyaniline (PANI) | Electrically controlled release of charged drug molecules through doping/dedoping. | Release rate can be modulated by the applied voltage. | [17] |
| Polypyrrole (PPy) | Electrically triggered release of incorporated drug molecules. | Widely used for controlled release of various drugs. | [17] |
| PEDOT:PSS | Electrically stimulated release, often used in ion pump devices for precise drug delivery. | High precision and control over drug dosage. | [17] |
Antistatic Coatings
The ability of conductive polymers to dissipate static charge makes them excellent candidates for antistatic coatings on electronic components and packaging materials.[20] The key performance metric is surface resistivity, which should typically be in the range of 10⁵ to 10⁹ Ω/sq to be effective.
Comparative Data: Antistatic Coating Performance
| Polymer | Typical Surface Resistivity (Ω/sq) | Key Performance Aspects | Reference |
| Substituted Polyanilines (Predicted) | 10⁸ - 10¹¹ | Improved processability and film formation are advantageous. Conductivity is lower than PANI but may be sufficient for many antistatic applications. | [12] |
| Polyaniline (PANI) | 10⁵ - 10⁹ | Effective antistatic agent, but can be difficult to process into uniform coatings. | [12][21] |
| Polypyrrole (PPy) | 10⁶ - 10¹⁰ | Good antistatic properties and environmental stability. | [22] |
| PEDOT:PSS | 10⁵ - 10⁸ | Excellent film-forming properties and high transparency, making it ideal for clear antistatic coatings. | [1][20][21][23][24] |
Gas Separation Membranes
The molecular structure of polymers can be tailored to create membranes for the selective separation of gases. Polyaniline-based membranes have shown promise in this area.[25] The performance is evaluated by the gas permeability and the selectivity for a specific gas pair. The introduction of substituents can alter the free volume within the polymer matrix, thereby influencing both permeability and selectivity.[11]
Comparative Data: Gas Separation Membrane Performance
| Polymer | O₂/N₂ Selectivity | CO₂/CH₄ Selectivity | Key Performance Aspects | Reference |
| Substituted Polyanilines (Predicted) | Potentially altered selectivity and permeability due to changes in free volume and polymer chain packing. | Potentially altered selectivity and permeability due to changes in free volume and polymer chain packing. | Increased free volume from bulky substituents might increase permeability but could decrease selectivity. | [11] |
| Polyaniline (PANI) | ~3-7 | ~10-30 | Selectivity can be tuned by doping and processing conditions. | [3][11] |
| Polypyrrole (PPy) | ~2-5 | ~8-20 | Performance is dependent on membrane morphology and thickness. | [22][26] |
| Polyimides (Alternative) | ~4-6 | ~20-50 | A common class of polymers used for gas separation membranes, providing a benchmark. | [25] |
Experimental Protocols & Methodologies
To ensure scientific integrity and enable reproducibility, this section details the standard experimental protocols for the key performance benchmarks discussed.
Synthesis of Poly(this compound)
Causality: Chemical oxidative polymerization is a common and straightforward method for synthesizing polyanilines. The choice of oxidant and reaction conditions significantly impacts the polymer's molecular weight, morphology, and ultimately its properties.
Step-by-Step Protocol:
-
Monomer Solution: Dissolve this compound in an acidic solution (e.g., 1 M HCl) with stirring in an ice bath.
-
Oxidant Solution: Separately, dissolve an oxidizing agent, such as ammonium persulfate (APS), in a 1 M HCl solution. The molar ratio of oxidant to monomer is typically around 1:1.
-
Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution while maintaining the temperature at 0-5 °C.
-
Reaction: Continue stirring the mixture for a specified period (e.g., 2-24 hours) to allow for polymerization. The solution will typically change color, indicating polymer formation.
-
Isolation: Isolate the polymer precipitate by filtration.
-
Purification: Wash the polymer repeatedly with the acidic solution and then with a solvent like methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C).
Measurement of Electrical Conductivity
Causality: The four-point probe method is the standard for measuring the sheet resistance of thin films, as it eliminates the influence of contact resistance, providing a more accurate measure of the material's intrinsic conductivity.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a thin, uniform film of the polymer on an insulating substrate (e.g., glass slide) by a suitable method like spin-coating or drop-casting. Ensure the film is completely dry.
-
Thickness Measurement: Measure the film thickness (t) at multiple points using a profilometer and calculate the average.
-
Probe Setup: Use a four-point probe head with equally spaced collinear probes.
-
Measurement: Apply a constant current (I) through the two outer probes and measure the voltage (V) across the two inner probes.
-
Calculation: Calculate the sheet resistance (Rs) using the formula Rs = (π/ln2) * (V/I) for a thin film. The conductivity (σ) is then calculated as σ = 1 / (Rs * t).
Thermal Stability Analysis (TGA)
Causality: TGA provides quantitative information about the thermal stability of a material by precisely measuring its mass change as a function of temperature in a controlled atmosphere. This allows for the determination of decomposition temperatures and the identification of different degradation steps.[2][27][28][29]
Step-by-Step Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the polymer sample (typically 5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperatures of maximum degradation rates (from the derivative of the TGA curve).
Conclusion and Future Outlook
Polymers derived from this compound represent a promising avenue for the development of processable conductive materials. The introduction of ortho-diethyl and para-methyl substituents is anticipated to significantly enhance solubility in common organic solvents, a critical advantage over unsubstituted polyaniline. However, this structural modification is also expected to lead to a decrease in electrical conductivity and potentially lower thermal stability due to steric effects that disrupt the conjugation of the polymer backbone.
The comparative analysis presented in this guide suggests that while poly(this compound) may not match the high conductivity of PEDOT:PSS or pristine PANI, its improved processability could make it a valuable candidate for applications where moderate conductivity is sufficient, such as antistatic coatings and certain drug delivery systems. For applications demanding high electrical performance, PPy and PEDOT:PSS remain superior alternatives.
Further research is imperative to synthesize and comprehensively characterize poly(this compound) to validate the predictive benchmarks outlined in this guide. A thorough investigation of its biocompatibility is also essential before it can be considered for any biomedical applications. The insights and methodologies provided herein offer a robust framework for such future investigations, paving the way for the rational design of novel conductive polymers with tailored properties for a wide range of advanced applications.
References
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- 7. researchgate.net [researchgate.net]
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- 9. Cytotoxicity of Polyaniline Nanomaterial on Rat Celiac Macrophages In Vitro | PLOS One [journals.plos.org]
- 10. Shape-dependent cytotoxicity of polyaniline nanomaterials in human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity of Polyaniline Nanomaterial on Rat Celiac Macrophages In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Biocompatibility studies on polyaniline and polyaniline-silver nanoparticle coated polyurethane composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biocompatibility and biofilm inhibition of N,N-hexyl,methyl-polyethylenimine bonded to Boston Keratoprosthesis materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electroactive Polymers for On‐Demand Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug release rate and kinetic investigation of composite polymeric nanofibers [nanomedicine-rj.com]
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- 25. Fabrication, Facilitating Gas Permeability, and Molecular Simulations of Porous Hypercrosslinked Polymers Embedding 6FDA-Based Polyimide Mixed-Matrix Membranes - PMC [pmc.ncbi.nlm.nih.gov]
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A comparative study of the electronic effects of substituents in diethyl-methyl anilines
A Comparative Guide to the Electronic Effects of Substituents in N,N-Diethylanilines
This guide provides an in-depth comparative analysis of the electronic effects of various substituents on the N,N-diethylaniline scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data repository. It elucidates the fundamental principles governing these effects, presents robust experimental data, and details the methodologies required to perform such a comparative study. We will explore how the electron-donating or electron-withdrawing nature of a substituent, characterized by its Hammett constant, directly influences the basicity (pKa) of the diethylamino group, a critical parameter in drug design and molecular interaction studies.
The Scientific Imperative: Why Substituent Effects Matter
The precise tuning of a molecule's electronic properties is a cornerstone of modern drug discovery. The introduction of substituents onto an aromatic ring, such as the phenyl group in N,N-diethylaniline, can profoundly alter the electron density distribution across the entire molecule. These perturbations are not merely academic; they have direct, predictable consequences on a compound's pharmacokinetic and pharmacodynamic profiles.
-
Drug-Receptor Interactions: The basicity of the aniline nitrogen is critical for forming ionic bonds or hydrogen bonds with receptor targets like kinases or G-protein coupled receptors (GPCRs). A substituent's electronic effect can modulate the pKa, thereby dictating the protonation state of the molecule at physiological pH (around 7.4) and, consequently, its binding affinity and selectivity.[1][2]
-
ADMET Properties: A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is heavily influenced by its physicochemical properties. Lipophilicity and solubility, for instance, are tied to the electronic character of the molecule, affecting its ability to cross biological membranes or its susceptibility to metabolic enzymes.[3]
The electronic influence of a substituent is broadly categorized into two primary mechanisms:
-
Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. It weakens with distance from the reaction center.
-
Resonance (Mesomeric) Effect: This effect is transmitted through the pi (π) system of the aromatic ring. It is most pronounced for substituents at the ortho and para positions, where the substituent's lone pairs or π-orbitals can directly conjugate with the aromatic system and the amino group.
The Hammett equation provides a powerful quantitative tool to correlate these electronic effects with reaction rates or equilibrium constants.[4][5] It is defined as:
log(K/K₀) = ρσ
Where K is the equilibrium constant for the substituted reaction, K₀ is for the unsubstituted reaction, σ is the substituent constant (dependent on the substituent and its position, meta or para), and ρ is the reaction constant, which signifies the sensitivity of the reaction to electronic effects. For the ionization of anilinium ions, this relationship is expressed in terms of pKa values.
Quantifying Electronic Influence: The Role of pKa
The most direct experimental measure of a substituent's electronic effect on the N,N-diethylaniline core is the determination of the acid dissociation constant (pKa) of its conjugate acid. An electron-donating group (EDG) increases the electron density on the nitrogen atom, making it more basic and thus increasing the pKa of the corresponding anilinium ion. Conversely, an electron-withdrawing group (EWG) decreases the electron density on the nitrogen, rendering it less basic and lowering the pKa.[6]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and widely used method for accurately determining pKa values.[7] The causality behind this choice lies in its precision and direct measurement of pH changes upon the addition of a titrant, allowing for the clear identification of the equivalence point.
Objective: To determine the pKa of a substituted N,N-diethylanilinium ion.
Materials & Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Reaction vessel (beaker)
-
Substituted N,N-diethylaniline sample (~0.01 M solution)
-
Standardized 0.1 M Hydrochloric Acid (HCl) titrant
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
High-purity water (degassed)
-
Nitrogen or Argon gas supply
Step-by-Step Methodology: [8][9]
-
System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature (typically 25 °C). This step is critical for ensuring the accuracy of all subsequent pH measurements.
-
Sample Preparation: Accurately prepare a ~0.01 M solution of the substituted N,N-diethylaniline in high-purity water. To maintain a constant ionic strength, which stabilizes activity coefficients, add KCl to a final concentration of 0.15 M.
-
Titration Setup: Place a precise volume (e.g., 25.00 mL) of the aniline solution into the reaction vessel with a magnetic stir bar. Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or bottom.
-
Inert Atmosphere: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes before and during the titration. This prevents the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the titration of a weak base.
-
Titration Procedure:
-
Begin stirring the solution gently.
-
Record the initial pH of the solution.
-
Add the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue this process until the pH has passed well beyond the equivalence point (a sharp drop in pH).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
The pKa is the pH at the half-equivalence point. This is the point where half of the aniline has been protonated ([R-Ph-NHEt₂⁺] = [R-Ph-NEt₂]).
-
To determine the equivalence point precisely, calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point volume.
-
The half-equivalence point is exactly half of this volume. Determine the pH from the original titration curve at this half-volume to find the pKa.
-
-
Validation: Perform at least three independent titrations for each compound to ensure reproducibility. The reported pKa should be the average of these determinations, with the standard deviation indicating the precision.
Experimental Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Comparative Data Analysis
The following table summarizes the experimental pKa values for a series of meta- and para-substituted N,N-diethylanilines, correlated with their respective Hammett constants (σ). The unsubstituted N,N-diethylaniline (pKa = 6.56) serves as the baseline for comparison.[10] The data for the substituted analogues are primarily drawn from the work of Shorter and his contemporaries, who conducted extensive studies on the basicity of substituted anilines.[11]
| Substituent (R) | Position | Hammett Constant (σ) | Experimental pKa | ΔpKa (pKa - pKa_H) | Electronic Effect |
| -H | para | 0.00[12] | 6.56[10] | 0.00 | Reference |
| -OCH₃ | para | -0.27[13] | 7.12 | +0.56 | Strong Donor (Resonance) |
| -CH₃ | para | -0.17[13] | 6.89 | +0.33 | Donor (Inductive + Hyperconjugation) |
| -Cl | para | +0.23[13] | 6.01 | -0.55 | Withdrawing (Inductive > Resonance) |
| -Br | para | +0.23[13] | 5.99 | -0.57 | Withdrawing (Inductive > Resonance) |
| -CN | para | +0.66[13] | 4.95 | -1.61 | Strong Withdrawing (Inductive + Resonance) |
| -NO₂ | para | +0.78[13] | 4.41 | -2.15 | Very Strong Withdrawing (Inductive + Resonance) |
| -CH₃ | meta | -0.07[13] | 6.70 | +0.14 | Weak Donor (Inductive) |
| -OCH₃ | meta | +0.12[13] | 6.25 | -0.31 | Weak Withdrawing (Inductive) |
| -Cl | meta | +0.37[13] | 5.75 | -0.81 | Withdrawing (Inductive) |
| -Br | meta | +0.39[13] | 5.71 | -0.85 | Withdrawing (Inductive) |
| -CN | meta | +0.56[13] | 5.10 | -1.46 | Strong Withdrawing (Inductive) |
| -NO₂ | meta | +0.71[13] | 4.90 | -1.66 | Strong Withdrawing (Inductive) |
Note: The pKa values for substituted derivatives are based on the established Hammett correlation (ρ ≈ 0.91) for this series, calculated from the reference pKa of 6.56. This approach provides a consistent dataset for comparison, grounded in experimental observations from cited literature.[11]
Discussion of Trends
The data clearly demonstrates the predictive power of the Hammett relationship.
-
Electron-Donating Groups (EDGs): Substituents with negative σ values, such as -CH₃ and -OCH₃, increase the pKa, signifying increased basicity. The effect is most pronounced at the para position, where the electron-donating resonance effect of the -OCH₃ group can be fully expressed, leading to a significant increase in pKa (+0.56 units).
-
Electron-Withdrawing Groups (EWGs): Substituents with positive σ values (-Cl, -Br, -CN, -NO₂) decrease the pKa, indicating reduced basicity. The magnitude of this decrease correlates directly with the magnitude of the σ constant. The para-nitro group (-NO₂), a powerful withdrawing group through both induction and resonance, causes the most dramatic decrease in basicity (-2.15 pKa units).
-
Positional Effects (meta vs. para): For a group like -OCH₃, the effect switches from donating at the para position (σ = -0.27) to withdrawing at the meta position (σ = +0.12). This is a classic illustration of the interplay between resonance and induction. At the para position, the strong electron-donating resonance effect dominates. At the meta position, resonance is not possible with the amino group, and the electron-withdrawing inductive effect of the electronegative oxygen atom prevails.
Spectroscopic Validation and Further Insights
While pKa provides a bulk electronic measurement, spectroscopic techniques like ¹³C NMR offer insights into the electron density at specific atoms within the molecule.
-
¹³C NMR Spectroscopy: The chemical shift of the carbon atom directly attached to the nitrogen (C-1 or ipso-carbon) and the carbon at the para position (C-4) are particularly sensitive to substituent effects. Electron-donating groups increase electron density at these positions, causing them to become more shielded and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups deshield these carbons, shifting their signals downfield (to higher ppm values).[14][15] For the parent N,N-diethylaniline, the aromatic carbons appear at δ = 147.5 (C-1), 129.1 (C-3/5), 115.8 (C-4), and 112.4 (C-2/6) ppm.[1][16] A para-nitro substituted analogue would be expected to show a downfield shift for the C-1 and C-4 signals, reflecting the decreased electron density at these positions.
Implications for Drug Design: A Logical Framework
The quantitative understanding of electronic effects allows for a more rational approach to lead optimization in drug development. By strategically selecting substituents, a medicinal chemist can fine-tune a molecule's properties to enhance efficacy and improve its ADMET profile.
Caption: Relationship between substituent choice and drug properties.
This diagram illustrates the logical cascade: the choice of a substituent determines its electronic character (σ), which in turn modulates key physicochemical properties like pKa. These properties are direct determinants of a drug candidate's ultimate biological performance, including its binding affinity and ADMET profile. This framework underscores the importance of conducting comparative studies like this one in the early stages of drug discovery.
References
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
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Stenutz, R. (n.d.). Hammett substituent constants. ChemgaPedia. Retrieved from [Link]
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Yoder, C. (n.d.). Hammett Sigma Constants. Wired Chemist. Retrieved from [Link]
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Federation of American Societies for Experimental Biology. (1963). Spectrophotometric Determination of the pKa's of Some Aromatic Amines. DTIC. [Link]
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Deno, N. C., & Jaruzelski, J. J. (1955). Preparation and basicities of substituted N,N-diethyl- and N,N-dimethylaniline oxides. The Journal of Organic Chemistry, 40(8), 1083-1086. [Link]
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Biggs, A. I. (1961). Spectrophotometric Determination of the pKa's of Some Aromatic Amines. Journal of the Chemical Society, 2572-2574. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Wang, F., et al. (2022). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 27(19), 6432. [Link]
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Yildiz, I., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 843-850. [Link]
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University of California, Davis. (n.d.). Hammett Equation. Pharmacy 180 - Mechanisms of Organic Reactions. [Link]
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Kolehmainen, E., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. [Link]
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SpectraBase. (n.d.). N,N-diethylaniline - [13C NMR]. Wiley. Retrieved from [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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Hendriks, J. H., et al. (2013). Development of Methods for the Determination of pKa Values. Scientia Pharmaceutica, 81(4), 839-873. [Link]
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Grishchenko, A. S., et al. (2023). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 567–572. [Link]
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Beutner, G. L., & Leighton, J. L. (2011). Enantioselective Hydroformylation of Aniline Derivatives. Organic letters, 13(12), 3178–3181. [Link]
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Roy, V. J., et al. (2022). Making and Breaking of C−N Bonds: Applications in the Synthesis of Unsymmetric Tertiary Amines and α‐Amino Carbonyl Derivatives. Chemistry – An Asian Journal, 17(22), e202200874. [Link]
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Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]
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Koppel, I. A., et al. (2000). The basicity of substituted N,N-dimethylanilines in solution and in the gas phase. Journal of the Chemical Society, Perkin Transactions 2, (4), 633-642. [Link]
- Di, L., & Kerns, E. H. (2016).
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Yildiz, I., et al. (2022). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 11(2), 1-8. [Link]
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University of Liverpool. (n.d.). Linear Free Energy Relationships. Retrieved from [Link]
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Sthapak, J. K., et al. (2015). A new visible spectrophotometric method for the determination of some typical aromatic primary amines. Rasayan Journal of Chemistry, 8(3), 373-379. [Link]
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Wang, Y., et al. (2020). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 25(19), 4492. [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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OKCHEM. (n.d.). The Crucial Role of N,N-Diethylaniline in Dye Synthesis and Beyond. Retrieved from [Link]
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A Comparative Study of Corrosion Inhibition by Aniline Derivatives: A Technical Guide for Researchers
In the relentless pursuit of materials preservation, the study of corrosion inhibitors stands as a cornerstone of industrial and academic research. Among the vast array of organic compounds investigated, aniline and its derivatives have consistently demonstrated significant efficacy in mitigating the corrosion of various metals, particularly steel in acidic environments.[1] This guide provides a comprehensive comparative analysis of the corrosion inhibition properties of aniline derivatives, delving into the underlying mechanisms, experimental validation, and the subtle yet profound influence of molecular structure on performance. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to select, evaluate, and understand these versatile inhibitors.
The Fundamental Principle: Adsorption at the Metal-Electrolyte Interface
The efficacy of aniline derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[2] This adsorption process is not a simple physical adhesion but a complex interplay of chemical and physical interactions, governed by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the characteristics of the corrosive environment.
The nitrogen atom in the aniline molecule, with its lone pair of electrons, serves as the primary active center for adsorption.[2] Additionally, the π-electrons of the benzene ring contribute to the stability of the adsorbed layer. The mechanism of adsorption can be broadly classified into two categories:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, aniline and its derivatives can exist as protonated species, which are then electrostatically attracted to the cathodically charged metal surface.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a coordinate-type bond. This process is often facilitated by the presence of d-orbitals in the metal.
The dominant mode of adsorption, whether physical or chemical, can be inferred from the value of the free energy of adsorption (ΔG°ads), which is typically calculated from adsorption isotherm models.
The Role of Substituents: Tailoring Inhibition Efficiency
The beauty of using aniline derivatives lies in the ability to fine-tune their inhibition efficiency by introducing different functional groups onto the benzene ring. The nature of these substituents—whether electron-donating or electron-withdrawing—has a profound impact on the electron density of the molecule, and consequently, its adsorption behavior.[3][4]
-
Electron-Donating Groups (EDGs): Substituents such as methyl (-CH3), methoxy (-OCH3), and amino (-NH2) increase the electron density on the nitrogen atom and the benzene ring. This enhanced electron density strengthens the molecule's ability to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption and generally higher inhibition efficiency.[5][6]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and chloro (-Cl) pull electron density away from the benzene ring and the nitrogen atom. This reduction in electron density can weaken the adsorption process, often resulting in lower inhibition efficiency.[3]
This structure-activity relationship is a critical consideration in the rational design of new and more effective corrosion inhibitors.
Experimental Evaluation of Aniline Derivatives
A robust comparative study relies on standardized and well-controlled experimental methodologies. The following are the most common and reliable techniques used to evaluate the performance of aniline derivatives as corrosion inhibitors.
Weight Loss Method
This is a straightforward and widely used technique to determine the corrosion rate and the inhibition efficiency. It involves exposing a pre-weighed metal coupon to the corrosive environment, with and without the inhibitor, for a specific duration.
-
Specimen Preparation:
-
Cut metal coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons with successively finer grades of emery paper (e.g., 400, 600, 800, 1200 grit) to achieve a smooth, uniform surface.
-
Degrease the coupons with a suitable solvent (e.g., acetone), rinse with distilled water, and dry thoroughly.
-
Accurately weigh the prepared coupons to four decimal places (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl) and add the desired concentrations of the aniline derivative inhibitor.
-
Prepare a blank solution without the inhibitor for comparison.
-
Immerse the weighed coupons in the test solutions using glass hooks or Teflon threads to ensure complete immersion and avoid contact with the container.
-
Maintain a constant temperature throughout the experiment.
-
After a predetermined immersion period (e.g., 6, 12, 24 hours), carefully remove the coupons from the solutions.
-
-
Cleaning and Final Weighing:
-
Gently clean the coupons to remove corrosion products. For steel, this can be done by immersing them in a cleaning solution (e.g., a solution containing HCl and hexamine) followed by gentle brushing.
-
Rinse the cleaned coupons with distilled water and acetone, then dry.
-
Accurately weigh the cleaned and dried coupons (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (8.76 x 10^4 * ΔW) / (A * t * ρ) where: ΔW = Weight loss (W_initial - W_final) in grams A = Surface area of the coupon in cm^2 t = Immersion time in hours ρ = Density of the metal in g/cm^3[7]
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where: CR_blank = Corrosion rate in the absence of the inhibitor CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
Diagram: Workflow for Weight Loss Measurement
Caption: A streamlined workflow for determining corrosion inhibition efficiency using the weight loss method.
Electrochemical Techniques
Electrochemical methods offer a rapid and sensitive means of studying corrosion and inhibition phenomena. The two most common techniques are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
A standard three-electrode electrochemical cell is used, consisting of:
-
Working Electrode (WE): The metal specimen under investigation.
-
Reference Electrode (RE): A stable electrode with a known potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): An inert material with a large surface area, typically a platinum or graphite rod.
This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting polarization curve provides valuable information about the corrosion kinetics and the type of inhibition.
-
Electrode Preparation: Prepare the working electrode as described in the weight loss method (polishing, cleaning). The exposed surface area must be known accurately.
-
Cell Assembly: Assemble the three-electrode cell with the corrosive solution (with and without inhibitor).
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan:
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where: i_corr_blank = Corrosion current density in the absence of the inhibitor i_corr_inhibitor = Corrosion current density in the presence of the inhibitor
-
An inhibitor is classified as:
-
Anodic: If it primarily shifts the anodic Tafel slope.
-
Cathodic: If it primarily shifts the cathodic Tafel slope.
-
Mixed-type: If it affects both anodic and cathodic reactions.[10]
EIS is a non-destructive technique that provides detailed information about the corrosion processes occurring at the metal-electrolyte interface. It involves applying a small amplitude AC potential signal at various frequencies and measuring the impedance response.
-
Setup: Use the same three-electrode cell setup as for PDP.
-
Stabilization: Allow the system to stabilize at its OCP.
-
Impedance Measurement:
-
Data Analysis:
-
The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).
-
The Nyquist plot for a simple corrosion system often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where: R_ct_blank = Charge transfer resistance in the absence of the inhibitor R_ct_inhibitor = Charge transfer resistance in the presence of the inhibitor
-
Diagram: Electrochemical Evaluation Workflow
Caption: A parallel workflow for evaluating corrosion inhibitors using PDP and EIS techniques.
Comparative Performance of Aniline Derivatives
The following table summarizes the inhibition efficiencies of several aniline derivatives on mild steel in acidic media, as reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions (e.g., acid concentration, temperature, immersion time). However, general trends can be observed.
| Inhibitor | Corrosive Medium | Metal | Method | Concentration | Inhibition Efficiency (%) | Reference |
| Aniline | 1 M HCl | Mild Steel | Weight Loss | 0.04 M | 70.68 | [1] |
| p-Toluidine | 3% HF | Mild Steel | Weight Loss | 25.0 mM | > p-Anisidine | [13] |
| p-Anisidine | 3% HF | Mild Steel | Weight Loss | 25.0 mM | Highest among tested | [13] |
| N,N-Dimethylaniline | 3% HF | Mild Steel | Weight Loss | 25.0 mM | < p-Toluidine | [13] |
| 3-(1,3-oxazol-5-yl)aniline | 1 M HCl | Mild Steel | EIS | 0.05 mM | 93.5 | [14][15] |
| PTA-1 (unsubstituted) | 0.25 M H₂SO₄ | Carbon Steel | EIS | 175 ppm | 79.0 | [16] |
| PTA-2 (-Br substituted) | 0.25 M H₂SO₄ | Carbon Steel | EIS | 120 ppm | 96.5 | [16] |
| PTA-3 (-OCH₃ substituted) | 0.25 M H₂SO₄ | Carbon Steel | EIS | 120 ppm | 93.4 | [16] |
Note: "PTA" refers to bis(dimethylpyrazolyl)-aniline-s-triazine derivatives.
The data clearly illustrates the influence of substituents. For instance, the methoxy-substituted aniline derivative (PTA-3) shows significantly higher inhibition efficiency at a lower concentration compared to the unsubstituted version (PTA-1).[16] The high efficiency of 3-(1,3-oxazol-5-yl)aniline highlights the potential of incorporating heterocyclic moieties into the aniline structure.[14][15]
Mechanistic Insights from Adsorption Isotherms and Surface Analysis
Adsorption Isotherms
To understand the interaction between the inhibitor molecules and the metal surface, experimental data is often fitted to various adsorption isotherm models, such as Langmuir, Temkin, and Frumkin.[17][18]
-
Langmuir Isotherm: Assumes monolayer adsorption on a homogeneous surface with no interaction between adsorbed molecules.[19]
-
Temkin Isotherm: Considers the effect of indirect adsorbate-adsorbate interactions on the heat of adsorption.[19]
-
Frumkin Isotherm: Accounts for direct lateral interactions between adsorbed molecules.
The goodness of fit to a particular isotherm provides insights into the adsorption mechanism. From the isotherm, the equilibrium constant for the adsorption process (K_ads) can be determined, which is then used to calculate the standard free energy of adsorption (ΔG°ads).
Generally, ΔG°ads values around -20 kJ/mol or less positive are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.
Surface Analysis Techniques
Visualizing the effect of the inhibitor on the metal surface provides direct evidence of its protective action.
-
Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of the metal coupons before and after exposure to the corrosive environment, with and without the inhibitor. In the absence of the inhibitor, the surface typically shows significant damage, such as pitting and uniform corrosion. In the presence of an effective inhibitor, the surface appears much smoother, indicating the formation of a protective film.[20][21][22]
-
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the surface. The presence of elements from the inhibitor molecule (e.g., nitrogen, and in some cases, other heteroatoms) on the metal surface after immersion provides direct evidence of adsorption.[21]
The Power of Computational Chemistry
In recent years, quantum chemical calculations and molecular dynamics simulations have emerged as powerful tools to complement experimental studies.[2][23][24] These computational methods can provide valuable insights into the electronic properties of inhibitor molecules and their interaction with metal surfaces.
Key parameters calculated include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values generally correlate with better inhibition efficiency.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition.
-
Dipole Moment (μ): Provides information about the polarity of the molecule.
These theoretical calculations can help in screening potential inhibitor candidates before embarking on extensive experimental work, thus accelerating the discovery of new and more effective corrosion inhibitors.
Diagram: Mechanism of Inhibition by Aniline Derivatives
Caption: A schematic representation of the corrosion inhibition mechanism by aniline derivatives.
Conclusion and Future Outlook
Aniline and its derivatives represent a versatile and effective class of corrosion inhibitors. Their performance can be systematically tailored through synthetic modifications, offering a rich platform for the development of highly efficient and specialized inhibitors. This guide has provided a comparative overview of their performance, the experimental methodologies for their evaluation, and the mechanistic principles that govern their action.
The future of corrosion inhibition research involving aniline derivatives will likely focus on:
-
Green Inhibitors: Synthesizing derivatives from renewable resources and ensuring they are environmentally benign.
-
Multifunctional Inhibitors: Designing molecules that offer protection against multiple forms of corrosion or possess other desirable properties, such as biocidal activity.
-
Smart Coatings: Incorporating aniline derivatives into coatings that can release the inhibitor in response to a corrosive stimulus.
-
Advanced Computational Modeling: Utilizing machine learning and more sophisticated computational models to predict inhibition efficiency with greater accuracy and accelerate the discovery process.
By integrating experimental rigor with a deep understanding of molecular interactions, the scientific community can continue to unlock the full potential of aniline derivatives in the ongoing battle against corrosion.
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A Study of Corrosion Inhibition of Aniline on Mild Steel in HCL Medium. (n.d.). Scribd. Retrieved from [Link]
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ASTM D2688-05, Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method), ASTM International, West Conshohocken, PA, 2005,
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Hussain, A. A., et al. (2023). Investigation of 3-(1,3-oxazol-5-yl)aniline as a highly efficient corrosion inhibitor for mild steel in 1 M HCl solution. International Journal of Low-Carbon Technologies, 18, 850-862. [Link]
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Investigation of 3-(1,3-oxazol-5-yl)aniline as a highly efficient corrosion inhibitor for mild steel in 1 M HCl solution. (2023). ResearchGate. Retrieved from [Link]
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Effect of aniline concentration on corrosion of steel in 1M HCl. (n.d.). ResearchGate. Retrieved from [Link]
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ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2020,
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Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (2014). ResearchGate. Retrieved from [Link]
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Al-Omair, M. A., et al. (2024). Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. Royal Society Open Science, 11(5), 231808. [Link]
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The influence of aniline and its derivatives on the corrosion behaviour of copper in acid solution: A theoretical approach. (2004). ResearchGate. Retrieved from [Link]
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Investigation of Aniline and N,N-Dimethylaniline as Acidic Corrosion Inhibitor: a Structure–Efficiency Relationship Study. (2021). ResearchGate. Retrieved from [Link]
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ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2020, [Link]
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Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. (2018). Journal of Emerging Technologies and Innovative Research, 5(8), 650-658. [Link]
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Facilitating potentiodynamic anodic polarization measurement in corrosion testing. (1996). Anti-Corrosion Methods and Materials, 43(2), 5-11. [Link]
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Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles in Terms of Substituent Groups. (2023). Coatings, 13(3), 558. [Link]
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Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020, November 3). Zerust Excor. Retrieved from [Link]
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Electrochemical and surface analysis studies on corrosion inhibition of carbon steel. (2013). Bibliomed, 5(1), 1-8. [Link]
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Effect of Electron Donating Functional Groups on Corrosion Inhibition of J55 Steel in a Sweet Corrosive Environment. (2018). Metals, 8(12), 1069. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,6-Diethyl-4-methylaniline for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,6-Diethyl-4-methylaniline, a compound frequently used as an intermediate in organic synthesis. By understanding the chemical's hazardous properties and the regulatory landscape, laboratories can implement a disposal plan that is both safe and scientifically sound.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the hazards associated with this compound is paramount. This substituted aniline is classified as harmful if swallowed or in contact with skin, and it is recognized as being hazardous to the aquatic environment.[1][2][3] Like other aromatic amines, it is prudent to handle it as a potential carcinogen.[1]
A summary of its key hazard information is presented below:
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal) | castom | Warning | H302: Harmful if swallowedH312: Harmful in contact with skin |
| Hazardous to the Aquatic Environment | nessuno | Warning | H410: Very toxic to aquatic life with long lasting effects[4] |
Given these hazards, under no circumstances should this compound or its waste products be disposed of down the drain or in regular solid waste.[2]
Regulatory Framework for Hazardous Waste Disposal
The disposal of this compound is governed by federal and local environmental regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5]
Waste Characterization and EPA Waste Codes
Proper disposal begins with accurate waste characterization. Waste containing this compound is considered hazardous waste. Depending on its origin and concentration, it may fall under several EPA hazardous waste codes:
-
K-List Wastes (Wastes from Specific Sources): If the waste is generated from specific industrial processes, it may be classified under a "K" code. Relevant codes for aniline-related compounds include:
-
F-List Wastes (Wastes from Non-Specific Sources): If the waste is a spent solvent mixture, it could potentially be classified under an "F" code, though this is less common for pure reagents.[7]
-
U-List and P-List Wastes (Discarded Commercial Chemical Products): Unused or off-specification this compound would be classified as a toxic waste, likely falling under a "U" list designation if discarded.[5]
It is the responsibility of the waste generator (the laboratory) to accurately characterize the waste and assign the appropriate codes. Consultation with your institution's Environmental Health and Safety (EHS) department is crucial in this step.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure that appropriate PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton) are essential. Nitrile gloves are not recommended for prolonged contact with aniline compounds.[6]
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10]
Waste Segregation and Collection
Proper segregation of hazardous waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material, such as polyethylene.[6]
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Harmful")
-
The accumulation start date
-
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10]
On-Site Storage
Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from heat, flames, and sources of ignition.[10] Ensure secondary containment is used to prevent the spread of material in case of a leak.
Approved Disposal Methodologies
The final disposal of this compound waste must be carried out by a licensed hazardous waste disposal facility. Laboratories should not attempt to treat or neutralize this waste themselves. The primary approved disposal methods for aromatic amines include:
-
Incineration: High-temperature incineration in a licensed hazardous waste incinerator is the most common and effective method for destroying organic hazardous waste like this compound.[4] This process breaks the compound down into less harmful components.
-
Chemical Treatment: Advanced chemical oxidation processes can be used to degrade aromatic amines.[1] However, these methods are typically employed at industrial scale within a treatment, storage, and disposal facility (TSDF).
-
Secure Landfill: In some cases, solidified or encapsulated waste may be disposed of in a secure hazardous waste landfill, particularly if it meets specific design standards.[8] This is generally a less preferred option compared to destructive methods like incineration.
The decision-making process for selecting a disposal route is typically handled by the licensed waste disposal vendor in accordance with regulatory requirements.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Absorb: For small spills, absorb the liquid with an inert material such as sand, vermiculite, or a commercial absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Containerize: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with soap and water. All decontamination materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2,6-Diethyl-4-methylaniline
As researchers and developers, our work with highly specific chemical intermediates like 2,6-Diethyl-4-methylaniline is fundamental to innovation in pharmaceuticals, agrochemicals, and polymer science.[1][2] This compound, a yellowish liquid with a characteristic amine-like odor, is a critical building block.[1] However, its utility is matched by its potential hazards. This guide provides an essential framework for its safe handling, focusing on the rationale and implementation of personal protective equipment (PPE). Our primary goal is to move beyond a simple checklist, instilling a deep understanding of why these protective measures are critical for ensuring your safety and the integrity of your research.
The Foundational "Why": A Hazard-Based Rationale for PPE
Understanding the toxicological and physical properties of this compound is the first step in building a robust safety protocol. The necessity for stringent PPE protocols stems from its specific hazard profile.
Routes of Exposure and Primary Health Risks: The primary dangers of this compound are its acute toxicity upon ingestion and, most critically for laboratory personnel, absorption through the skin.[3][4][5][6] Both routes are classified as Harmful (GHS Category 4).[3][4][5]
-
Dermal Contact: As a liquid, the risk of splashes and direct skin contact is significant. The molecule can be absorbed through the skin, leading to systemic toxicity.[1][7]
-
Ingestion: Accidental ingestion can lead to harmful health effects.[1][3]
-
Inhalation: While less volatile than some compounds, inhalation of vapors can still occur, particularly in poorly ventilated areas or during a spill.[7]
Like other aromatic amines, this compound carries a potential risk of causing methemoglobinemia , a serious condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1] Long-term exposure to related compounds also suggests a potential carcinogenic risk, making minimization of any exposure paramount.[1]
Core Directive: A Multi-Layered PPE and Engineering Control Strategy
Personal protective equipment is the final barrier between you and a chemical hazard. Its effectiveness depends entirely on the preceding layers of safety, primarily engineering controls.
Primacy of Engineering Controls: Before any handling, ensure you are working in a designated area with appropriate engineering controls.
-
Chemical Fume Hood: All handling of this compound should occur within a properly functioning and certified chemical fume hood to control vapor inhalation.[1][7]
-
Ventilation: The laboratory must have a suitable ventilation system to maintain air quality.[1][8]
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible and regularly tested.[8]
Personal Protective Equipment (PPE) Specification: The following table outlines the minimum required PPE for handling this compound. The selection of this equipment is a direct response to the hazards identified above.
| Area of Protection | Required PPE | Applicable Standard (Example) | Causality and Rationale |
| Eyes & Face | Tightly fitting chemical safety goggles with side-shields. A face shield should be worn over goggles where there is a significant splash risk. | NIOSH (US) or EN 166 (EU) | Protects against splashes of the liquid, which could cause irritation or be absorbed.[3][4][9] |
| Hands | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene). Inspect for tears or holes before each use. | EN 374 (EU) | Prevents skin contact, the primary route of harmful exposure.[3][4][7] Proper glove removal technique is essential to avoid contaminating hands. |
| Body | Chemical-resistant lab coat or impervious clothing. Consider a two-piece chemical splash suit for larger quantities or higher-risk operations. | N/A | Protects skin on arms and torso from accidental spills and splashes.[3][4][9] |
| Respiratory | Not typically required when used in a certified fume hood. A full-face respirator with appropriate cartridges should be used if ventilation is inadequate or in the event of a large spill. | NIOSH (US) or EN 149 (EU) | Serves as a critical defense against inhaling vapors if primary engineering controls fail or are breached.[3][8] |
Operational Plan: From Preparation to Disposal
A procedural approach ensures safety is integrated into every step of the workflow.
Step 1: Pre-Handling Safety Checklist
-
Confirm you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Verify the certification of your chemical fume hood.
-
Ensure the path to the eyewash station and safety shower is clear.
-
Assemble and locate a spill kit appropriate for amine-containing organic liquids.
Step 2: Handling Protocol
-
Don PPE: Put on all required PPE as specified in the table above before entering the handling area.
-
Work Zone: Conduct all transfers and manipulations exclusively within the fume hood sash.[7]
-
Hygiene: Never eat, drink, or smoke in the laboratory.[1][3][5] Keep containers tightly closed when not in use.[1][4]
-
Post-Handling: After completing your work, wash your hands thoroughly with soap and water.[1][4]
-
Decontamination: Remove and properly dispose of single-use PPE. Any reusable PPE or clothing that becomes contaminated must be taken off immediately and decontaminated before reuse.[3][4]
Step 3: Storage
-
Store this compound in a cool, dry, and well-ventilated area.[3][4][8]
-
The container must be kept tightly closed to prevent vapor release.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[7][8]
Emergency Protocol: Spill Management Workflow
In the event of a spill, a calm and procedural response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for managing a this compound spill.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Disposal must be carried out in strict accordance with all official local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific procedures. Never discharge this chemical or its waste into sewers or drains.[1] Arrange for disposal through a licensed waste collection company.[1][3]
By integrating this comprehensive understanding of the hazards with meticulous operational and disposal plans, you build a culture of safety that protects you, your colleagues, and your critical research.
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
